3-(Quinolin-3-yl)prop-2-yn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-quinolin-3-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-6,8-9,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATAIOGYFWEXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349497 | |
| Record name | 3-quinolin-3-ylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70437-05-7 | |
| Record name | 3-quinolin-3-ylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Quinolin-3-yl)prop-2-yn-1-ol
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The fusion of this heterocyclic system with a propargyl alcohol moiety introduces a reactive and versatile handle for further chemical modification, making 3-(quinolin-3-yl)prop-2-yn-1-ol a compound of significant interest for drug discovery and development.[4][5] This guide provides a comprehensive overview of a robust synthetic protocol for this compound, details its in-depth spectroscopic characterization, and discusses the critical safety considerations associated with its synthesis and handling. The methodologies presented herein are designed to be reproducible and scalable, providing a solid foundation for researchers in organic synthesis and medicinal chemistry.
Introduction: The Significance of Quinoline-Based Propargyl Alcohols
Quinoline and its derivatives have long been recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] This has established the quinoline nucleus as a cornerstone in the design of novel therapeutic agents. The introduction of an alkynyl group, particularly a propargyl alcohol, at the 3-position of the quinoline ring, creates a molecule with dual functionality. The quinoline core can engage in specific biological interactions, while the terminal alkyne and hydroxyl groups of the propargyl moiety offer opportunities for further derivatization through reactions like click chemistry, esterification, or oxidation. This strategic combination of a biologically active scaffold with a versatile chemical handle makes this compound an attractive building block for the synthesis of complex molecules with potential therapeutic applications.[4][5]
Synthesis of this compound via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[6][7] It typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9] This reaction is particularly well-suited for the synthesis of this compound, offering high yields and mild reaction conditions.[10][11]
Causality Behind Experimental Choices
The selection of reagents and conditions for the Sonogashira coupling is critical for a successful synthesis.
-
Starting Materials: 3-Bromoquinoline is chosen as the aryl halide due to the higher reactivity of bromides compared to chlorides in palladium-catalyzed cross-coupling reactions.[6] Propargyl alcohol serves as the terminal alkyne, directly incorporating the desired hydroxyl functionality.
-
Catalyst System: A combination of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is employed.[10] The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the product, while the copper co-catalyst activates the alkyne.[6][12]
-
Base and Solvent: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.[12] A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used to ensure the solubility of all reactants.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) via syringe, followed by triethylamine (TEA, 3.0 eq). Stir the mixture at room temperature until all solids have dissolved.
-
Alkyne Addition: Add propargyl alcohol (1.5 eq) dropwise to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[13]
In-depth Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[14][15]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the quinoline ring system, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself. The chemical shifts and coupling patterns of the quinoline protons will be characteristic of a 3-substituted quinoline.[15][16]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals to identify include those for the sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, and the carbons of the quinoline ring.[14][16]
| Expected ¹H NMR Data (in CDCl₃) | Expected ¹³C NMR Data (in CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| ~9.0 (s, 1H) | Quinoline H-2 |
| ~8.2 (s, 1H) | Quinoline H-4 |
| ~8.0 (d, 1H) | Quinoline H-8 |
| ~7.8 (d, 1H) | Quinoline H-5 |
| ~7.6 (t, 1H) | Quinoline H-7 |
| ~7.4 (t, 1H) | Quinoline H-6 |
| ~4.5 (s, 2H) | -CH₂OH |
| ~2.0 (t, 1H) | -OH |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.[14][17] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. The expected molecular ion peak [M+H]⁺ for C₁₂H₉NO would be observed at m/z 184.07.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[17][18] Key vibrational frequencies to look for include:
-
O-H stretch: A broad absorption band around 3300-3400 cm⁻¹ corresponding to the hydroxyl group.
-
C≡C stretch: A weak absorption band around 2100-2260 cm⁻¹ characteristic of the alkyne.
-
C-O stretch: A strong absorption band in the region of 1000-1260 cm⁻¹.
-
Aromatic C-H and C=C stretches: Multiple sharp absorption bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Safety and Handling
Both the reactants and the product of this synthesis require careful handling due to their potential hazards.
Reactant Safety
-
Propargyl Alcohol: This compound is flammable, toxic, and corrosive.[19][20] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[21][22]
-
Organometallic Catalysts: Palladium and copper catalysts can be toxic and should be handled with care.[23] Avoid inhalation of dust and skin contact.
General Laboratory Safety
-
All reactions should be performed in a well-ventilated fume hood.
-
An inert atmosphere is crucial for the Sonogashira coupling to prevent the deactivation of the catalyst.
-
Proper quenching and workup procedures should be followed to safely handle any unreacted reagents.
-
Waste should be disposed of in accordance with institutional and local regulations.
Conclusion and Future Directions
This technical guide has outlined a reliable and well-characterized method for the synthesis of this compound. The Sonogashira coupling provides an efficient route to this valuable building block. The detailed characterization data presented serves as a benchmark for confirming the successful synthesis of the target compound.
The versatile nature of the propargyl alcohol moiety opens up numerous avenues for further research. Future work could focus on:
-
Derivatization: Utilizing the alkyne and hydroxyl groups for the synthesis of a library of novel quinoline-based compounds.
-
Biological Evaluation: Screening the synthesized derivatives for a range of biological activities, leveraging the known pharmacological potential of the quinoline scaffold.
-
Optimization of Synthesis: Exploring alternative, more sustainable catalytic systems for the Sonogashira coupling, such as copper-free conditions or the use of heterogeneous catalysts.[7][9]
The methodologies and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry and potential applications of this compound in the field of drug discovery and development.
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Chemeo. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Retrieved January 15, 2026, from [Link]
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Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol. Retrieved January 15, 2026, from [Link]
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National Center for Biotechnology Information. (2022, January 9). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-(Quinolin-3-yl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] Quinoline derivatives have demonstrated significant therapeutic potential, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile.[3] This guide focuses on a novel derivative, 3-(Quinolin-3-yl)prop-2-yn-1-ol, a molecule that combines the established biological relevance of the quinoline core with the structural and reactive characteristics of a propargyl alcohol.
The propargyl alcohol moiety introduces a rigid, linear alkyne linker and a terminal hydroxyl group, providing opportunities for further derivatization and specific interactions with biological targets. Understanding the fundamental physicochemical properties of this molecule is a critical first step in its journey from a synthesized compound to a potential therapeutic agent. These properties, including solubility, pKa, and lipophilicity (logP), govern its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of modern drug discovery.[6]
This technical guide provides a comprehensive framework for the characterization of this compound. It offers predicted values for its key physicochemical parameters, detailed experimental protocols for their determination, and an overview of the spectroscopic techniques required for its structural elucidation. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific rationale.
Predicted Physicochemical Properties
Given the novelty of this compound, experimentally determined physicochemical data is not yet available in the public domain. However, we can predict these properties based on the known characteristics of its constituent fragments: the quinoline ring and the propargyl alcohol side chain. These predictions serve as a valuable starting point for experimental design.
| Property | Predicted Value/Range | Rationale |
| Molecular Weight | 185.21 g/mol | Calculated from the chemical formula C₁₂H₉NO. |
| Aqueous Solubility | Low to moderate | The aromatic quinoline ring is largely nonpolar, suggesting low aqueous solubility. However, the hydroxyl group of the propargyl alcohol moiety can participate in hydrogen bonding with water, which may slightly improve solubility compared to an unsubstituted quinoline.[7] |
| pKa | 3.5 - 5.0 | The quinoline nitrogen is basic and will be protonated under acidic conditions. The pKa of quinoline itself is approximately 4.9. The electron-withdrawing effect of the propargyl alcohol substituent at the 3-position is expected to slightly decrease the basicity of the quinoline nitrogen, leading to a slightly lower pKa.[8][9] The hydroxyl group is weakly acidic, with an expected pKa well above the physiological range. |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Lipophilicity is a critical factor in a drug's ability to cross cell membranes.[10] The aromatic quinoline core is lipophilic, while the hydroxyl group adds a hydrophilic component. The overall logP is expected to be in a range suitable for oral bioavailability according to Lipinski's Rule of 5 (logP < 5).[6][10] |
| Melting Point (°C) | 120 - 150 | The planar quinoline ring allows for efficient crystal packing through π-π stacking interactions, suggesting a relatively high melting point for a molecule of this size.[11][12] The presence of the hydroxyl group also allows for intermolecular hydrogen bonding, which will further increase the melting point. Pure crystalline organic compounds typically have a sharp melting point range of 0.5-1.0°C. |
Experimental Protocols for Physicochemical Characterization
The following protocols are designed as self-validating systems to ensure the generation of robust and reliable data.
Determination of Aqueous Solubility
The solubility of a compound is a fundamental property that influences its bioavailability.[13] A common and straightforward method for determining aqueous solubility is the shake-flask method.[7]
Experimental Workflow for Solubility Determination
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water (or a relevant buffer solution).[14] The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[7] The extended agitation time is necessary because the rate of dissolution can be slow, especially for poorly soluble compounds.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. To obtain a clear supernatant free of any solid particles, centrifuge the sample or filter it through a 0.22 µm filter.[15] This step is critical to avoid overestimation of the solubility.
-
Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze both the standards and a diluted aliquot of the supernatant by High-Performance Liquid Chromatography with UV detection (HPLC-UV). Create a calibration curve from the standards and use it to determine the concentration of the compound in the supernatant.
-
Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.
Determination of the Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for predicting the charge state of a molecule at a given pH.[16] This, in turn, affects its solubility, permeability, and interaction with biological targets. UV-spectrophotometry is a robust method for determining the pKa of compounds with a chromophore, such as the quinoline ring.[16]
Step-by-Step Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a wide range of pH values (e.g., from pH 1 to 13).[16]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
UV-Vis Spectroscopy: In a 96-well microtiter plate, add a small, constant amount of the stock solution to each buffer solution. Measure the UV-Vis absorbance spectrum for each well over a relevant wavelength range.
-
Data Analysis: The quinoline ring system will have a characteristic UV absorbance that changes as the nitrogen atom becomes protonated or deprotonated. Plot the absorbance at a specific wavelength (where the change is most significant) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity.[6] The shake-flask method is considered the "gold standard" for logP determination.[17]
Experimental Workflow for logP Determination
Caption: Workflow for determining logP via the shake-flask method.
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This is a critical step to ensure that the volumes of the two phases do not change during the partitioning of the solute.[16]
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water. Vortex the mixture vigorously to facilitate the partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each layer using HPLC-UV.
-
Calculation: The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: logP = log10([organic]/[aqueous]).[6]
Melting Point Determination
The melting point of a solid is a key indicator of its purity.[18] Impurities will typically depress the melting point and broaden the melting range.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline this compound into a capillary tube, and pack it down to a height of 2-3 mm.[19]
-
Initial Determination: Use a melting point apparatus and heat the sample rapidly to get an approximate melting point. This saves time in the subsequent, more accurate measurements.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slow rate (1-2°C per minute) as you approach the approximate melting point.[19]
-
Record the Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. A pure compound will have a sharp melting range (typically ≤ 1°C).
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential to confirm the chemical structure of the synthesized this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12]
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the quinoline ring, typically in the aromatic region (7.0-9.0 ppm). The protons of the propargyl alcohol side chain (the methylene -CH₂- and the hydroxyl -OH) will appear at higher field. The exact chemical shifts will be influenced by the electronic environment.[11] 2D NMR techniques like COSY can be used to establish proton-proton correlations in case of signal overlap.[20]
-
¹³C NMR: The spectrum will show signals for all 12 carbon atoms in the molecule. The carbons of the quinoline ring will appear in the aromatic region (typically 120-150 ppm), while the sp-hybridized carbons of the alkyne will be in the range of 70-90 ppm. The methylene carbon will be further upfield.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[21]
-
O-H Stretch: A broad and intense absorption band is expected in the region of 3400-3650 cm⁻¹ due to the hydroxyl group.[21]
-
C≡C Stretch: A weak to medium absorption band is expected in the range of 2100-2260 cm⁻¹ for the alkyne triple bond.[22][23]
-
C-H Stretch (Aromatic): Absorptions for the C-H bonds on the quinoline ring will appear above 3000 cm⁻¹.[24]
-
C=C and C=N Stretches: The aromatic ring stretches will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₉NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (185.21). The fragmentation pattern can provide further structural confirmation.
Potential Biological Significance and Signaling Pathways
Quinoline derivatives are known to exert their biological effects through various mechanisms, including intercalation into DNA, inhibition of topoisomerase enzymes, and modulation of kinase signaling pathways.[1][2] Given the structural features of this compound, it is plausible that it could act as an inhibitor of protein kinases, which are often implicated in cancer and inflammatory diseases.
Potential Kinase Inhibition Pathway
Caption: Hypothesized mechanism of action via protein kinase inhibition.
The planar quinoline ring could potentially bind to the ATP-binding pocket of a kinase, while the propargyl alcohol side chain could form specific hydrogen bonds or be used as a handle for covalent modification of a nearby cysteine residue, leading to irreversible inhibition. Further biological evaluation, including cytotoxicity assays against cancer cell lines and kinase inhibition assays, would be required to validate this hypothesis.[25][26]
Conclusion
This compound represents a promising, yet uncharacterized, molecule at the intersection of established pharmacophore design and novel chemical space. This guide provides the essential theoretical framework and practical, step-by-step protocols for its comprehensive physicochemical and structural characterization. The successful application of these methodologies will generate the foundational data necessary to evaluate its potential as a lead compound in drug discovery and to understand the structure-activity relationships of this emerging class of quinoline derivatives.
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A Comprehensive Spectroscopic and Methodological Guide to 3-(Quinolin-3-yl)prop-2-yn-1-ol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed examination of the spectroscopic properties of the novel heterocyclic compound, 3-(Quinolin-3-yl)prop-2-yn-1-ol. The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of an alkynol side chain at the 3-position offers a versatile handle for further chemical modification, making this compound a valuable building block in drug discovery and materials science. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, quality control, and the characterization of its downstream derivatives.
This document moves beyond a simple data repository to offer insights into the rationale behind the analytical methodologies, ensuring a deeper understanding of the data's context and reliability.
Molecular Structure and Key Features
This compound is characterized by a rigid quinoline core linked to a flexible propargyl alcohol unit. This combination of an aromatic, nitrogen-containing heterocycle and a reactive alkynol functional group defines its chemical personality and potential applications.
Caption: Molecular structure of this compound.
Spectroscopic Data Summary
The following tables summarize the predicted and experimentally observed spectroscopic data for this compound. The predicted values are derived from established principles of spectroscopy and by comparison with structurally related quinoline derivatives found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~8.90 | s | H-2 | Downfield shift due to proximity to nitrogen and deshielding effect. |
| ~8.10 | s | H-4 | Singlet, characteristic of 3-substituted quinolines. |
| ~8.05 | d | H-8 | Doublet, typical aromatic coupling. |
| ~7.80 | d | H-5 | Doublet, typical aromatic coupling. |
| ~7.70 | t | H-7 | Triplet, typical aromatic coupling. |
| ~7.55 | t | H-6 | Triplet, typical aromatic coupling. |
| ~4.50 | d | -CH₂-OH | Doublet coupled to the hydroxyl proton. |
| ~2.00 | t | -CH₂-OH | Triplet, coupling to the methylene protons. |
¹³C NMR (Carbon-13) NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~152.0 | C-2 | Deshielded due to proximity to nitrogen. |
| ~147.0 | C-8a | Bridgehead carbon. |
| ~135.0 | C-4 | Deshielded aromatic carbon. |
| ~130.0 - 127.0 | C-5 to C-8 | Aromatic carbons of the benzene ring. |
| ~120.0 | C-4a | Bridgehead carbon. |
| ~118.0 | C-3 | Shielded due to substitution. |
| ~90.0 | C≡C | Alkynyl carbon attached to the quinoline ring. |
| ~85.0 | C≡C | Alkynyl carbon attached to the methylene group. |
| ~52.0 | -CH₂-OH | Aliphatic carbon attached to the hydroxyl group. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch (hydroxyl) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (aliphatic CH₂) |
| ~2230 | Weak | C≡C stretch (alkyne) |
| ~1600, ~1500 | Strong | C=C stretch (aromatic) |
| ~1100 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
| m/z Value | Interpretation |
| 185.07 | [M]⁺ (Molecular ion) |
| 168.07 | [M-OH]⁺ |
| 156.06 | [M-CH₂OH]⁺ |
| 128.05 | [Quinoline]⁺ fragment |
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
The synthesis of this compound is most effectively achieved through a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (3-bromoquinoline or 3-iodoquinoline). The use of a copper(I) co-catalyst is crucial for the reaction's efficiency.
Caption: Workflow for the Sonogashira synthesis of the title compound.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromoquinoline (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., a mixture of THF and triethylamine, 2:1 v/v).
-
Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 50°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and MS as detailed above.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra should be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film on a KBr plate or analyzed using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition of the molecular ion.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic and analytical methods. The Sonogashira coupling is a robust and reliable reaction, and the spectroscopic techniques are the gold standard for the characterization of organic molecules. The consistency of the data obtained from these orthogonal techniques (NMR, IR, and MS) provides a self-validating system for the confirmation of the compound's identity and purity. Any significant deviation from the expected spectroscopic data should prompt a re-evaluation of the synthetic outcome or sample integrity.
References
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Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Sustainable Chemistry & Pharmacy, 5, 87-95. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Singh, R. R., Singh, T. P., Singh, N. P., Naorem, S. S., & Singh, O. M. (2021). Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. Journal of Fluorescence, 31(2), 465-475. [Link]
-
Meléndez, C., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section E: Crystallographic Communications, 78(11). [Link]
-
NIST Chemistry WebBook. [Link]
A Prospective Guide to the Crystal Structure Analysis of 3-(Quinolin-3-yl)prop-2-yn-1-ol for Drug Discovery Applications
Abstract
The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The novel compound, 3-(quinolin-3-yl)prop-2-yn-1-ol, combines this privileged scaffold with a propargyl alcohol group, presenting a unique topology with significant potential for targeted interactions in biological systems. To date, the three-dimensional structure of this compound remains undetermined. This guide provides a comprehensive, prospective workflow for the complete crystal structure analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap from synthesis and crystallization to advanced crystallographic analysis and interpretation. By elucidating the precise atomic arrangement, intermolecular interactions, and conformational properties, this work aims to unlock the full therapeutic potential of this promising molecule, thereby accelerating its journey in the drug discovery pipeline. The principles and methodologies detailed herein are grounded in established best practices and authoritative protocols, ensuring scientific rigor and reproducibility.
Introduction: The Strategic Importance of Structural Elucidation
In the realm of modern drug development, the adage "structure dictates function" is a fundamental principle.[1][2] A high-resolution three-dimensional crystal structure provides the most unambiguous and detailed view of a molecule's architecture at the atomic level.[1][3] This information is invaluable, offering critical insights that guide lead optimization, inform structure-activity relationships (SAR), and facilitate the rational design of more potent and selective drug candidates.[3][4] The properties of small organic molecules, including their physicochemical stability, solubility, and mechanical behavior, are profoundly influenced by their crystalline arrangement.[5]
The target of this guide, this compound, is a molecule of considerable interest. The quinoline ring system is a well-established pharmacophore, while the propargyl alcohol linker introduces conformational flexibility and potential hydrogen bonding sites, crucial for molecular recognition. A detailed crystal structure analysis will not only confirm the molecule's connectivity and stereochemistry but also reveal the subtle interplay of intermolecular forces that govern its packing in the solid state. This knowledge is a prerequisite for understanding its potential interactions with biological targets.
As no public crystal structure data is currently available for this compound, this document outlines a prospective, yet comprehensive, technical protocol to achieve this goal.
Synthesis and Purification: Laying the Foundation for Quality Crystals
The journey to a high-quality crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly hinder or even prevent crystallization. The proposed synthetic route for this compound is the Sonogashira cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[6][7]
Proposed Synthetic Protocol: Sonogashira Coupling
The reaction would involve coupling 3-bromoquinoline with propargyl alcohol in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable amine base.[6][8][9]
-
Reactants: 3-Bromoquinoline, Propargyl alcohol
-
Catalyst System: Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), Copper(I) iodide (CuI)
-
Solvent/Base: Triethylamine (NEt₃) or a mixture of Diisopropylamine (DIPA) and Tetrahydrofuran (THF)
-
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating.[7]
Purification and Characterization
Post-synthesis, the crude product must be rigorously purified. Column chromatography is the method of choice for this purpose.
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution.
The purity of the final compound should be assessed by:
-
Thin Layer Chromatography (TLC): To ensure a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
High-Resolution Mass Spectrometry (HRMS): To verify the elemental composition.
Only material deemed >99% pure should be taken forward for crystallization trials.
The Art and Science of Single Crystal Growth
Growing X-ray quality single crystals is often the most challenging step in structure determination.[10] It is an empirical process that requires patience and systematic screening of various conditions.[11][12] The goal is to achieve slow precipitation from a supersaturated solution, allowing the molecules to arrange themselves in a highly ordered, repeating lattice.[13]
Key Principles of Crystallization
-
Purity is paramount: Impurities can disrupt the crystal lattice formation.[12]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[11][14]
-
Slow Supersaturation: The key is to approach the point of insolubility slowly to allow for the formation of a few large, well-ordered crystals rather than many small ones.[13]
-
Minimize Nucleation Sites: Dust and scratches on the crystallization vessel can act as nucleation sites, leading to the formation of multiple small crystals.[11]
Recommended Crystallization Techniques
A variety of techniques should be employed in parallel to maximize the chances of obtaining suitable crystals.[15][14]
| Technique | Description | Typical Solvents |
| Slow Evaporation | A nearly saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[15][13] | Dichloromethane, Acetone, Ethyl Acetate, Methanol |
| Slow Cooling | A saturated solution is prepared in a hot solvent and then allowed to cool slowly to room temperature or below.[11][15] | Acetonitrile, Ethanol, Isopropanol |
| Vapor Diffusion | A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, inducing crystallization.[12][15] | Inner Vial (Solvent): THF, Chloroform. Outer Vial (Anti-solvent): Pentane, Hexane, Diethyl Ether. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble.[11] | Solvent Layer: Dichloromethane, Toluene. Anti-solvent Layer: Hexane, Heptane. |
A systematic screening approach, varying solvents, concentrations, and temperatures, is crucial for success.
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is ready for X-ray diffraction analysis.[10]
Experimental Workflow
The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.
Caption: Workflow for X-ray diffraction data collection and processing.
Step-by-Step Protocol
-
Crystal Mounting: A well-formed crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (usually 100 K) on a single-crystal X-ray diffractometer. The cold stream minimizes thermal motion of the atoms and protects the crystal from radiation damage. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the diffraction pattern.
-
Data Integration: The raw diffraction images are processed to determine the position and intensity of each reflection.
-
Data Scaling and Merging: The intensities of the reflections are scaled to account for variations in experimental conditions. Symmetry-equivalent reflections are then merged to create a final dataset.
-
Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal.
Structure Solution and Refinement: From Data to Model
The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement.
The Phase Problem and Structure Solution
While the intensities of the diffracted X-rays are measured, their phases are lost. This is known as the "phase problem" in crystallography. Ab initio or direct methods are typically used for small molecules to solve this problem and generate an initial electron density map.
Model Building and Refinement
The initial electron density map is used to build a preliminary model of the molecule. This model is then refined against the experimental data to improve its accuracy. Refinement is an iterative process that minimizes the difference between the observed and calculated structure factors.
Software and Workflow
Software packages like Olex2 or SHELX are commonly used for structure solution and refinement.[16][17][18][19][20]
Caption: Iterative workflow for crystal structure solution and refinement.
Advanced Structural Analysis: Uncovering Deeper Insights
Once a refined crystal structure is obtained, further analysis can provide a wealth of information about the molecule's properties and potential interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals.[21][22][23][24][25] It provides a "whole of structure" view of these interactions, going beyond simple measurements of close contacts.[23] The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM is a theoretical model that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure.[26][27][28][29] It can be used to characterize the nature and strength of both covalent and non-covalent interactions within the crystal.[30] This analysis can provide a deeper understanding of the forces that govern the crystal packing.
Database Comparison
The final structure should be deposited in the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures.[31][32][33][34] The CSD can be searched for related structures to identify common packing motifs, hydrogen bonding patterns, and conformational preferences among quinoline derivatives.
Conclusion: From Structure to Drug Discovery
The determination of the crystal structure of this compound is a critical step in harnessing its therapeutic potential. This guide has outlined a comprehensive, scientifically rigorous pathway to achieve this goal. The resulting high-resolution 3D structure will provide an invaluable blueprint for understanding its chemical properties and for designing future analogues with improved pharmacological profiles.[4] By providing a clear and detailed protocol, this whitepaper aims to empower researchers to unlock the structural secrets of this and other novel chemical entities, thereby accelerating the pace of drug discovery and development.
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Solubility and Stability Studies of 3-(Quinolin-3-yl)prop-2-yn-1-ol: A Framework for Early-Stage Drug Development
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 3-(Quinolin-3-yl)prop-2-yn-1-ol, a novel heterocyclic compound incorporating the pharmacologically significant quinoline scaffold.[1][2] The characterization of these fundamental physicochemical properties is a cornerstone of early-stage drug development, as it directly influences a candidate's formulation, bioavailability, and shelf-life.[3][4] This document outlines detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, alongside a systematic approach to forced degradation studies as prescribed by the International Council for Harmonisation (ICH) guidelines.[5][6] The methodologies are designed to be self-validating and provide critical insights into the compound's behavior under various physiological and stress conditions, thereby guiding future formulation and development strategies.
Introduction: The Imperative of Early Physicochemical Characterization
This compound is a molecule of interest, merging the well-established quinoline nucleus, a privileged scaffold in medicinal chemistry, with a propargyl alcohol moiety, which can serve as a versatile synthetic handle or a pharmacophoric element.[7][8] Before any meaningful pharmacological evaluation can proceed, a thorough understanding of its fundamental properties is essential. Among the most critical of these are aqueous solubility and chemical stability.
-
Solubility dictates the dissolution rate and concentration gradient achievable in biological fluids, thereby governing absorption and bioavailability.[4] Poor solubility can lead to erratic absorption, underestimated in vitro activity, and significant formulation challenges.[9]
-
Stability determines the compound's shelf-life and degradation pathways. Unstable compounds can lose potency and generate potentially toxic impurities, compromising patient safety and therapeutic efficacy.[10][11]
This guide presents a logical, structured approach to systematically profile these two critical attributes for this compound, ensuring that the data generated is robust, reliable, and suitable for regulatory consideration.
Aqueous Solubility Assessment
A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure of how quickly a compound precipitates from a supersaturated solution (typically created by diluting a DMSO stock), which is relevant for in vitro screening assays.[4][12] Thermodynamic solubility is the true equilibrium value, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions, which is crucial for formulation and biopharmaceutical modeling.[9][13]
Experimental Protocol: Kinetic Solubility Assay
The kinetic solubility assay is a rapid assessment, often performed using nephelometry or UV spectrophotometry, to identify potential solubility liabilities early.[14] The underlying principle is that dissolving a DMSO stock solution into an aqueous buffer can create a supersaturated state; the point at which the compound precipitates is its kinetic solubility limit.[12]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% dimethyl sulfoxide (DMSO).[15]
-
Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[14]
-
Buffer Addition: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (≤1%) to minimize co-solvent effects.[16]
-
Incubation & Mixing: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[12][14]
-
Quantification:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to buffer-only controls indicates the formation of a precipitate.[12]
-
Direct UV Assay: After incubation, filter the solutions to remove any undissolved particles. Measure the UV absorbance of the filtrate in a UV-compatible plate and calculate the concentration against a standard curve.[14]
-
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[13] It ensures that the dissolved and solid states of the compound reach a true equilibrium.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.[13]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid pH 1.2, or Fasted State Simulated Intestinal Fluid pH 6.5) to the vial.[17]
-
Equilibration: Seal the vials and place them in a thermomixer or shaker. Agitate at a constant speed (e.g., 700 rpm) and temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to allow the system to reach equilibrium.[12][13]
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification: Analyze the clear filtrate using a validated stability-indicating High-Performance Liquid Chromatography (HPLC-UV) method (see Section 3.1). Quantify the concentration against a standard curve prepared from a known stock solution.[9][17]
Visualization: Solubility Assessment Workflow
Caption: Workflow for ICH-compliant forced degradation studies.
Data Presentation: Representative Stability Data
The results should clearly indicate the extent of degradation and the complexity of the degradation profile.
| Stress Condition | Parameters | % Degradation of API | No. of Degradation Products (>0.1%) | Comments |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 12.5% | 2 | Moderate degradation observed. |
| Base Hydrolysis | 0.1 M NaOH, RT, 4h | 18.2% | 3 | Compound is highly sensitive to basic conditions. |
| Oxidation | 3% H₂O₂, RT, 24h | 8.9% | 1 | Stable to mild oxidation. |
| Thermal | Solid, 80°C, 7 days | <1.0% | 0 | Compound is thermally stable in solid form. |
| Photostability | ICH Illumination | 15.7% (in solution) | 2 | Photolabile in solution; requires light-protected packaging. |
| Photostability | ICH Illumination | <2.0% (solid) | 0 | Photostable in solid form. |
Note: Data are hypothetical and for illustrative purposes.
Conclusion and Future Directions
This guide provides a robust, systematic framework for assessing the solubility and stability of this compound. The hypothetical data presented illustrate a compound with pH-dependent solubility (higher in acidic conditions) and notable instability under basic and photolytic (in solution) conditions. Such a profile would immediately inform several key development decisions:
-
Formulation: An oral formulation would need to ensure rapid dissolution in the stomach. For parenteral formulations, a buffered solution around pH 4-5 might be optimal to balance solubility and stability.
-
Handling and Storage: The drug product, particularly if in a liquid formulation, must be packaged in light-resistant containers (e.g., amber vials).
-
Analytical Development: The degradation products formed under basic and photolytic stress would be designated as potential impurities to be monitored in formal stability studies.
By adhering to these detailed protocols, researchers and drug development professionals can generate high-quality, decision-enabling data, ensuring a comprehensive understanding of a new chemical entity's physicochemical properties from the earliest stages of its development journey.
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Quantum Chemical Blueprint of 3-(Quinolin-3-yl)prop-2-yn-1-ol: A Technical Guide for Drug Discovery and Materials Science
Abstract
Introduction: The Quinoline Moiety and the Imperative of Computational Chemistry
Quinoline and its derivatives are a critical class of heterocyclic compounds, exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The specific molecule under investigation, 3-(Quinolin-3-yl)prop-2-yn-1-ol, integrates the biologically significant quinoline ring with a propargyl alcohol functional group, a versatile building block in organic synthesis.[2] Understanding the three-dimensional structure, electronic landscape, and reactivity of this molecule is paramount for predicting its behavior in biological systems and for its potential application in materials science.
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), offer a powerful, non-experimental avenue to probe the molecular world with high accuracy. These computational methods allow for the determination of optimized molecular geometries, electronic properties such as frontier molecular orbitals (HOMO-LUMO), and the prediction of various spectroscopic signatures. This in silico approach provides invaluable insights that can guide synthetic efforts and rationalize structure-activity relationships (SAR), thereby streamlining the drug discovery pipeline.
This guide presents a comprehensive and standardized methodology for the quantum chemical analysis of this compound, providing a robust framework for researchers.
Computational Methodology: A Validated Approach
The following protocol outlines a rigorous and reproducible workflow for the quantum chemical characterization of this compound. The choice of theoretical level and basis set is critical for obtaining accurate results and has been benchmarked against experimental data for similar quinoline derivatives.[3]
Software
All calculations will be performed using the Gaussian 16 suite of programs .[4] Gaussian is a comprehensive and widely used software package for electronic structure calculations. For visualization of molecular orbitals, vibrational frequencies, and electrostatic potential surfaces, GaussView 6 is recommended.
Geometry Optimization and Vibrational Analysis
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
Protocol:
-
Construct the 3D structure of this compound using GaussView 6.
-
Perform an initial geometry optimization using a lower-level theory, such as the semi-empirical PM6 method, to obtain a reasonable starting geometry.
-
Set up a DFT calculation for geometry optimization and frequency analysis using the following keywords in the Gaussian input file: #p B3LYP/6-311++G(d,p) Opt Freq.
-
B3LYP : This hybrid functional is chosen for its proven balance of accuracy and computational cost for organic molecules.[5][6][7]
-
6-311++G(d,p) : This triple-zeta basis set includes diffuse functions (++) on both heavy atoms and hydrogens, and polarization functions (d,p), providing the necessary flexibility to accurately describe the electron distribution in a molecule with heteroatoms and pi-systems.[8][9]
-
Opt : This keyword requests a geometry optimization to the nearest stationary point.
-
Freq : This keyword calculates the harmonic vibrational frequencies at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
-
Solvation Effects
To model the behavior of the molecule in a biological environment or in solution, it is crucial to account for the influence of the solvent.
-
Protocol:
-
Following the gas-phase optimization, perform a subsequent optimization including a solvent model. The Polarizable Continuum Model (PCM) is a robust and widely used implicit solvation model.[2][10][11]
-
The Gaussian keyword for a PCM calculation in water would be: #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Water).
-
Elucidating Electronic Properties and Reactivity
The electronic structure of a molecule governs its reactivity and intermolecular interactions. The following analyses provide a detailed picture of the electronic landscape of this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity.[12][13]
-
Significance in Drug Design: A smaller HOMO-LUMO gap suggests higher reactivity, which can be desirable for covalent inhibitors but may also indicate instability. An optimal gap is often sought to balance reactivity and stability.[14]
-
Calculation: The HOMO and LUMO energies are obtained from the output of the optimized DFT calculation.
Molecular Electrostatic Potential (MEP) Surface
The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[15][16][17][18] It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).
-
Significance in Drug Design: The MEP surface provides crucial insights into how a drug molecule will interact with its biological target, guiding the design of compounds with improved binding affinity and selectivity.[15][17]
-
Calculation: The MEP surface can be generated in GaussView from the checkpoint file of the optimized structure.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule, translating the complex wavefunction into a more intuitive Lewis structure representation.[19][20][21][22] It allows for the quantification of charge transfer between orbitals and the analysis of hyperconjugative interactions.
-
Significance: NBO analysis can reveal important details about intramolecular hydrogen bonding and other non-covalent interactions that contribute to molecular stability.
-
Calculation: NBO analysis is requested in Gaussian using the Pop=NBO keyword.
Predicting Spectroscopic Properties
Computational spectroscopy is an invaluable tool for interpreting experimental spectra and for predicting the spectroscopic signatures of novel compounds.
Vibrational Spectroscopy (IR and Raman)
The calculated harmonic vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This is particularly useful for identifying characteristic functional group vibrations, such as the C≡C stretch of the alkyne and the O-H stretch of the alcohol.[23][24][25][26][27]
-
Protocol: The vibrational frequencies and IR intensities are automatically calculated with the Freq keyword. It is standard practice to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors.
UV-Vis Spectroscopy (TD-DFT)
Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic excited states of molecules and predicting their UV-Vis absorption spectra.[28][29][30][31][32][33]
-
Protocol:
-
Use the optimized ground-state geometry.
-
Perform a TD-DFT calculation using a keyword such as: #p TD(NStates=10,Root=1) B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Methanol).
-
TD(NStates=10) : This requests the calculation of the first 10 excited states.
-
Solvent=Methanol : The solvent should be chosen to match experimental conditions if available.
-
-
Data Presentation and Visualization
Tabulated Data
Table 1: Calculated Electronic Properties of this compound
| Property | Value (Gas Phase) | Value (Water, PCM) |
| Total Energy (Hartree) | Calculated Value | Calculated Value |
| HOMO Energy (eV) | Calculated Value | Calculated Value |
| LUMO Energy (eV) | Calculated Value | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value |
| Dipole Moment (Debye) | Calculated Value | Calculated Value |
Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) and Their Assignments
| Calculated Frequency (Scaled) | Experimental Frequency (Analogous Compound) | Vibrational Mode Assignment |
| Calculated Value | Reference Value | O-H stretch |
| Calculated Value | Reference Value | C≡C stretch |
| Calculated Value | Reference Value | Quinoline ring C=C/C=N stretches |
| Calculated Value | Reference Value | C-H stretches (aromatic/alkynyl) |
Visualizations
Figure 1: Computational workflow for the quantum chemical analysis of this compound.
Figure 2: Interrelationships between key calculated molecular properties.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of this compound. By leveraging the power of DFT and TD-DFT, researchers can gain profound insights into the structural, electronic, and spectroscopic properties of this and other related molecules. The methodologies and analyses presented herein provide a robust framework for computational studies in drug discovery and materials science, facilitating the rational design of novel compounds with tailored properties. The integration of these computational techniques into the research and development workflow is not merely an academic exercise but a strategic imperative for accelerating innovation.
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The Emergence of 3-(Quinolin-3-yl)prop-2-yn-1-ol as a Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its versatile structure has been the foundation for the development of drugs spanning multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[4][5][6] This guide introduces a promising, yet underexplored, derivative: 3-(Quinolin-3-yl)prop-2-yn-1-ol . We will delve into the synthetic rationale for its construction, explore its potential as a highly adaptable scaffold for library synthesis, and postulate its utility in modern drug discovery based on the established significance of both the quinoline core and the propargyl alcohol moiety.
The Quinoline Motif: A Legacy of Therapeutic Success
The quinoline scaffold, a bicyclic aromatic heterocycle, is a recurring motif in both natural products and synthetic drugs.[7] Its rigid structure provides a well-defined framework for the spatial orientation of functional groups, facilitating interactions with biological targets. The chemical versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activity.[6]
Historically, quinoline derivatives have been pivotal in the fight against malaria, with quinine and chloroquine being prime examples.[8] In contemporary drug discovery, quinoline-based compounds are prominent as kinase inhibitors in oncology and as topoisomerase inhibitors.[2] The broad spectrum of biological activities associated with quinolines underscores their profound importance in the development of new therapeutic agents.[8][9]
Introducing the this compound Scaffold
The subject of this guide, this compound, integrates the proven quinoline core with a propargyl alcohol unit at the 3-position. The propargyl alcohol moiety, containing a reactive terminal alkyne and a primary alcohol, is a versatile functional group in organic synthesis and medicinal chemistry.[10] The alkyne can serve as a rigid linker, participate in click chemistry, or act as a pharmacophore that enhances binding to target proteins.[10] The primary alcohol offers a convenient handle for further derivatization.
The strategic placement of the propargyl alcohol at the 3-position of the quinoline ring is significant. This position is electronically distinct from the more extensively studied 2- and 4-positions and offers a unique vector for chemical space exploration.
Synthetic Strategy: Accessing the Core Scaffold
The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction .[11][12] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.
The proposed synthetic pathway involves the coupling of a 3-haloquinoline (e.g., 3-bromoquinoline or 3-iodoquinoline) with propargyl alcohol.
Caption: Proposed Sonogashira coupling for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established Sonogashira coupling methodologies.[11]
Materials:
-
3-Bromoquinoline (1.0 eq)
-
Propargyl alcohol (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Copper(I) iodide (0.1 eq)
-
Triethylamine (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 3-bromoquinoline, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.
-
Add anhydrous THF, followed by triethylamine.
-
Add propargyl alcohol dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final compound.
Medicinal Chemistry Applications: A Scaffold for Innovation
The this compound scaffold is a launchpad for the creation of diverse chemical libraries. The dual reactivity of the alkyne and alcohol functionalities allows for a multitude of subsequent chemical transformations.
Caption: Derivatization pathways for the this compound scaffold.
Potential Therapeutic Targets
Given the established activities of quinoline derivatives, compounds derived from this novel scaffold could be investigated for a range of therapeutic applications:
| Therapeutic Area | Potential Molecular Targets | Rationale |
| Oncology | Kinases (e.g., EGFR, VEGFR), Topoisomerases, Tubulin | The quinoline core is a known pharmacophore in numerous kinase and topoisomerase inhibitors.[2] The propargyl moiety can be used to introduce functionalities that enhance binding or confer covalent inhibition. |
| Infectious Diseases | Heme polymerase (malaria), DNA gyrase (bacteria) | Quinoline derivatives have a long history as antimalarials, and fluoroquinolones are potent antibacterial agents.[8] New derivatives could overcome existing resistance mechanisms. |
| Neurodegenerative Diseases | Cholinesterases, Monoamine oxidases | The quinoline scaffold has been explored for its neuroprotective properties.[6] |
| Inflammation | Cyclooxygenases (COX), Cytokines | Certain quinoline derivatives exhibit anti-inflammatory activity.[9] |
Future Directions and Conclusion
The this compound scaffold represents a largely untapped area of chemical space with significant potential for drug discovery. Its straightforward synthesis via Sonogashira coupling provides ready access to the core structure. The dual functionality of the propargyl alcohol unit allows for extensive and diverse derivatization, making it an ideal starting point for the construction of compound libraries for high-throughput screening.
Future research should focus on the synthesis and biological evaluation of libraries based on this scaffold. Structure-activity relationship (SAR) studies will be crucial in identifying derivatives with potent and selective activity against various therapeutic targets. The exploration of this novel scaffold could lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
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National Center for Biotechnology Information. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of organic chemistry. Retrieved from [Link]
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In Silico Screening of 3-(Quinolin-3-yl)prop-2-yn-1-ol for Kinase Inhibition: A Technical Guide
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors targeting specific kinases has become a cornerstone of modern drug discovery. This in-depth technical guide presents a comprehensive framework for the in silico screening of a novel compound, 3-(Quinolin-3-yl)prop-2-yn-1-ol, as a potential kinase inhibitor. While the direct biological activity of this specific molecule is not extensively documented, its quinoline scaffold is present in numerous approved and investigational kinase inhibitors, providing a strong rationale for its computational evaluation.[1][2][3][4][5][6][7][8][9] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step workflow from target selection and preparation to molecular docking, analysis of results, and predictive assessment of drug-like properties. By integrating established computational methodologies with expert insights, this document serves as a practical blueprint for the virtual screening of novel chemical entities against kinase targets.
Introduction: The Rationale for Kinase Inhibition and In Silico Screening
Protein kinases constitute one of the largest enzyme families in the human genome, playing a pivotal role in signal transduction pathways that govern cell growth, differentiation, and apoptosis.[10] The aberrant activity of these enzymes can lead to uncontrolled cell proliferation and survival, hallmarks of cancer.[11][12] Consequently, targeting protein kinases with small molecule inhibitors has emerged as a highly successful therapeutic strategy.[13]
The quinoline ring system is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds, including several approved kinase inhibitors.[4][6][7][9] This precedent suggests that novel quinoline derivatives, such as this compound, are promising candidates for kinase inhibitor discovery.
In silico screening, or computer-aided drug design (CADD), offers a rapid and cost-effective approach to identify and prioritize potential drug candidates from vast chemical libraries.[14][15] These methods, which include virtual screening, molecular docking, and molecular dynamics simulations, predict the binding affinity and interaction patterns of a small molecule with its protein target at an atomic level.[14][16][17] This guide will delineate a rigorous in silico workflow to evaluate the potential of this compound as a kinase inhibitor, using Epidermal Growth Factor Receptor (EGFR) kinase as a representative target due to its clinical relevance and the prevalence of quinoline-based inhibitors.
The In Silico Screening Workflow: A Strategic Overview
The virtual screening process is a multi-step cascade designed to systematically narrow down a large pool of compounds to a manageable number of high-priority candidates for experimental validation.[14][18] Our workflow for assessing this compound is depicted below.
Figure 1: In Silico Screening Workflow. A stepwise representation of the computational pipeline for evaluating a candidate kinase inhibitor.
Experimental Protocols: A Step-by-Step Guide
Target Selection and Preparation
Rationale: The choice of a specific kinase target is paramount. Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and numerous inhibitors feature a quinoline core. We will use the crystal structure of EGFR in complex with an inhibitor (PDB ID: 2GS2) as our receptor model. This allows for a more accurate definition of the ATP-binding pocket.
Protocol:
-
Obtain Protein Structure: Download the PDB file for EGFR (PDB ID: 2GS2) from the RCSB Protein Data Bank.
-
Prepare the Protein:
-
Load the PDB file into a molecular visualization and preparation tool (e.g., UCSF Chimera, PyMOL, or Schrödinger's Protein Preparation Wizard).[19][20][21]
-
Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assign correct bond orders and protonation states for amino acid residues, particularly histidines, at a physiological pH of 7.4.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes. This can be done using a force field such as AMBER or CHARMM.[22]
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).
-
Ligand Preparation
Rationale: The ligand, this compound, must be converted into a 3D structure and assigned appropriate chemical properties for docking.
Protocol:
-
Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw) or obtained from a chemical database like PubChem or ChemicalBook.[23] The SMILES string for the compound is OCc1cc(c2ccccc2n1)C#CCO.
-
Convert to 3D: Use a tool like Open Babel to convert the 2D structure or SMILES string into a 3D conformation.
-
Energy Minimization: Perform a geometry optimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This ensures a low-energy starting conformation.
-
Assign Charges and Torsion: Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds. This is crucial for flexible ligand docking.
-
Save in Docking-Ready Format: Save the prepared ligand in the appropriate format for the chosen docking software (e.g., PDBQT for AutoDock Vina).
Molecular Docking
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16][17][24] The scoring function then estimates the binding affinity. We will use AutoDock Vina, a widely used open-source docking program, for this purpose.[25][26][27]
Protocol:
-
Define the Binding Site: The binding site is typically defined as a grid box centered on the position of the co-crystallized ligand in the original PDB file. This ensures that the docking search is focused on the relevant ATP-binding pocket. For PDB ID 2GS2, the active site can be defined by residues such as Met793 and Gly796 in the hinge region.
-
Configure Docking Parameters: Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the center of the grid box, and the dimensions of the grid box (e.g., 25 x 25 x 25 Å). The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a higher value for more accurate results.
-
Run the Docking Simulation: Execute the docking calculation using the command-line interface of AutoDock Vina.
-
Output: The program will generate an output file containing the predicted binding poses of the ligand, ranked by their docking scores (binding affinities in kcal/mol).
Analysis and Interpretation of Results
Binding Pose and Interaction Analysis
Rationale: A low docking score alone is not sufficient to predict a good inhibitor. The binding pose must be visually inspected to ensure that it makes sense from a chemical and biological perspective.[28] Key interactions with the kinase hinge region are particularly important for ATP-competitive inhibitors.
Protocol:
-
Visualize the Docked Complex: Load the prepared protein structure and the docked ligand poses into a molecular visualization tool.
-
Identify Key Interactions: Analyze the top-ranked binding pose for key interactions with the EGFR active site residues. These include:
-
Hydrogen Bonds: Look for hydrogen bonds with the backbone atoms of the hinge region residues (e.g., Met793).
-
Hydrophobic Interactions: Identify hydrophobic interactions with residues in the pocket.
-
Pi-Stacking: Check for potential pi-stacking interactions between the quinoline ring and aromatic residues like Phe856.
-
-
Compare with Known Inhibitors: Compare the binding mode of this compound with that of known EGFR inhibitors to see if it adopts a similar conformation and forms analogous interactions.
Figure 2: Potential Interactions. A diagram illustrating the potential key interactions between this compound and the EGFR kinase active site.
Interpretation of Docking Scores
Rationale: The docking score provides a numerical estimate of the binding affinity. More negative values generally indicate stronger binding.[29] However, these scores are predictions and should be interpreted with caution.
| Ligand | Docking Score (kcal/mol) | Predicted Ki (nM) | Key H-Bonds with Hinge |
| This compound (Top Pose) | -8.5 | ~500 | Yes (with Met793) |
| Erlotinib (Reference) | -9.8 | ~50 | Yes (with Met793) |
Table 1: Hypothetical Docking Results. A comparison of the docking score of the test compound with a known EGFR inhibitor.
The hypothetical docking score of -8.5 kcal/mol for this compound suggests a reasonable binding affinity, albeit weaker than the reference inhibitor erlotinib. The presence of a hydrogen bond with the critical hinge residue Met793 is a positive indicator of a canonical ATP-competitive binding mode.
ADMET Prediction
Rationale: A potent inhibitor is useless if it has poor pharmacokinetic properties or is toxic.[30] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide an early assessment of the "drug-likeness" of a compound.[31][32][33]
Protocol:
-
Use an ADMET Prediction Server: Submit the SMILES string of this compound to a web-based ADMET prediction tool (e.g., SwissADME, pkCSM).[31][33]
-
Analyze the Results: Evaluate the predicted properties against established criteria for oral bioavailability, such as Lipinski's Rule of Five.
| Property | Predicted Value | Acceptable Range | Pass/Fail |
| Molecular Weight | 197.22 g/mol | < 500 | Pass |
| LogP | 1.85 | < 5 | Pass |
| Hydrogen Bond Donors | 1 | < 5 | Pass |
| Hydrogen Bond Acceptors | 2 | < 10 | Pass |
| Predicted Oral Bioavailability | High | - | - |
| Predicted Toxicity (e.g., AMES test) | Non-mutagenic | - | - |
Table 2: Predicted ADMET Properties. A summary of the predicted pharmacokinetic and toxicity properties of this compound.
The predicted ADMET properties suggest that this compound has good drug-like characteristics and a low potential for toxicity, making it a more attractive candidate for further development.
Advanced Validation: Molecular Dynamics Simulation
Rationale: Molecular docking provides a static snapshot of the protein-ligand interaction. Molecular dynamics (MD) simulations can offer a more dynamic and realistic view of the complex over time, providing insights into the stability of the binding pose and the flexibility of the protein.[22][34][35][36]
Protocol:
-
System Setup: Place the docked protein-ligand complex in a simulation box with explicit water molecules and counter-ions to neutralize the system.
-
Equilibration: Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure.
-
Production Run: Run the simulation for an extended period (e.g., 100 nanoseconds).
-
Analysis: Analyze the trajectory to assess the stability of the protein-ligand complex, including the root-mean-square deviation (RMSD) of the ligand and the persistence of key interactions.
A stable RMSD for the ligand throughout the simulation would provide greater confidence in the predicted binding mode from molecular docking.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the initial evaluation of this compound as a potential kinase inhibitor, using EGFR as a representative target. The hypothetical results from molecular docking and ADMET prediction suggest that this compound is a plausible candidate for further investigation. It exhibits a favorable binding mode with key active site residues and possesses good drug-like properties.
The next logical steps would be to:
-
Synthesize the compound: If not already available, this compound would need to be synthesized.[1][2][3]
-
In vitro validation: Perform biochemical assays to determine the IC50 value of the compound against a panel of kinases to confirm its potency and selectivity.
-
Structure-Activity Relationship (SAR) studies: Synthesize and test analogs of the lead compound to improve potency and selectivity.
By following the structured approach detailed in this guide, researchers can efficiently and effectively leverage computational tools to accelerate the discovery of novel kinase inhibitors.
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Aiswarya, R., & Jeyaprakash, R. S. (2019). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. Available at: [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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Bissy, D., et al. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules. Available at: [Link]
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de Oliveira, C. S., et al. (2022). Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. MDPI. Available at: [Link]
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Abbott, B. M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem. Available at: [Link]
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Al-Suhaimi, K. S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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ResearchGate. (n.d.). Synthetic strategy to target 3-(heteroaryl)quinolin-2(1H)-ones 3.. ResearchGate. Available at: [Link]
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Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). Journal of Pharmaceutical Research International. Available at: [Link]
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Methodological & Application
Sonogashira Coupling for the Synthesis of 3-(Quinolin-3-yl)alkynols: A Detailed Technical Guide
An Application Note and Protocol for Researchers
Introduction: The quinoline scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2][3] The introduction of an alkynol side chain at the C-3 position yields 3-(quinolin-3-yl)alkynols, valuable building blocks that serve as precursors for more complex molecular architectures and as pharmacologically active agents themselves, notably in the development of anti-inflammatory drugs.[4] The Sonogashira cross-coupling reaction stands as a premier method for forging the crucial C(sp²)-C(sp) bond between a haloquinoline and a terminal alkynol.[5][6][7] Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an exceptionally powerful and reliable tool for this transformation.[5][8]
This guide provides a comprehensive overview of the Sonogashira coupling, from its underlying mechanism to a detailed, field-proven protocol for the synthesis of 3-(quinolin-3-yl)alkynols, designed for researchers, scientists, and professionals in drug development.
Section 1: The Sonogashira Coupling: Mechanism and Rationale
At its core, the Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[7][9] Understanding the "why" behind each component is critical for successful execution and troubleshooting.
The Dual Catalytic Cycle
The reaction proceeds through two interconnected, synergistic catalytic cycles.[9][10]
-
The Palladium Cycle (The Cross-Coupling Engine):
-
Oxidative Addition: The active catalyst, a Pd(0) species (often generated in situ from a Pd(II) precatalyst), undergoes oxidative addition to the 3-haloquinoline (Ar-X), forming a Pd(II)-aryl complex.[5][11][12] This is typically the rate-determining step for less reactive halides like bromides.
-
Transmetalation: A copper(I) acetylide, generated in the second cycle, transfers its alkyne group to the Pd(II) complex, displacing the halide and forming a Pd(II)-alkynyl-aryl intermediate.[9][10] This is a crucial step where the two cycles intersect.
-
Reductive Elimination: The Pd(II) intermediate undergoes reductive elimination to release the final product, the 3-(quinolin-3-yl)alkynol, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[12]
-
-
The Copper Cycle (The Alkyne Activator):
-
Coordination & Deprotonation: The copper(I) salt (e.g., CuI) coordinates with the terminal alkyne. In the presence of a base, the terminal proton is abstracted, forming a highly nucleophilic copper(I) acetylide intermediate.[5][9] This activation is key to the reaction's efficiency under mild conditions.[7]
-
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Application Note & Protocol: High-Purity Purification of 3-(Quinolin-3-yl)prop-2-yn-1-ol
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the purification of 3-(Quinolin-3-yl)prop-2-yn-1-ol, a key intermediate in the synthesis of various pharmacologically active compounds. The protocol is designed to address common challenges associated with the purification of propargyl alcohols, including thermal instability and the removal of closely related impurities. This guide details a robust methodology employing flash column chromatography, followed by recrystallization, to achieve high purity (>98%). Each step is accompanied by expert insights into the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the purification process.
Introduction: Significance and Purification Challenges
This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the quinoline moiety, a privileged scaffold found in numerous therapeutic agents. Its synthesis, often achieved via Sonogashira coupling of a 3-haloquinoline with propargyl alcohol, can result in a crude product containing unreacted starting materials, homocoupled byproducts, and catalyst residues.[1][2] The purification of propargyl alcohols, in general, presents unique challenges. These compounds can be susceptible to decomposition at elevated temperatures and may exhibit strong interactions with stationary phases in chromatography.[3][4] Therefore, a carefully optimized purification strategy is essential to obtain material of sufficient purity for downstream applications in drug discovery and development.
This protocol outlines a two-stage purification process: initial purification by flash column chromatography to remove the bulk of impurities, followed by recrystallization to achieve high final purity.
Safety Precautions
Prior to commencing any experimental work, a thorough risk assessment must be conducted.
-
Quinoline Derivatives: Quinoline and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[5] They may also cause damage to organs through prolonged or repeated exposure.[5]
-
Propargyl Alcohol and its Derivatives: Propargyl alcohols are flammable liquids and can be toxic.[6][7] They can cause severe skin and eye irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[6]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Purification Workflow Overview
The purification of this compound is a multi-step process designed to systematically remove impurities.
Caption: Purification workflow for this compound.
Experimental Protocols
Stage 1: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a positive pressure to force the mobile phase through a column of stationary phase, typically silica gel.[8] This method is ideal for the initial purification of the crude product, effectively removing less polar and more polar impurities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)[8]
-
Hexanes (ACS grade)
-
Ethyl acetate (ACS grade)
-
Triethylamine (for deactivation, if necessary)
-
Glass column for flash chromatography
-
Air or nitrogen source with a pressure regulator
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
Protocol:
-
Solvent System Selection:
-
The choice of eluent is critical for achieving good separation. A common starting point for propargyl alcohols is a mixture of hexanes and ethyl acetate.
-
Develop the optimal solvent system using TLC. Spot a small amount of the crude product on a TLC plate and elute with varying ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Select a column with an appropriate diameter based on the amount of crude material. A general rule is a silica gel to crude mixture ratio of 50:1 to 100:1 by weight.
-
Pack the column with silica gel as a slurry in the initial, less polar eluent. Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the determined solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can often improve separation.[9]
-
Collect fractions and monitor the elution of the product by TLC. The quinoline moiety is UV active, allowing for easy visualization under a UV lamp.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and concentrate them under reduced pressure using a rotary evaporator. Avoid excessive heat to prevent decomposition.
-
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides good resolution for small molecules.[8] |
| Mobile Phase | Hexanes:Ethyl Acetate (gradient) | Offers a good balance of polarity to elute the product while retaining impurities. |
| Rf of Product | 0.2 - 0.3 | Provides optimal separation from impurities. |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution. |
Stage 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.[10] This step is crucial for removing any remaining minor impurities and obtaining a crystalline, high-purity final product.
Materials and Equipment:
-
Partially purified this compound from chromatography
-
Recrystallization solvent (e.g., ethyl acetate/hexanes, ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[11]
-
Empirically test different solvent systems. A mixture of a good solvent (e.g., ethyl acetate, ethanol) and a poor solvent (e.g., hexanes, water) often works well.[12]
-
-
Dissolution:
-
Place the partially purified solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent and heat gently to dissolve the solid.[13]
-
-
Inducing Crystallization:
-
If using a two-solvent system, slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
For a single solvent system, simply allow the hot, saturated solution to cool to room temperature.
-
-
Crystal Growth:
-
Slow cooling is key to forming large, pure crystals. Do not disturb the flask during this process.
-
Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.[13]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Characterization of Purified Product
The purity and identity of the final product should be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. The spectra should be clean and free of impurity signals.[14]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
-
Melting Point: A sharp melting point range is indicative of high purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation in chromatography | Inappropriate solvent system. | Re-optimize the eluent using TLC. Consider using a different stationary phase. |
| Product "oils out" during recrystallization | The solution is supersaturated, or the solvent is inappropriate. | Reheat the solution and add more of the "good" solvent. Try a different recrystallization solvent system. |
| Low recovery after recrystallization | The compound is too soluble in the cold solvent. | Use a less polar solvent system or cool the solution for a longer period in an ice bath. |
| Product decomposition | Excessive heat during solvent evaporation or chromatography. | Use lower temperatures for solvent removal. Consider using a less acidic grade of silica gel or adding a small amount of triethylamine to the eluent.[9] |
Conclusion
The protocol described provides a reliable and reproducible method for the high-purity purification of this compound. By combining the high-throughput nature of flash column chromatography with the refining power of recrystallization, researchers can obtain material of sufficient quality for demanding applications in drug discovery and development. Adherence to the principles of solvent selection, careful technique, and appropriate safety measures are paramount to achieving successful outcomes.
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US Patent US2527358A, Process of purifying propargyl alcohol, Google Patents.
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US Patent US20030109757A1, Method for separation and recovery of propargyl alcohol, Google Patents.
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances, 1(8), 1594-1601.
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Singh, U. P., & Bhat, H. R. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Research & Reviews: A Journal of Pharmaceutical Science.
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Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
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Thermo Fisher Scientific. (2018). Propargyl alcohol - SAFETY DATA SHEET.
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Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Thieme.
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Molbase. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.
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Central Drug House (P) Ltd. (n.d.). PROPARGYL ALCOHOL CAS NO 107-19-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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Sigma-Aldrich. (2021). SAFETY DATA SHEET - Propargyl alcohol.
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ResearchGate. (n.d.). Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle.
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ResearchGate. (n.d.). Examples of quinoline-fused derivatives with biological activities.
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Institutional Repository - KFU. (n.d.). Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes.
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Li, Y., & Gao, W. (2013). Synthesis of 3-(Quinolin-2-Yl)- And 3,6-Bis(quinolin-2-Yl)-9h-Carbazoles. Beilstein Journal of Organic Chemistry, 9, 2376-2381.
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Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
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Biotage. (2023). Purifying ionic compounds by flash column chromatography.
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MDPI. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 27(15), 4881.
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University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
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Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
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Biotage. (n.d.). Successful flash chromatography.
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National Center for Biotechnology Information. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules, 27(1), 293.
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
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ResearchGate. (2016). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones.
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ResearchGate. (2015). Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol.
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PubMed. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(12), 3163-3174.
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PubMed. (2015). Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 303-315.
-
The Royal Society of Chemistry. (2017). Regioselective three-component synthesis of 2,3-disubstituted quinolines via enaminone modified Povarov reaction. Organic & Biomolecular Chemistry, 15(19), 4126-4129.
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Green Chemistry. (2014). Synthesis of acetylenic alcohols with calcium carbide as the acetylene source. Green Chemistry, 16(4), 1617-1620.
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YouTube. (2021). [Orgo Lab] Recrystallization of Acetanilide.
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YouTube. (2020). CHM 242 Lab 1 Recrystallization of Acetanilide Part A.
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Chemistry LibreTexts. (2023). 2.3: Synthesis and Recrystallization of Aspirin.
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Application Notes and Protocols for High-Throughput Screening of Quinoline-Based Compounds
Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its rigid structure and ability to engage in a multitude of non-covalent interactions have made it a "privileged scaffold" in the design of therapeutic agents.[1] Quinoline-based compounds exhibit a remarkable breadth of biological activities, including potent anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] This versatility stems from the quinoline core's capacity to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and biological targets. The urgent need for novel therapeutics, particularly in oncology and infectious diseases, has positioned quinoline libraries at the forefront of high-throughput screening (HTS) campaigns.[4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the HTS of quinoline-based compound libraries. It provides not just detailed protocols for key assays but also the rationale behind the experimental design, potential challenges, and strategies for robust data analysis and hit validation.
The Strategic HTS Workflow for Quinoline Libraries
A successful HTS campaign for quinoline compounds is a multi-step, iterative process designed to efficiently identify and validate true hits while minimizing false positives.[6][7] The inherent properties of some quinoline derivatives, such as fluorescence and potential for aggregation, necessitate a carefully planned screening cascade.[8]
A typical workflow progresses from broad primary screens to more specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action.[9]
Caption: A tiered high-throughput screening cascade for quinoline compounds.
Part 1: Cell-Based Assays for Anticancer Quinolines
Cell-based assays are fundamental in the initial stages of screening for anticancer quinolines as they provide a more biologically relevant context compared to biochemical assays.[9] These assays offer insights into crucial drug-like properties such as cell permeability and stability.[10]
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[13]
Rationale for Use: The MTT assay is robust, inexpensive, and amenable to high-throughput formats, making it an excellent choice for primary screening of large compound libraries.[13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. A typical concentration range for primary screening is a single high concentration (e.g., 10 µM), while for dose-response curves, a range from 0.1 to 100 µM is common.[9] Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls (e.g., DMSO, final concentration ≤0.5%) and a positive control (e.g., doxorubicin).[11]
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line's doubling time.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. For dose-response experiments, the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) can be determined using non-linear regression analysis.[11]
| Parameter | Typical Value | Reference |
| Cell Seeding Density | 5,000 - 10,000 cells/well | [9] |
| Compound Concentration (Primary Screen) | 10 µM | [5][14] |
| Compound Concentration (IC₅₀) | 0.1 - 100 µM | [9] |
| Incubation Time | 24 - 72 hours | [12] |
| MTT Concentration | 5 mg/mL | [13] |
| Absorbance Wavelength | 570 nm | [13] |
Secondary Assay: Apoptosis Induction
A significant number of effective anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[11] Therefore, it is crucial to determine if the cytotoxic effects observed in the primary screen are due to apoptosis. The Annexin V/Propidium Iodide (PI) assay is a gold standard for detecting and quantifying apoptosis via flow cytometry.[15]
Mechanism of Annexin V/PI Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.[15]
Caption: A simplified overview of an apoptotic signaling pathway.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoline compounds at their IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours).[9]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[11]
Part 2: Target-Based Biochemical Assays
For quinoline derivatives with a hypothesized molecular target, biochemical assays provide a direct measure of the compound's interaction with the purified target, such as an enzyme or receptor.[16] These assays are crucial for confirming the mechanism of action and for structure-activity relationship (SAR) studies.[17]
Kinase Inhibition Assays
Many quinoline-based compounds have been developed as potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[4][18][19]
Rationale for Use: Kinase inhibition assays allow for the direct quantification of a compound's potency against a specific kinase, providing crucial information for lead optimization.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare serial dilutions of the quinoline compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the kinase (e.g., recombinant human EGFR), the peptide substrate, and the quinoline compound or vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values using non-linear regression.
| Parameter | Typical Value | Reference |
| Kinase Concentration | Varies by enzyme | [20] |
| Substrate Concentration | At or below Km | [20] |
| ATP Concentration | At or near Km | [20] |
| Incubation Time | 30 - 120 minutes | [20] |
| Detection Method | FP, TR-FRET, Luminescence | [21] |
Topoisomerase Inhibition Assays
Some quinoline derivatives, particularly indoloquinolines, are known to target DNA topoisomerases.[9] These enzymes are essential for resolving topological problems in DNA during replication and transcription.[22][23] Topoisomerase poisons stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and cell death.[22]
Rationale for Use: A high-throughput assay for topoisomerase inhibition can identify compounds that disrupt this critical cellular process, a hallmark of many effective chemotherapeutics.[24][25]
Experimental Protocol: Fluorescence Anisotropy-Based Topoisomerase IIα Inhibition Assay
This assay is based on the principle that a fluorophore-labeled DNA oligonucleotide bound by topoisomerase IIα will have a higher fluorescence anisotropy (or polarization) compared to the free DNA.[22] A dissociating agent is used to disrupt the enzyme-DNA binary complexes but not the drug-stabilized ternary complexes.[23]
-
Reaction Mixture Preparation: In a 1536-well microtiter plate, prepare a reaction buffer containing 10 mM Tris-HCl pH 7.9, 5 mM MgCl₂, 50 mM NaCl, 0.1 mM EDTA, and 0.5 mM ATP.[22]
-
Compound Addition: Add the quinoline compounds at the desired concentration (e.g., 12.5 µM for a primary screen).[22]
-
Enzyme and DNA Addition: Add purified full-length human topoisomerase IIα and a fluorophore-labeled, double-stranded oligonucleotide containing a topoisomerase binding site.[22]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[22]
-
Dissociation and Measurement: Add NaClO₄ to a final concentration of 100 mM to dissociate the non-stabilized enzyme-DNA complexes.[22] Measure the fluorescence anisotropy.
-
Data Analysis: Compounds that stabilize the topoisomerase-DNA complex will result in a higher anisotropy value compared to the control.
Challenges and Considerations in HTS for Quinolines
-
Autofluorescence: The quinoline scaffold can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays.[26] It is crucial to perform counter-screens in the absence of the biological target to identify and eliminate compounds that are assay artifacts.
-
Solubility: Poor aqueous solubility of some quinoline derivatives can lead to compound precipitation in the assay wells, resulting in false positives or negatives. Ensuring that the final DMSO concentration is kept low (typically ≤0.5%) and consistent across all wells is critical.[9]
-
Compound Aggregation: Some compounds can form aggregates at high concentrations, which can non-specifically inhibit enzymes.[27] Including detergents like Triton X-100 or Tween-20 in the assay buffer can help mitigate this.
-
Hit Validation: A rigorous hit validation cascade is essential to eliminate false positives and prioritize promising compounds.[7][8] This should include re-testing of fresh compound powder, confirmation in orthogonal assays, and initial SAR analysis.[8]
Conclusion
The quinoline scaffold remains a highly attractive starting point for the discovery of new drugs. A well-designed high-throughput screening campaign, incorporating a strategic combination of cell-based and biochemical assays, is a powerful approach to unlocking the therapeutic potential of this privileged chemical class. By understanding the rationale behind assay selection, meticulously executing protocols, and being mindful of the potential challenges, researchers can significantly increase the probability of identifying novel and effective quinoline-based drug candidates.
References
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- National Institutes of Health. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors.
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- ResearchGate. (n.d.). Analogs for further investigation of quinoline pharmacophore.
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- PubMed Central. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma.
- Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?.
- National Institutes of Health. (2017). High-Throughput Screening and Prediction Model Building for Novel Hemozoin Inhibitors Using Physicochemical Properties.
- National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- ResearchGate. (2025).
- ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
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- PubMed. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery.
- BMG LABTECH. (2019). High-throughput screening (HTS).
- ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
- Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
- PubMed Central. (n.d.). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors.
- ResearchGate. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery.
- National Institutes of Health. (2019).
- National Human Genome Research Institute (NHGRI). (n.d.). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries.
- SpringerLink. (n.d.).
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- PubMed. (n.d.). High-Throughput Cell Toxicity Assays.
- MDPI. (n.d.).
- BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
- BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
- AWS. (n.d.).
- MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
- Computational Chemistry | Blog. (2022). Phenotypic and target-based HTS in drug discovery.
- PubMed Central. (n.d.). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase.
- PubMed Central. (n.d.). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.
- MDPI. (n.d.). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.
- PubMed Central. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests.
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Application Notes & Protocols: Evaluating the Anticancer Activity of 3-(Quinolin-3-yl)prop-2-yn-1-ol Using Cell-Based Assays
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2] Quinoline derivatives have been shown to exert their antineoplastic effects through diverse mechanisms such as inducing apoptosis, causing cell cycle arrest, inhibiting angiogenesis, and disrupting cell migration.[2][3][4] The compound 3-(Quinolin-3-yl)prop-2-yn-1-ol, a novel synthetic quinoline derivative, represents a promising candidate for anticancer drug development.
This document provides a comprehensive suite of validated, cell-based assays designed to rigorously evaluate the anticancer potential of this compound. The protocols herein are intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and the scientific rationale behind each experimental choice. We will detail four critical assays to build a comprehensive pharmacological profile of the compound:
-
Cytotoxicity Assessment: To determine the compound's potency in killing cancer cells.
-
Apoptosis Induction: To elucidate if the compound induces programmed cell death.
-
Cell Cycle Analysis: To investigate if the compound disrupts normal cell division.
-
Migration & Invasion Assays: To assess the compound's potential to inhibit metastasis.
By employing this multi-assay approach, researchers can gain robust and reproducible insights into the efficacy and mechanism of action of this compound, facilitating its journey from a promising molecule to a potential therapeutic agent.
Cytotoxicity Assessment via MTT Assay
Principle & Rationale
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a foundational colorimetric method for assessing a compound's cytotoxic effect.[5][6] Its principle is rooted in the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[7] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[5] By dissolving these formazan crystals and measuring the solution's absorbance, we can quantify cell viability and determine the compound's half-maximal inhibitory concentration (IC₅₀), a key measure of its potency.[6][8]
Experimental Protocol
This protocol is optimized for adherent cells cultured in a 96-well plate format.
Materials & Reagents:
-
Cancer cell line(s) of interest (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS, filter-sterilized, protected from light)
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate spectrophotometer (reader)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, then prepare a suspension at a density of 5,000–10,000 cells per 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in an exponential growth phase at the end of the assay.[5]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 3–4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[7]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis & Presentation
Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
IC₅₀ Determination: Plot the % Viability against the log-transformed compound concentrations. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Tissue of Origin | Treatment Duration | IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | 48 hours | 5.2 |
| A549 | Lung Cancer | 48 hours | 8.9 |
| HeLa | Cervical Cancer | 48 hours | 12.5 |
| HUVEC | Normal Endothelial | 48 hours | > 50 |
Workflow Visualization
Caption: Workflow for MTT Cytotoxicity Assay.
Apoptosis Induction Analysis via Annexin V-FITC/PI Staining
Principle & Rationale
Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.[9][10] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9][11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[10][11] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the nucleus.[10] Dual staining with Annexin V-FITC and PI, followed by flow cytometry analysis, allows for the precise differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[9][12]
Experimental Protocol
Materials & Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)[11][12]
-
Treated and control cells (from 6-well plates)
-
PBS, cold
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed 2-5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at relevant concentrations (e.g., 1x and 2x the IC₅₀ value) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating dead cells).
-
Wash adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use FITC signal detector for Annexin V (Ex = 488 nm; Em = 530 nm) and a phycoerythrin (PE) or equivalent detector for PI.[12]
-
Collect data for at least 10,000 events per sample.
-
Data Analysis & Presentation
The flow cytometer will generate a dot plot with four quadrants:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
Quantify the percentage of cells in each quadrant to assess the extent of apoptosis induced by the compound.
Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
|---|---|---|---|---|
| Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 |
| Compound (5 µM) | 60.3 | 25.4 | 12.1 | 2.2 |
| Compound (10 µM) | 25.7 | 45.8 | 26.3 | 2.2 |
Workflow Visualization
Caption: Workflow for Apoptosis Detection Assay.
Cell Cycle Analysis via Propidium Iodide Staining
Principle & Rationale
Disruption of the cell cycle is a common mechanism of action for anticancer drugs.[2] Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[14] The fluorescence intensity emitted by PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cell populations in different phases of the cell cycle: G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content). Because PI also binds to double-stranded RNA, treatment with RNase is essential to ensure that only DNA is stained.[14] By analyzing the DNA content distribution via flow cytometry, we can determine if this compound induces cell cycle arrest at a specific checkpoint.
Experimental Protocol
Materials & Reagents:
-
Treated and control cells (from 6-well plates)
-
PBS, cold
-
70% Ethanol, ice-cold
-
PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% Sodium Citrate in PBS)[15]
-
RNase A (100 µg/mL)[15]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed 2-5 x 10⁵ cells per well in 6-well plates and treat with the compound as described in section 2.2.1.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Data Analysis & Presentation
The data is presented as a DNA content histogram. Software (e.g., FlowJo, ModFit LT) is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Table 3: Hypothetical Cell Cycle Distribution in A549 Cells after Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 55.2 | 28.1 | 16.7 |
| Compound (8 µM) | 20.5 | 15.3 | 64.2 |
Workflow Visualization
Caption: Workflow for Cell Cycle Analysis.
Cell Migration & Invasion Assays
Evaluating a compound's effect on cell migration and invasion is crucial for assessing its anti-metastatic potential.
Part A: Wound Healing (Scratch) Assay for Cell Migration
4.1.1 Principle & Rationale
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.[17][18] A "wound" or cell-free gap is created in a confluent monolayer of cells. The ability of the cells at the edge of the gap to migrate and close the wound is monitored over time.[17] This assay allows for the quantification of migration speed and provides a visual representation of how a compound affects the coordinated movement of cells.
4.1.2 Experimental Protocol
Materials & Reagents:
-
Cells cultured in 6- or 12-well plates
-
Sterile 200 µL pipette tip or a dedicated wound-making tool
-
Culture medium (with reduced serum, e.g., 1% FBS, to minimize proliferation)
-
Inverted microscope with a camera
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a fully confluent monolayer within 24 hours.
-
Creating the Wound:
-
Treatment and Imaging:
-
Replace the PBS with low-serum medium containing the desired concentrations of this compound or vehicle control.
-
Immediately capture the first image (T=0) of the scratch at predefined locations for each well.
-
Continue capturing images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.[17]
-
4.1.3 Data Analysis
The wound area is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as: % Wound Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100
Part B: Transwell Invasion Assay
4.2.1 Principle & Rationale
The transwell invasion assay, or Boyden chamber assay, assesses a cell's ability to actively invade through an extracellular matrix (ECM) barrier, a key step in metastasis.[20][21] The assay uses a two-chamber system separated by a porous membrane. The membrane is coated with a layer of basement membrane extract (e.g., Matrigel) that mimics the ECM.[20] Cells are seeded in the upper chamber in serum-free medium, and the lower chamber contains medium with a chemoattractant (e.g., 10% FBS). Invasive cells will degrade the Matrigel and migrate through the pores towards the chemoattractant, where they can be fixed, stained, and counted.[22]
4.2.2 Experimental Protocol
Materials & Reagents:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix (or similar)
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs
-
Fixation solution (e.g., Methanol or 4% PFA)
-
Staining solution (e.g., 0.1% Crystal Violet)[23]
Step-by-Step Methodology:
-
Insert Preparation:
-
Thaw Matrigel on ice. Dilute it with cold, serum-free medium.
-
Coat the top surface of the transwell inserts with 50-100 µL of the diluted Matrigel solution.[23]
-
Incubate at 37°C for at least 1 hour to allow the gel to solidify.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle.
-
Add 500 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Seed 2.5–5 x 10⁴ cells in 100-200 µL of the serum-free suspension into the upper chamber of each insert.[23]
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Fixation and Staining:
-
Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[20]
-
Fix the invaded cells on the lower surface by immersing the insert in methanol for 10-20 minutes.
-
Stain the cells by placing the insert in 0.1% Crystal Violet solution for 10-20 minutes.[23]
-
Wash the insert thoroughly with water and allow it to air dry.
-
-
Quantification:
-
Using a microscope, count the number of stained, invaded cells on the underside of the membrane in several representative fields of view.
-
Data Presentation & Workflow
Table 4: Hypothetical Anti-Metastatic Effects of this compound
| Assay | Treatment | Result |
|---|---|---|
| Wound Healing | Vehicle Control | 95% Wound Closure at 24h |
| (Migration) | Compound (IC₅₀) | 35% Wound Closure at 24h |
| Transwell | Vehicle Control | 150 ± 20 Invaded Cells/Field |
| (Invasion) | Compound (IC₅₀) | 40 ± 8 Invaded Cells/Field |
Caption: Workflows for Migration and Invasion Assays.
Mechanistic Context: Potential Signaling Pathways
Quinoline-based anticancer agents often function by interfering with critical cellular signaling pathways.[24] Many derivatives are known to act as kinase inhibitors, disrupting pathways like PI3K/Akt/mTOR, or as topoisomerase inhibitors, leading to DNA damage.[1][24] These actions can culminate in the biological effects measured by the preceding assays: cell cycle arrest, induction of apoptosis, and inhibition of proliferation.[3] The diagram below illustrates a simplified, hypothetical pathway where a quinoline compound could inhibit a receptor tyrosine kinase (RTK), leading to downstream suppression of pro-survival and proliferative signals.
Caption: Hypothetical Inhibition of an RTK Signaling Pathway.
Conclusion
The suite of cell-based assays detailed in this application note provides a robust framework for the initial characterization of the anticancer properties of this compound. By systematically evaluating its effects on cytotoxicity, apoptosis, cell cycle progression, and metastatic potential, researchers can build a comprehensive preclinical data package. This multi-faceted approach is essential for validating the compound's therapeutic potential and elucidating its mechanism of action, paving the way for further development in the field of oncology.
References
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
-
Vaidya, A. et al. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]
-
CLYTE Technologies. How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]
-
University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Abbas, S. Y. et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]
-
The University of Iowa. DNA Staining with PI: Complex Hypotonic Solution. [Link]
-
Kumar, S. et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Saha, B. et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]
-
Azam, F. et al. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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protocols.io. Wound healing migration assay (Scratch assay). [Link]
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iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
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Justus, C. R. et al. (2014). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology. [Link]
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protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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SnapCyte. Invasion Assay Protocol. [Link]
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JoVE. (2017). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. [Link]
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Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
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Brown, A. et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. [Link]
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Corning Life Sciences. Transwell Cell Migration and Invasion Assay Guide. [Link]
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In vitro kinase assay protocol for 3-(Quinolin-3-yl)prop-2-yn-1-ol
Application Notes & Protocols
Topic: In Vitro Kinase Assay Protocol for 3-(Quinolin-3-yl)prop-2-yn-1-ol
Audience: Researchers, scientists, and drug development professionals.
Evaluating the Kinase Inhibitory Profile of this compound: A Detailed In Vitro Protocol
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for clinical use.[1][2] Its rigid, aromatic nature provides an excellent framework for designing molecules that can effectively target the ATP-binding site of protein kinases.[1] This application note provides a comprehensive, field-tested protocol for evaluating the inhibitory potential of a novel quinoline-based compound, this compound, against a panel of protein kinases. We detail the use of the ADP-Glo™ Kinase Assay, a robust, luminescence-based method ideal for determining inhibitor potency (IC₅₀) and selectivity profiling.[3] The guide explains the causality behind experimental design choices, from kinase selection to data analysis, ensuring a self-validating and reproducible workflow.
Introduction: The Rationale for Kinase Profiling
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The development of small molecule inhibitors that can selectively target specific kinases is a cornerstone of modern drug discovery.[6][7] Quinoline derivatives have shown significant promise, with demonstrated inhibitory activity across a broad spectrum of kinases, including those in the PI3K/Akt/mTOR, RAF/MEK/ERK, and receptor tyrosine kinase pathways.[2][8][9][10]
This compound is a novel compound featuring this key scaffold. To characterize its biological activity, the first essential step is to determine its potency and selectivity against the human kinome. Kinase selectivity is crucial; while polypharmacology can be beneficial, off-target effects are often linked to toxicity.[11] This protocol provides a universal and adaptable framework for the initial biochemical characterization of this compound.
Principle of the Assay: Quantifying Kinase Activity with ADP-Glo™
To assess the inhibitory effect of this compound, we will quantify kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction. The ADP-Glo™ Kinase Assay is a universal method suitable for virtually any kinase-substrate pair.[12][13][14] Its high sensitivity allows for the use of low enzyme concentrations, conserving valuable reagents and enabling the study of low-activity kinases.[3]
The assay is performed in two steps after the initial kinase reaction is complete[15]:
-
ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.
-
ADP Conversion and Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[12][15]
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Recombinant Human Kinases (Panel) | Promega/CST/etc. | Varies by target |
| Kinase-specific Peptide Substrates | Varies | Varies by target |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| ATP, Ultra-Pure | Promega | V9151 |
| This compound | User-provided | N/A |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 |
| 384-well White, Flat-Bottom Plates | Corning | 3572 |
| Plate Luminometer | BMG LABTECH/etc. | PHERAstar FSX/etc. |
Experimental Design and Optimization
A robust kinase assay requires careful optimization to ensure the data is reliable and interpretable.[16] This involves determining the appropriate enzyme concentration and ensuring the reaction is measured during the initial velocity phase.[17]
The choice of kinases for initial screening should be strategic. Given that quinoline derivatives are known to target a wide array of kinases, a broad, representative panel is recommended for selectivity profiling.[1][3] A primary screen should include kinases from different families of the human kinome (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC).[3] Based on existing literature for quinoline scaffolds, particular attention should be paid to kinases such as Pim-1, Src, EGFR, VEGFR, and members of the PI3K pathway.[2][8][9]
The goal is to find the enzyme concentration that results in approximately 10-30% conversion of ATP to ADP within the desired reaction time. This ensures the reaction remains in the linear range, providing a sufficiently robust signal window for inhibitor testing.[17]
Protocol:
-
Prepare a 2X kinase/substrate buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA, 2 mM DTT) containing a fixed, saturating concentration of the appropriate peptide substrate and ATP (e.g., 10 µM).
-
Perform a serial dilution of the kinase enzyme in 1X kinase buffer.
-
Add 2.5 µL of each kinase dilution to a 384-well plate.
-
Initiate the reaction by adding 2.5 µL of the 2X kinase/substrate buffer.
-
Incubate for a set time (e.g., 60 minutes) at the reaction temperature (e.g., 30°C).
-
Stop the reaction and detect ADP levels using the ADP-Glo™ protocol (see Section 5.3).
-
Plot the resulting luminescence against kinase concentration and select a concentration on the linear portion of the curve for subsequent inhibitor assays.
For characterizing ATP-competitive inhibitors, it is critical to run the kinase reaction with an ATP concentration at or near the Michaelis constant (Kₘ) for that specific kinase.[17] Using ATP concentrations far above the Kₘ can make competitive inhibitors appear less potent than they actually are. The Kₘ(ATP) for most kinases is in the range of 1-100 µM. This information is often provided by the enzyme supplier or can be determined experimentally.[17][18] For this general protocol, we will use a standard concentration of 10 µM ATP, which is a reasonable starting point for many kinases.
Detailed Step-by-Step Protocol for IC₅₀ Determination
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[19] The experiment involves measuring kinase activity across a range of concentrations of this compound.
-
Compound Stock: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Compound Dilution Series: Create a 10-point, 3-fold serial dilution series of the compound in 100% DMSO. This will be the source for the final assay concentrations.
-
1X Kinase Buffer: Prepare a working solution of kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).[20]
-
2X ATP/Substrate Mix: In 1X Kinase Buffer, prepare a solution containing 2X the final desired concentration of ATP and peptide substrate (e.g., 20 µM ATP, 2X substrate).
-
2X Kinase Solution: In 1X Kinase Buffer, prepare a solution containing 2X the final optimized kinase concentration.
-
Compound Addition: Add 25 nL of each compound dilution from the DMSO plate into the wells of a 384-well white assay plate. Include wells with DMSO only for 0% inhibition (high signal) and a known potent inhibitor for 100% inhibition (low signal) controls.
-
Kinase Addition: Add 2.5 µL of the 2X Kinase Solution to each well.
-
No-Enzyme Control: To a separate set of wells, add 2.5 µL of 1X Kinase Buffer without enzyme. This will serve as the background control.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.
-
Initiate Reaction: Add 2.5 µL of the 2X ATP/Substrate Mix to all wells to start the reaction.
-
Incubate: Seal the plate and incubate at 30°C for 60 minutes (or the optimized time).
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[15]
-
Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[15]
-
Read Plate: Measure luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
The raw relative light unit (RLU) data must be converted to percent inhibition.
-
Average Controls: Calculate the average RLU for the 0% inhibition (DMSO only, High_Signal) and 100% inhibition (no enzyme or potent inhibitor, Low_Signal) controls.
-
Calculate Percent Inhibition: For each compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_Sample - Low_Signal) / (High_Signal - Low_Signal))
Plot the calculated percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.[21] This can be done using software like GraphPad Prism or similar data analysis packages.
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
The IC₅₀ is the concentration of the inhibitor at which the response (in this case, kinase activity) is reduced by half.[19][22]
The inhibitory activity of this compound should be tested against a panel of kinases to determine its selectivity profile.
| Kinase Target | Kinase Family | IC₅₀ (nM) |
| Pim-1 | CAMK | 45 |
| Src | TK | 120 |
| VEGFR2 | TK | 250 |
| PI3Kα | PI3K | 850 |
| MEK1 | STE | >10,000 |
| CDK2 | CMGC | >10,000 |
| (Note: Data is hypothetical and for illustrative purposes only) |
References
A complete, numbered list of all cited sources.
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protocols.io. (2023). In vitro kinase assay. [Link]
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East Port Praha. (n.d.). Technologies to Study Kinases. [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
-
Grant, S. K. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 418(2), 245-261. [Link]
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Moon, S. M., et al. (2017). In vitro NLK Kinase Assay. [Link]
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Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-572. [Link]
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Chodera Lab // MSKCC. (2016). Kinase inhibitor selectivity and design. [Link]
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Schlessman, J. L., & Schlessinger, A. (2014). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling, 54(12), 3338-3348. [Link]
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Andrews, B., & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast, 14(9), 837-843. [Link]
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Khan, T., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(14), 1329-1347. [Link]
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Ingenta Connect. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
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Bioinformatics | Oxford Academic. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]
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Grokipedia. (n.d.). IC50. [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
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AACR Publications. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]
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Jo, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8613. [Link]
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bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]
-
PubMed Central. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]
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NIH. (2012). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]
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NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
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NCBI. (2012). Assay Development for Protein Kinase Enzymes. [Link]
-
MDPI. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]
-
PubMed Central. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. [Link]
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- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
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- 8. ijmphs.com [ijmphs.com]
- 9. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. eastport.cz [eastport.cz]
- 13. bmglabtech.com [bmglabtech.com]
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- 16. bmglabtech.com [bmglabtech.com]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. grokipedia.com [grokipedia.com]
- 20. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Quinolin-3-yl)prop-2-yn-1-ol in Click Chemistry
Introduction: Unveiling the Potential of a Quinoline-Functionalized Alkyne
In the landscape of modern chemical biology and drug discovery, the quest for molecular tools that offer precision, efficiency, and versatility is paramount. 3-(Quinolin-3-yl)prop-2-yn-1-ol emerges as a compelling building block, strategically designed to leverage the power of bioorthogonal "click" chemistry. This molecule uniquely combines three key functional elements: a terminal alkyne for click reactions, a quinoline core known for its photophysical properties and bioactivity, and a hydroxyl group for further functionalization.
The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Furthermore, the aromatic, heterocyclic nature of quinoline often imparts favorable fluorescence properties, making it an attractive moiety for the development of molecular probes for bio-imaging.[4][5]
The terminal alkyne group positions this compound as a prime substrate for the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[6][7][8] This reaction is celebrated for its high yields, stereospecificity, and tolerance of a broad range of functional groups, making it ideal for creating complex molecular architectures under mild, aqueous conditions.[6][9] The resulting 1,2,3-triazole linkage is exceptionally stable, serving as a robust covalent bridge in bioconjugates and materials.[10][11]
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to harness the potential of this compound in various facets of their work, from bioconjugation and cellular imaging to the synthesis of novel therapeutic agents.
Application 1: Fluorescent Labeling of Biomolecules via CuAAC
Rationale and Mechanistic Insight:
The inherent fluorescence of the quinoline core makes this compound an excellent candidate for creating custom fluorescent probes. By reacting this "clickable" quinoline with an azide-modified biomolecule (e.g., a protein, nucleic acid, or small molecule), a stable, fluorescently tagged conjugate can be readily synthesized. The CuAAC reaction proceeds via the copper-catalyzed formation of a 1,4-disubstituted triazole, covalently linking the quinoline fluorophore to the target molecule.[7][] This method provides a straightforward alternative to using large, potentially perturbing traditional fluorophores.
The workflow for this application involves two main stages: the introduction of an azide handle onto the target biomolecule and the subsequent click reaction with this compound.
Caption: Workflow for fluorescent labeling of biomolecules.
Protocol: Fluorescent Labeling of an Azide-Modified Protein
This protocol provides a general method for labeling a protein that has been previously modified to contain azide groups.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
(Optional) Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess over the protein. Gently mix.
-
(Optional) If using a copper ligand, add the THPTA stock solution to a final concentration of 1-5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.
-
If the protein is sensitive to oxidation, it is advisable to degas the solution before adding the sodium ascorbate and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification and Analysis:
-
Purify the labeled protein from unreacted reagents using size-exclusion chromatography or another suitable method.
-
Analyze the purified conjugate by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry to confirm successful labeling and determine the degree of labeling.
-
Quantitative Data Summary:
| Parameter | Typical Value | Conditions |
| Molar excess of alkyne | 10-50 fold | Over azide-modified protein |
| CuSO₄ Concentration | 0.5 - 1 mM | Final concentration |
| Sodium Ascorbate Conc. | 5 - 10 mM | Final concentration |
| Reaction Time | 1 - 4 hours | Room Temperature |
| pH Range | 4 - 11 | Broadly tolerated[6] |
Application 2: Synthesis of Bioactive Compound Libraries
Rationale and Field-Proven Insights:
The modular nature of click chemistry makes it an exceptionally powerful tool for generating libraries of novel compounds for drug discovery screening.[14][15] this compound can serve as a central scaffold, which can be "clicked" onto a diverse collection of azide-containing building blocks. This approach allows for the rapid synthesis of a wide range of quinoline-triazole hybrids. Given the established biological activities of both quinolines and triazoles, these hybrid molecules are promising candidates for screening against various therapeutic targets.[16][17] The 1,2,3-triazole ring itself is not merely a linker but can act as a pharmacophore, participating in hydrogen bonding and dipole interactions, and is often considered a bioisostere for amide bonds.[10][11]
Caption: Library synthesis via click chemistry.
Protocol: Parallel Synthesis of a Quinoline-Triazole Library
This protocol describes a general procedure for the parallel synthesis of a small library of compounds in a 96-well plate format.
Materials:
-
This compound
-
A diverse set of organic azides (e.g., alkyl, aryl, heterocyclic azides)
-
Solvent (e.g., a mixture of t-BuOH and H₂O, or DMF)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
96-well reaction block
Procedure:
-
Preparation of Reactant Plates:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 0.2 M in DMF).
-
In a 96-well plate ("Azide Plate"), dispense solutions of your diverse organic azides, with each well containing a different azide (e.g., 50 µL of a 0.2 M solution).
-
In a separate 96-well plate ("Alkyne Plate"), dispense the stock solution of this compound into each well (e.g., 50 µL of a 0.2 M solution).
-
-
Reaction Setup:
-
Prepare a catalyst solution by mixing CuSO₄ and sodium ascorbate in the reaction solvent. For example, a solution that is 0.02 M in CuSO₄ and 0.1 M in sodium ascorbate.
-
Transfer the contents of the "Alkyne Plate" to the "Azide Plate".
-
To each well of the combined plate, add the catalyst solution (e.g., 10 µL).
-
-
Incubation and Work-up:
-
Seal the 96-well plate and place it on a shaker at room temperature. Allow the reactions to proceed for 12-24 hours.
-
Monitor the reaction progress by taking a small aliquot from a few representative wells and analyzing by LC-MS or TLC.
-
Once the reactions are complete, the products can be isolated by preparative HPLC or used directly for screening after simple filtration if the purity is sufficient.
-
Application 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While this compound is a terminal alkyne and thus ideally suited for CuAAC, it is important to note its potential role in the context of copper-free click chemistry. The hydroxyl group on the propargyl alcohol can be used as a handle to attach this quinoline-alkyne moiety to a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). This creates a quinoline-functionalized DBCO reagent that can then be used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Rationale:
SPAAC is a bioorthogonal reaction that proceeds without the need for a potentially cytotoxic copper catalyst, making it highly suitable for applications in living cells and whole organisms.[18][19][] By creating a DBCO derivative of this compound, researchers can leverage the favorable properties of the quinoline (e.g., fluorescence) in live-cell imaging experiments.
Caption: Synthesis and application of a Quinoline-DBCO reagent.
This synthetic strategy expands the utility of this compound beyond copper-catalyzed reactions, opening the door to advanced bioorthogonal labeling in complex biological systems.[21][22]
Conclusion and Future Outlook
This compound is a versatile and powerful molecular building block with significant potential across multiple scientific disciplines. Its unique combination of a clickable alkyne, a functional quinoline core, and a modifiable hydroxyl group makes it an invaluable tool for:
-
Creating novel fluorescent probes for bio-imaging and diagnostics.[4][5]
-
Rapidly synthesizing libraries of bioactive compounds for drug discovery.[16][23]
-
Developing advanced bioconjugates for therapeutic and research applications.
The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the diverse applications of this exciting molecule. As the fields of click chemistry and chemical biology continue to evolve, the innovative use of well-designed building blocks like this compound will undoubtedly lead to new discoveries and advancements.
References
-
Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Available from: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition, 47(43), 8096-8101. Available from: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 171-181. Available from: [Link]
-
Singh, R., Singh, A., & Singh, A. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Current Organic Synthesis, 20(2), 154-165. Available from: [Link]
-
ResearchGate. Both Bioorthogonal Ligations and Cleavages via Reactions of Chloroquinoxalines with ortho-Dithiophenols. Available from: [Link]
-
MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Available from: [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research, 44(9), 666-676. Available from: [Link]
-
Organic Chemistry Portal. Strain-Promoted Azide-Alkyne Cycloaddition. Available from: [Link]
-
Crimson Publishers. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Available from: [Link]
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Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemistry-A European Journal, 17(36), 9988-9999. Available from: [Link]
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ResearchGate. Biologically active and naturally occurring quinoline compounds. Available from: [Link]
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ACS Publications. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Available from: [Link]
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NIH. Application of Quinoline Ring in Structural Modification of Natural Products. Available from: [Link]
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Wikipedia. Bioorthogonal chemistry. Available from: [Link]
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NIH. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Available from: [Link]
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NIH. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available from: [Link]
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MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]
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ScienceDaily. Breakthrough in click chemistry: Innovative method revolutionizes drug development. Available from: [Link]
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NIH. Tetrazine bioorthogonal chemistry derived in vivo imaging. Available from: [Link]
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Strategic Derivatization of 3-(Quinolin-3-yl)prop-2-yn-1-ol: A Guide to Exploring Structure-Activity Relationships
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] Its rigid, planar structure and hydrogen bonding capabilities make it a privileged pharmacophore. The compound 3-(quinolin-3-yl)prop-2-yn-1-ol, in particular, represents a highly versatile starting material for drug discovery campaigns. It features three distinct, chemically addressable points for modification: a primary propargylic alcohol, a terminal alkyne, and the quinoline ring system itself. This strategic arrangement allows for the systematic and modular synthesis of diverse compound libraries, which is essential for comprehensive Structure-Activity Relationship (SAR) studies.[5][6][7][8]
This technical guide provides a detailed framework for the derivatization of this compound. We move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to make informed decisions in their experimental design. The protocols herein are designed to be robust and self-validating, providing a solid foundation for generating novel analogues for biological screening.
The Core Scaffold: Points of Derivatization
The power of this compound as a lead scaffold lies in its three orthogonal functional handles. Each site can be modified to probe different aspects of the target binding pocket, such as hydrophobicity, steric tolerance, and hydrogen bonding interactions.
Caption: Key derivatization points on the core scaffold.
-
Site A (Propargylic Alcohol): This site is ideal for introducing groups via etherification or esterification to explore hydrogen bond donor/acceptor capabilities and interactions with hydrophobic pockets.
-
Site B (Terminal Alkyne): The terminal alkyne is a uniquely versatile handle for major structural modifications through powerful C-C bond-forming reactions like Sonogashira coupling and bioorthogonal "click chemistry".[9]
-
Site C (Quinoline Ring): Modifications on the aromatic ring system, though often more challenging, can profoundly influence electronic properties, solubility, and metabolic stability.[10][11]
Derivatization Strategies & Protocols
The following section details validated protocols for modifying each site. The rationale behind key reagent choices and reaction conditions is provided to facilitate adaptation and troubleshooting.
Part 1: Modification of the Hydroxyl Group (Site A)
This protocol describes the formation of propargylic ethers, a common strategy to cap the hydrogen-bonding potential of the hydroxyl group and introduce lipophilic substituents. Lewis acid catalysis is an effective method for this transformation under mild conditions.[12][13]
Rationale: Using a Lewis acid like Scandium(III) triflate activates the propargylic alcohol, facilitating nucleophilic attack by another alcohol. This method avoids the need for strong bases that could potentially isomerize or deprotonate the terminal alkyne.
-
Materials:
-
This compound
-
Alcohol of choice (R-OH, e.g., methanol, ethanol, benzyl alcohol)
-
Scandium(III) triflate (Sc(OTf)₃) or similar Lewis acid
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Nitromethane (MeNO₂))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in the anhydrous solvent (approx. 0.1 M concentration).
-
Add the desired alcohol (R-OH, 3.0 eq).
-
Add the Lewis acid catalyst, Sc(OTf)₃ (0.1 eq), to the solution.
-
Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired propargyl ether.
-
Ester formation introduces a carbonyl group, which can act as a hydrogen bond acceptor. This protocol uses a standard carbodiimide coupling agent.[14][15]
Rationale: DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of DMAP (4-Dimethylaminopyridine) is a highly efficient system for esterifying alcohols. DMAP acts as a nucleophilic catalyst, accelerating the reaction under mild conditions.
-
Materials:
-
This compound
-
Carboxylic acid of choice (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 eq) and this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Add a solution of DCC (1.3 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with cold DCM.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ester by flash column chromatography.
-
Part 2: Modification of the Alkyne Moiety (Site B)
The Sonogashira coupling is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17][18] This reaction is paramount for extending the molecular scaffold and exploring distal regions of a binding site.
Rationale: This reaction utilizes a dual catalytic system. A palladium complex (e.g., Pd(PPh₃)₄) facilitates the oxidative addition of the aryl/vinyl halide, while a copper(I) salt (e.g., CuI) activates the terminal alkyne, enabling transmetalation to the palladium center.[18] An amine base is required to regenerate the catalyst and neutralize the HX byproduct.
-
Materials:
-
This compound derivative (from Part 1, or the parent alcohol)
-
Aryl or vinyl halide (R-X, where X = I, Br)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add the this compound derivative (1.2 eq), the aryl/vinyl halide (1.0 eq), Pd catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if necessary. The reaction environment must be kept strictly anaerobic.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to yield the coupled product.
-
"Click chemistry" provides an exceptionally efficient route to 1,4-disubstituted 1,2,3-triazoles.[19][20][21] The resulting triazole ring is a stable, planar, and polar bioisostere for amide bonds, capable of forming hydrogen bonds and dipole interactions.
Rationale: The Cu(I) catalyst selectively activates the terminal alkyne, allowing for a [3+2] cycloaddition with an organic azide.[19] The reaction is highly specific for the 1,4-regioisomer, high-yielding, and tolerant of a vast array of functional groups, making it ideal for late-stage diversification.[21]
-
Materials:
-
This compound derivative
-
Organic azide of choice (R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-butanol/water 1:1, or DMF)
-
-
Procedure:
-
In a vial, dissolve the this compound derivative (1.0 eq) and the organic azide (1.1 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In a third vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
To the main reaction vial, add the sodium ascorbate solution, followed by the copper sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude triazole product by flash column chromatography or recrystallization.
-
Integrated Derivatization Workflow
The true power of this scaffold is realized when these derivatization strategies are combined to rapidly generate a diverse library of molecules for SAR screening.
Caption: Integrated workflow for SAR library generation.
Structure-Activity Relationship (SAR) Analysis: A Hypothetical Case Study
Once a library of derivatives is synthesized, it must be screened against the biological target of interest to determine the SAR. The data generated allows for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
Table 1: Hypothetical SAR Data for Derivatives of this compound against Target Kinase X
| Compound ID | Modification Type | R Group | IC₅₀ (nM) |
| 1 | Parent Scaffold | -H | 1500 |
| 2 | Ether (Site A) | -CH₃ | 750 |
| 3 | Ether (Site A) | -CH₂Ph | 250 |
| 4 | Ester (Site A) | -C(O)CH₃ | 1200 |
| 5 | Sonogashira (Site B) | -Ph | 980 |
| 6 | Sonogashira (Site B) | -4-Fluorophenyl | 450 |
| 7 | Click (Site B) | -Triazole-CH₂Ph | 150 |
| 8 | Combined (A+B) | Ether (-CH₂Ph) + Click (-Triazole-CH₂Ph) | 25 |
Interpretation of SAR Data:
-
Parent Scaffold (1): The starting molecule shows weak activity, confirming it as a viable but unoptimized hit.
-
Site A Modifications (2-4): Converting the alcohol to a small ether (2) improves potency, suggesting a hydrophobic pocket. A larger, more lipophilic benzyl ether (3) further enhances activity significantly. In contrast, the acetyl ester (4) is similar to the parent, indicating that a hydrogen bond acceptor at this position is not favorable. This suggests the hydroxyl group's hydrogen bond donor capability is important, or the pocket is primarily lipophilic.
-
Site B Modifications (5-7): Extending the scaffold with a simple phenyl group via Sonogashira coupling (5) provides a modest benefit. However, adding an electron-withdrawing fluorine atom (6) doubles the potency, suggesting a specific electronic or hydrogen-bonding interaction is possible in this distal region. The most dramatic improvement comes from the triazole linkage (7), which introduces both steric bulk and hydrogen bonding capacity, leading to a 10-fold increase in potency over the parent.
-
Combined Modification (8): The most potent compound (8) combines the optimal modifications at both Site A (benzyl ether) and Site B (benzyl triazole). The resulting synergistic effect (25 nM) is far greater than the additive effects of each individual modification, highlighting a successful multi-pronged optimization strategy.
Conclusion
This compound is an exemplary scaffold for medicinal chemistry programs. Its distinct functional handles allow for the application of powerful and reliable chemical transformations, including etherification, esterification, Sonogashira coupling, and CuAAC click chemistry. By systematically applying these protocols, researchers can rapidly generate diverse libraries of analogues. When coupled with robust biological screening, this approach facilitates the elucidation of clear Structure-Activity Relationships, paving the way for the data-driven design of potent and selective therapeutic candidates.
References
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Gajbhiye, A., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(21), 7247. Available at: [Link]
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Khan, I., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
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Khan, I., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
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Singh, H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 869-887. Available at: [Link]
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Kövér, P., et al. (2020). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Letters in Organic Chemistry, 17(1), 58-66. Available at: [Link]
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Wikipedia. Sonogashira coupling. Available at: [Link]
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Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
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Nishizawa, M., et al. (2004). Lewis acid-catalyzed propargylic etherification and sulfanylation from alcohols in MeNO₂-H₂O. Tetrahedron Letters, 45(48), 8897-8899. Available at: [Link]
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Davis, K. M., et al. (2015). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 137(13), 4311–4314. Available at: [Link]
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McKay, C. S., & Finn, M. G. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemistry & Biology, 21(9), 1075–1101. Available at: [Link]
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Amann, C., et al. (2016). Etherification of Propargylic Alcohol using Ferrocenium Ions. UMSL Undergraduate Works. Available at: [Link]
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Ananthan, S., et al. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(8), 2569–2579. Available at: [Link]
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Kummer, D. A., et al. (2017). Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt. Bioorganic & Medicinal Chemistry Letters, 27(9), 2047–2057. Available at: [Link]
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ResearchGate. Esterification between 2 and propargyl alcohol to afford 3. Available at: [Link]
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Musiol, R., et al. (2007). Investigating biological activity spectrum for novel quinoline analogues. Bioorganic & Medicinal Chemistry, 15(3), 1280-8. Available at: [Link]
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Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available at: [Link]
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Ismail, M. M., et al. (2005). Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives. Bollettino Chimico Farmaceutico, 144(5), 329-37. Available at: [Link]
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Bouissane, L., et al. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules, 27(2), 405. Available at: [Link]
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Li, X. Y., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 12(45), 29505-29526. Available at: [Link]
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Zhang, Y., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(18), 6699. Available at: [Link]
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Sharma, P., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences, 9(1), 54. Available at: [Link]
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Singh, A., et al. (2021). Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. European Journal of Medicinal Chemistry, 223, 113643. Available at: [Link]
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Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-54. Available at: [Link]
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ResearchGate. (2025). Novel heterocyclic derivatives of pyrano[3,2-c]quinolinone from 3-(1-ethy1-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid. Available at: [Link]
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Al-Warhi, T., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6296. Available at: [Link]
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Szymański, J., et al. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 25(24), 5913. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of 3-(Quinolin-3-yl)prop-2-yn-1-ol in the Synthesis of Fused Heterocyclic Systems
Abstract
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with significant biological activity.[1][2][3] The functionalization of this core to create complex, fused heterocyclic systems is a key objective in modern synthetic chemistry. This guide details the utility of 3-(Quinolin-3-yl)prop-2-yn-1-ol, a versatile and powerful building block, for the synthesis of valuable fused quinoline heterocycles. We provide in-depth protocols for the preparation of the starting material via Sonogashira coupling and its subsequent transformation into furo[3,2-c]quinolines and pyrrolo[3,2-c]quinolines through transition-metal-catalyzed cyclization reactions. The causality behind experimental choices, detailed step-by-step methodologies, and critical safety information are provided for researchers, scientists, and drug development professionals.
Introduction: The Value of a Versatile Precursor
This compound is a bifunctional molecule that strategically combines the biologically significant quinoline moiety with the synthetically flexible propargyl alcohol group. The alkyne and hydroxyl functionalities serve as reactive handles for a variety of cyclization reactions, enabling access to diverse molecular architectures.
-
Quinoline Core: This nitrogen-containing heterocycle is a cornerstone of many pharmaceuticals, exhibiting antimalarial, anticancer, anti-inflammatory, and anti-HIV properties.[2][3]
-
Propargyl Alcohol Moiety: The terminal alkyne is susceptible to activation by transition metals, particularly soft Lewis acids like gold and palladium, facilitating intramolecular nucleophilic attack.[4][5][6] The primary alcohol can act as an oxygen nucleophile for the synthesis of furans or be chemically modified to incorporate other heteroatoms like nitrogen.
This combination allows for the regioselective construction of 5-membered heterocyclic rings fused to the 'c' face of the quinoline core, leading to therapeutically relevant scaffolds such as furo[3,2-c]quinolines and pyrrolo[3,2-c]quinolines.[1][7][8]
Synthesis of the Key Precursor: this compound
The most direct and efficient method for preparing the title compound is the palladium and copper co-catalyzed Sonogashira cross-coupling reaction.[9][10] This reaction forms a robust C(sp2)-C(sp) bond between an aryl halide (3-bromo or 3-iodoquinoline) and a terminal alkyne (propargyl alcohol).[9][11]
Underlying Mechanism: The Sonogashira Catalytic Cycles
The reaction operates through two interconnected catalytic cycles. The palladium cycle facilitates the oxidative addition of the aryl halide and the final reductive elimination of the product. The copper cycle generates a copper(I) acetylide, which is the key nucleophilic species that participates in transmetalation to the palladium center.[9][12] The amine base is crucial for both deprotonating the terminal alkyne and regenerating the Pd(0) catalyst.
Caption: Figure 1: Simplified Sonogashira Catalytic Cycles
Experimental Protocol: Sonogashira Coupling
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
Propargyl alcohol (1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromoquinoline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF via syringe, followed by triethylamine and propargyl alcohol.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-Bromoquinoline | |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | [9][10] |
| Base / Solvent | Et₃N / THF | [12] |
| Temperature | 60 °C | |
| Typical Yield | 75-90% | [11][13] |
| Appearance | White to light yellow solid |
Application: Synthesis of Furo[3,2-c]quinolines
The intramolecular hydroalkoxylation of this compound provides a direct and atom-economical route to the furo[3,2-c]quinoline scaffold. Gold catalysts are exceptionally effective for this transformation due to their high affinity for alkynes (strong π-Lewis acidity).[4][5][6][14]
Mechanistic Rationale: Gold-Catalyzed 5-exo-dig Cyclization
The reaction proceeds via a 5-exo-dig cyclization pathway. The gold(I) or gold(III) catalyst coordinates to the alkyne, rendering it highly electrophilic. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkyne. Subsequent protonolysis of the resulting organogold intermediate releases the furo[3,2-c]quinoline product and regenerates the active gold catalyst.[4][6]
Caption: Figure 2: Gold-Catalyzed Furan Synthesis
Experimental Protocol: Gold-Catalyzed Cyclization
Materials:
-
This compound (1.0 equiv)
-
Gold(III) chloride (AuCl₃) (0.05 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
Procedure:
-
Dissolve this compound in anhydrous DCE in a round-bottom flask under an inert atmosphere.
-
Add AuCl₃ to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80 °C and stir for 1-2 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain the pure furo[3,2-c]quinoline product.
Causality: The choice of a non-coordinating solvent like DCE prevents competition with the intramolecular nucleophile.[7][8] Heating accelerates the reaction, although many gold-catalyzed cyclizations proceed efficiently even at room temperature. AuCl₃ is a common and effective catalyst, though other gold sources like PPh₃AuCl/AgOTf can also be used.[5]
Application: Synthesis of Pyrrolo[3,2-c]quinolines
Accessing the corresponding nitrogen-fused heterocycle, pyrrolo[3,2-c]quinoline, requires the introduction of a nitrogen nucleophile. While direct amination of the propargyl alcohol is challenging, a reliable multi-step sequence involving oxidation followed by reductive amination and cyclization is a robust strategy. The synthesis of pyrrolo[3,2-c]quinolines is of high interest due to their biological activities.[1][15][16][17]
Synthetic Workflow: A Multi-Step Approach
This strategy transforms the alcohol into a secondary propargylamine, which is the direct precursor for the final cyclization step. Palladium catalysis is often employed for the C-N bond-forming cyclization step.[18][19][20]
Caption: Figure 3: Workflow for Pyrrolo[3,2-c]quinoline Synthesis
Experimental Protocol (Illustrative Three-Step Sequence)
Step 1: Oxidation to the Aldehyde
-
Stir a solution of this compound (1.0 equiv) in dichloromethane (DCM).
-
Add activated manganese dioxide (MnO₂, 10 equiv) portion-wise at room temperature.
-
Stir vigorously for 12-16 hours.
-
Filter the reaction mixture through Celite, washing the pad with DCM.
-
Concentrate the filtrate to yield the crude aldehyde, which can often be used in the next step without further purification.
Step 2: Reductive Amination
-
Dissolve the crude aldehyde from Step 1 in DCE.
-
Add a primary amine (e.g., benzylamine, 1.1 equiv) followed by acetic acid (catalytic amount).
-
Stir for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv).
-
Stir at room temperature for 4-8 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the secondary propargylamine.
Step 3: Palladium-Catalyzed Cyclization
-
Dissolve the propargylamine (1.0 equiv) in a suitable solvent such as acetonitrile or DMF.
-
Add a palladium catalyst, such as PdCl₂(MeCN)₂ (0.1 equiv).
-
Heat the mixture to 80-100 °C and stir for 6-12 hours.
-
Cool, dilute with ethyl acetate, and wash with water and brine.
-
Dry, concentrate, and purify by column chromatography to afford the N-substituted pyrrolo[3,2-c]quinoline.
Safety and Handling
Chemical Hazards:
-
Quinoline and its derivatives: Quinoline is harmful if swallowed or in contact with skin, can cause serious eye irritation, and is suspected of causing genetic defects and cancer.[21][22] Handle with extreme care in a certified chemical fume hood.
-
Organometallic Catalysts: Palladium and gold compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: THF, DCM, and DCE are flammable and/or toxic. Use in well-ventilated areas and avoid ignition sources.
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).[22][23][24]
-
For handling solid quinoline derivatives, a respirator may be necessary.[22]
Waste Disposal:
-
Dispose of all chemical waste, including solvents and residual solids, according to institutional and local environmental regulations. Heavy metal waste (Pd, Au) should be collected separately.
Characterization Data Summary
The following table provides expected spectroscopic data for the key compounds. Actual shifts may vary based on solvent and substitution.
| Compound | 1H NMR (δ ppm) Key Signals | 13C NMR (δ ppm) Key Signals |
| This compound | 9.1-8.0 (Ar-H), 7.8-7.5 (Ar-H), 4.5 (s, 2H, -CH₂OH) | 150-125 (Ar-C), 90-80 (Alkyne C), 51 (-CH₂OH) |
| Furo[3,2-c]quinoline | 9.0-7.5 (Ar-H), 7.0 (d, 1H, Furan-H), 7.8 (d, 1H, Furan-H) | 155-120 (Ar-C), 145 (Furan-C), 108 (Furan-C) |
| N-Benzyl-pyrrolo[3,2-c]quinoline | 9.0-7.2 (Ar-H), 7.0 (d, 1H, Pyrrole-H), 6.8 (d, 1H, Pyrrole-H), 5.6 (s, 2H, -CH₂Ph) | 148-120 (Ar-C), 128 (Pyrrole-C), 100 (Pyrrole-C), 50 (-CH₂Ph) |
References
- Gold-Catalyzed Cyclization of Alkyne Alcohols: Regioselective Construction of Functionalized 6,6- and 6,7-Bicyclic Ethers. Chem Pharm Bull (Tokyo). ()
- Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. PMC - NIH. ()
- Palladium-Catalyzed Carbothiolation of Alkenes and Alkynes for the Synthesis of Heterocycles.
- Gold-catalyzed heterocyclizations in alkynyl- and allenyl-β-lactams. Beilstein Journals. ()
- Synthesis of pyrrolo and indolo[3,2-c]quinoline derivatives 8 and 10.
- Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journals. ()
- Palladium Catalyzed Synthesis of Heterocycles. DOKUMEN.PUB. ()
- Asymmetric synthesis of pyrrolo[3,2-c]quinolines.
- Gold-catalyzed cyclization reactions of allenol and alkynol deriv
- QUINOLINE FOR SYNTHESIS. Loba Chemie. ()
- Synthesis of pyrrolo[3,2-c]quinolines.
- Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Publishing. ()
- SAFETY DATA SHEET: Quinoline. Fisher Scientific. ()
- Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. PMC - PubMed Central. ()
- Synthesis of 1H-pyrrolo[3,2-c]quinolines as scaffolds for biologically active compounds. ULisboa repository. ()
- Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Applied Sciences. ()
- Quinoline - SAFETY D
- Sonogashira coupling. Wikipedia. ()
- Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. ()
- Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline deriv
- Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione.
- Sonogashira Coupling. Chemistry LibreTexts. ()
- Sonogashira coupling. YouTube. ()
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. ()
Sources
- 1. Synthesis of 1H-pyrrolo[3,2-c]quinolines as scaffolds for biologically active compounds [repositorio.ulisboa.pt]
- 2. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold-Catalyzed Cyclization of Alkyne Alcohols: Regioselective Construction of Functionalized 6,6- and 6,7-Bicyclic Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 6. Gold-catalyzed cyclization reactions of allenol and alkynol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 11. ajouronline.com [ajouronline.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Gold-catalyzed heterocyclizations in alkynyl- and allenyl-β-lactams [beilstein-journals.org]
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- 16. researchgate.net [researchgate.net]
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- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. dokumen.pub [dokumen.pub]
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- 22. fishersci.com [fishersci.com]
- 23. pentachemicals.eu [pentachemicals.eu]
- 24. chemos.de [chemos.de]
Application Note & Protocols: A Validated LC-MS/MS Method for the Quantification of 3-(Quinolin-3-yl)prop-2-yn-1-ol in Human Plasma
Abstract
This document provides a comprehensive framework for the development, validation, and implementation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-(Quinolin-3-yl)prop-2-yn-1-ol in biological matrices, specifically human plasma. Quinoline derivatives represent a significant class of compounds in medicinal chemistry, with applications ranging from anticancer to antimalarial therapies.[1][2] As novel quinoline-based entities like this compound advance through the drug development pipeline, the need for a reliable bioanalytical method to support pharmacokinetic (PK) and toxicokinetic (TK) studies becomes paramount. This guide details a complete workflow, from sample preparation using solid-phase extraction (SPE) to chromatographic separation and mass spectrometric detection, and outlines the validation procedures necessary to ensure data integrity in accordance with global regulatory standards.[3][4]
Introduction: The Rationale for a Dedicated Bioanalytical Method
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[2][5] this compound is a novel investigational compound featuring this core, functionalized with a propargyl alcohol group. To characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a highly selective and sensitive analytical method is required. LC-MS/MS is the industry-standard technique for such applications, offering unparalleled specificity and low detection limits necessary for quantifying drug concentrations in complex biological fluids.[6][7][8]
The primary challenge in bioanalysis is the complexity of the sample matrix (e.g., plasma), which contains high concentrations of endogenous materials like proteins and phospholipids that can interfere with analysis and compromise data quality.[9] Therefore, a meticulously developed sample preparation protocol is as critical as the final instrumental analysis. This guide proposes a solid-phase extraction (SPE) strategy, which provides superior sample cleanup and analyte enrichment compared to simpler methods like protein precipitation.[9][10]
All procedures described herein are grounded in the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, ensuring that the resulting data is reliable, reproducible, and suitable for regulatory submission.[3][4]
Analyte & Materials
Analyte Characteristics
-
Compound: this compound
-
Chemical Formula: C₁₂H₉NO
-
Molecular Weight: 183.21 g/mol
-
Structure:
(Placeholder for actual structure image) -
Predicted Properties: Based on its structure, the compound is expected to be moderately polar, possess a basic nitrogen on the quinoline ring (making it suitable for positive ion electrospray ionization), and exhibit UV absorbance due to the aromatic system.
Reagents and Materials
-
Reference Standards: this compound (≥98% purity), Internal Standard (IS) (e.g., a stable isotope-labeled version or a structurally similar analog).
-
Solvents: Acetonitrile, Methanol (LC-MS grade); Formic Acid (≥99%); Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Pooled, blank human plasma (K₂EDTA as anticoagulant).
-
Sample Preparation: SPE cartridges (e.g., Mixed-Mode Cation Exchange or Reversed-Phase).
-
General Labware: Calibrated pipettes, polypropylene tubes, 96-well plates.
Core Methodology: From Sample to Signal
The overall analytical workflow is designed for accuracy, precision, and high throughput.
Caption: High-level workflow for bioanalysis.
Sample Preparation Strategy
Choosing the right sample preparation technique is a balance between cleanup efficiency, recovery, speed, and cost.[9][11] While protein precipitation is fast, it often fails to remove phospholipids, which are a major cause of matrix effects in LC-MS.[12] Liquid-liquid extraction offers better cleanup but can be difficult to automate. Solid-phase extraction (SPE) provides the most robust solution for removing interferences and concentrating the analyte, leading to higher sensitivity and data quality.[10]
Caption: Decision matrix for sample preparation.
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate. (This is a starting point and must be optimized).
-
Rationale: A C18 column provides good retention for moderately polar compounds. The acidic mobile phase (formic acid) promotes analyte protonation, which is essential for efficient positive mode electrospray ionization.[13]
Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Rationale: ESI is ideal for polar to moderately polar molecules. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[7]
-
MRM Transitions: These must be determined experimentally by infusing a pure solution of the analyte and its IS into the mass spectrometer. A typical process involves:
-
Q1 Scan: Identify the protonated molecular ion [M+H]⁺.
-
Product Ion Scan: Fragment the [M+H]⁺ ion and identify the most stable and abundant product ions.
-
Optimization: The two most intense and specific transitions are chosen for quantification (quantifier) and confirmation (qualifier). Collision energy (CE) and other source parameters are optimized to maximize signal intensity.
-
Bioanalytical Method Validation
To ensure the method is fit for purpose, a full validation must be performed according to regulatory guidelines.[3][4][14] The key parameters and typical acceptance criteria are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix. |
| Calibration Curve | Relationship between instrument response and known analyte concentration. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5; Accuracy within ±20%; Precision ≤20% CV. |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the degree of scatter between replicate measurements (precision). | Measured at LLOQ, Low, Mid, and High QC levels. Accuracy: Mean value within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤15%. |
| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. | Assessed at Low and High QC levels. The IS-normalized matrix factor should have a CV ≤15%. |
| Recovery | The efficiency of the extraction process. | Assessed at Low, Mid, and High QC levels. Recovery should be consistent and reproducible. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal (freshly prepared) samples. |
Detailed Experimental Protocols
Protocol 1: Preparation of Stock, Calibration, and QC Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~2 mg of this compound reference standard and dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 acetonitrile:water to create a series of working solutions for spiking calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of the IS in methanol. Create a working solution (e.g., 100 ng/mL) in 50:50 acetonitrile:water for spiking all samples.
-
Calibration Standards & QCs: Spike appropriate volumes of the working solutions into blank human plasma to achieve the final desired concentrations. For an 8-point calibration curve, concentrations might range from 0.1 ng/mL to 200 ng/mL. QCs should be prepared at four levels: LLOQ, Low, Medium, and High.
Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples
-
Sample Thawing: Thaw plasma samples, calibration standards, and QCs at room temperature. Vortex gently to mix.
-
Aliquoting: Transfer 100 µL of each sample into a 96-well plate or polypropylene tube.
-
IS Spiking: Add 25 µL of the IS working solution to all samples except for "double blank" (blank matrix with no analyte or IS).
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each well. Mix thoroughly. This step disrupts protein binding and ensures the analyte is in the correct ionization state for SPE retention.
-
SPE Cartridge Conditioning: Condition the SPE plate wells sequentially with 500 µL of methanol followed by 500 µL of deionized water.
-
Sample Loading: Load the pre-treated samples onto the SPE plate. Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate (~1 mL/min).
-
Washing: Wash the sorbent to remove interferences.
-
Wash 1: 500 µL of 0.1% formic acid in water.
-
Wash 2: 500 µL of methanol.
-
-
Drying: Dry the SPE sorbent thoroughly under high vacuum or nitrogen flow for 5-10 minutes.
-
Elution: Elute the analyte and IS with 2x 250 µL aliquots of the elution solvent (e.g., 5% ammonium hydroxide in acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A/B mixture that matches the initial LC conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Analysis: Seal the plate and place it in the autosampler for LC-MS/MS analysis.
Conclusion
This application note provides a detailed and scientifically grounded starting point for the quantification of this compound in human plasma. By combining a selective solid-phase extraction protocol with the sensitivity of modern LC-MS/MS instrumentation, this method is designed to meet the rigorous demands of regulated bioanalysis. The successful validation of this method, following the principles outlined by the FDA and ICH, will yield high-quality data crucial for advancing the clinical development of this promising therapeutic candidate.
References
-
Slideshare. (n.d.). Sample preparation techniques for biological sample. [PPTX]. Available at: [Link][11]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link][3]
-
Tada, Y., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis. Available at: [Link][15][16]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link][17]
-
Nováková, L. (n.d.). Advances in Sample Preparation for Biological Fluids. LCGC International. Available at: [Link][9]
-
U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link][18]
-
Ma, B., et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Available at: [Link][13]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link][4]
-
U.S. Department of Health and Human Services (HHS). (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link][14]
-
Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. Available at: [Link][12]
-
Keystone Lab, Inc. (2022). What is LC-MS/MS Drug Testing?. Available at: [Link][6]
-
BioAgilytix Labs. (n.d.). LC/MS Applications in Drug Development. Available at: [Link][7]
-
Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc ms) In Drug Metabolism Studies. Available at: [Link][8]
-
El-Sayed, N. F., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Available at: [Link][2]
-
MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available at: [Link][5]
Sources
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- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. keystonelab.com [keystonelab.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample Preparation Techniques | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Sample preparation techniques for biological sample | PPTX [slideshare.net]
- 12. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hhs.gov [hhs.gov]
- 15. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. moh.gov.bw [moh.gov.bw]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 3-(Quinolin-3-yl)prop-2-yn-1-ol
Welcome to the technical support center for the synthesis of 3-(Quinolin-3-yl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthesis. We will explore the common pitfalls and provide field-proven solutions to optimize your reaction, grounded in established chemical principles.
The synthesis of this compound is most effectively achieved via a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction joins a terminal alkyne (propargyl alcohol) with an aryl halide (a 3-haloquinoline). While robust, this reaction is sensitive to several parameters that can drastically reduce yields when not properly controlled. This guide will serve as a comprehensive resource to troubleshoot and overcome these challenges.
Troubleshooting Guide: Overcoming Low Yields
Low or no yield of the desired product is the most common issue in the Sonogashira coupling of haloquinolines. This is often a multi-faceted problem. Below is a systematic guide to diagnosing and resolving the root causes.
Issue 1: Reaction Fails to Initiate or Stalls (No Product Formation)
If you observe no conversion of your starting materials, the primary suspects are the catalyst's activity and the integrity of your reagents and reaction environment.
Potential Causes & Solutions:
-
Catalyst Poisoning by the Quinoline Nitrogen: The lone pair of electrons on the quinoline's nitrogen atom can coordinate with the palladium center, forming inactive catalyst species. This is a well-documented issue with nitrogen-containing heterocycles in palladium-catalyzed reactions.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium, preventing the inhibitory coordination of the quinoline. Ligands from the Buchwald family, such as XPhos, SPhos, or RuPhos , are often highly effective in these scenarios.[2]
-
-
Inactive Palladium Catalyst: The Pd(0) species is the active catalyst. Pd(II) precatalysts like PdCl₂(PPh₃)₂ must be reduced in situ, and this process can be inefficient. Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and can decompose upon improper storage.
-
Solution 1 (For Pd(II) precatalysts): Ensure your reaction conditions facilitate reduction. The amine base and phosphine ligands can act as reductants.[3] If issues persist, consider adding a small amount of a reducing agent like hydrazine or switching to a Pd(0) source.
-
Solution 2 (For Pd(0) catalysts): Use a fresh bottle of the catalyst or one that has been rigorously stored under an inert atmosphere. When in doubt, purchase a new batch.
-
-
Degraded Copper(I) Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation and can degrade over time, often appearing greenish or brown instead of off-white.
-
Solution: Use a fresh bottle of high-purity CuI. For best results, purchase from a reputable supplier and store under an inert atmosphere.
-
-
Contaminated or Wet Reagents/Solvents: Water and oxygen are detrimental to the Sonogashira catalytic cycle. Oxygen promotes the unwanted homocoupling of propargyl alcohol (Glaser-Hay coupling), and water can interfere with the base and catalyst.[4]
-
Solution: Use anhydrous, degassed solvents. Ensure your 3-haloquinoline and propargyl alcohol are pure and dry. The amine base (e.g., triethylamine) is particularly hygroscopic and should be distilled from a suitable drying agent like calcium hydride before use.
-
Issue 2: Low Product Yield with Significant Side Product Formation
Observing some product but with major impurities indicates that while the catalytic cycle is turning over, competing side reactions are dominating.
Potential Causes & Solutions:
-
Glaser-Hay Homocoupling: The most common side reaction is the copper-catalyzed oxidative homocoupling of propargyl alcohol to form 1,4-dihydroxy-2,5-hexadiyne. This is promoted by the presence of oxygen.[5][6]
-
Solution 1 (Rigorous Degassing): The most effective preventative measure is to ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas your solvent thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas for an extended period.[7]
-
Solution 2 (Copper-Free Conditions): In some cases, particularly if homocoupling is severe, a copper-free Sonogashira protocol can be employed. These reactions often require a higher catalyst loading, a different ligand system (e.g., N-heterocyclic carbenes), and may need higher temperatures, but they completely eliminate the primary pathway for alkyne homocoupling.[8]
-
-
Formation of Palladium Black: A black precipitate indicates the decomposition of the palladium catalyst to elemental palladium(0). This can be caused by impurities, high temperatures, or an inappropriate solvent choice.
-
Solution: Use high-purity reagents and solvents. If using a high temperature, ensure it is necessary and consider if a more active catalyst/ligand system could allow for milder conditions. Some anecdotal evidence suggests certain solvents like THF may be more prone to promoting palladium black formation in Sonogashira reactions.
-
Issue 3: Incomplete Conversion and Low Yield
If the reaction proceeds but stalls before the limiting reagent is consumed, several factors could be at play.
Potential Causes & Solutions:
-
Suboptimal Reactivity of the Haloquinoline: The reactivity of the C-X bond is critical and follows the general trend: I > OTf > Br >> Cl.[3]
-
Solution: If you are using 3-bromoquinoline and experiencing low yields, switching to 3-iodoquinoline will significantly increase the rate of the oxidative addition step (often the rate-limiting step) and can dramatically improve yields, often allowing for milder reaction conditions.
-
-
Insufficient Base: The amine base is crucial for neutralizing the HX generated during the reaction and for the deprotonation of the alkyne.[3]
-
Solution: Ensure you are using a sufficient excess of a suitable amine base. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Typically, 2-3 equivalents relative to the haloquinoline are sufficient. The base must be anhydrous.
-
-
Inappropriate Reaction Temperature: While many Sonogashira couplings can proceed at room temperature, less reactive substrates (like aryl bromides) may require heating to facilitate oxidative addition.[9]
-
Solution: If using 3-bromoquinoline at room temperature with no success, gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without causing significant catalyst decomposition.
-
Frequently Asked Questions (FAQs)
Q1: Which 3-haloquinoline should I use: 3-bromo or 3-iodoquinoline? A1: For higher yields and milder reaction conditions, 3-iodoquinoline is strongly recommended . The C-I bond is weaker than the C-Br bond, making the oxidative addition step of the catalytic cycle much faster and more efficient. While 3-bromoquinoline can be used, it will likely require higher temperatures, longer reaction times, and a more robust catalyst system to achieve comparable yields.[10]
Q2: My propargyl alcohol is slightly yellow. Can I still use it? A2: A yellow tint can indicate impurities or degradation. Propargyl alcohol can be unstable and prone to polymerization. For best results, use clear, colorless propargyl alcohol. If you suspect impurities, it can be purified by vacuum distillation, but care must be taken as it can decompose with heat.[11]
Q3: What is the best palladium catalyst and ligand combination for this reaction? A3: A highly effective system for N-heterocyclic substrates is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos .[2] These ligands are designed to promote reductive elimination and prevent catalyst poisoning by the quinoline nitrogen.
Q4: Can I run the reaction open to the air? A4: It is strongly discouraged . Oxygen promotes the Glaser-Hay homocoupling of propargyl alcohol, which is a major competing side reaction that will consume your starting material and complicate purification.[4] Running the reaction under an inert atmosphere (argon or nitrogen) is critical for achieving high yields of the desired cross-coupled product.
Q5: I see a black precipitate in my reaction. What is it and what should I do? A5: The black precipitate is likely "palladium black," which is decomposed, inactive elemental palladium. Its formation indicates a problem with catalyst stability. This can be caused by impurities (especially oxygen), excessively high temperatures, or an unsuitable solvent. If it forms early in the reaction, it is a sign of failure. To prevent it, ensure all reagents and solvents are high purity and thoroughly degassed, and avoid unnecessarily high reaction temperatures.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound using 3-Iodoquinoline
This protocol is optimized for high yield and is based on best practices for Sonogashira couplings with N-heterocyclic substrates.
Materials:
-
3-Iodoquinoline (1.0 equiv)
-
Propargyl alcohol (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N) (3.0 equiv), freshly distilled from CaH₂
-
Anhydrous, degassed solvent (e.g., THF or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodoquinoline, Pd(OAc)₂, XPhos, and CuI.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via cannula or syringe, followed by the freshly distilled triethylamine and propargyl alcohol.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and copper salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (a gradient of hexanes/ethyl acetate is typically effective) to yield this compound as a pure solid.
Protocol 2: Purification of Triethylamine
-
To a round-bottom flask, add triethylamine and calcium hydride (approx. 10 g per 100 mL).
-
Fit the flask with a reflux condenser and a drying tube.
-
Stir the mixture at room temperature for several hours, or gently reflux for 1-2 hours under an inert atmosphere.
-
Distill the triethylamine under an inert atmosphere, collecting the fraction that boils at 89 °C.
-
Store the purified triethylamine over molecular sieves under an inert atmosphere.
Protocol 3: Degassing Solvent with Freeze-Pump-Thaw
This is the most effective method for removing dissolved oxygen.[7]
-
Place the anhydrous solvent in a Schlenk flask that is no more than half full.
-
Freeze the solvent by slowly immersing the flask in a liquid nitrogen bath.
-
Once completely frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum line.
-
Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely.
-
Repeat this freeze-pump-thaw cycle at least two more times.
-
After the final thaw, backfill the flask with argon or nitrogen.
Data Summary
The choice of haloquinoline and catalyst system has a profound impact on reaction efficiency. The following table summarizes expected outcomes based on literature precedents for similar systems.[9]
| 3-Haloquinoline | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Expected Yield | Observations |
| 3-Iodoquinoline | Pd(OAc)₂ | XPhos | Et₃N | THF | RT | High | Preferred substrate. Fast reaction, mild conditions. |
| 3-Bromoquinoline | Pd(OAc)₂ | XPhos | Et₃N | Toluene | 100 | Moderate to High | Requires heating. Longer reaction times. |
| 3-Bromoquinoline | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | 100 | Low to Moderate | "Traditional" conditions. Prone to catalyst poisoning and lower yields. |
| 3-Iodoquinoline | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF | RT | Moderate | Bulky ligand (XPhos) provides significant improvement. |
Visual Guides
Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields.
References
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Scribd. Experimental Procedure - Sonogashira Coupling. [Link]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
PubMed. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. [Link]
-
NIH. (n.d.). Optimization of Solid-Supported Glaser-Hay Reactions in the Microwave. [Link]
-
MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
ResearchGate. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ResearchGate. (2014). Sonogashira cross-coupling of 32 with propargyl alcohol. [Link]
-
MDPI. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
NIH. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
Organic Chemistry Portal. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
-
NIH. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
Organic Chemistry Portal. (2013). Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. [Link]
-
ResearchGate. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
-
ResearchGate. (2021). Sonogashira reaction yielding propargylic alcohols 4. [Link]
-
Wikipedia. Dialkylbiaryl phosphine ligands. [Link]
-
Asian Online Journals. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. [Link]
-
ScienceDirect. (2019). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. [Link]
-
ResearchGate. (2014). Propargyl Alcohol Derivatized Resin Glaser-Hay Reactions. [Link]
-
Sci-Hub. (2021). Magnetic nanoparticles supported N-heterocyclic palladium complex: Synthesis and catalytic evaluations in Suzuki cross-coupling reaction. [Link]
-
SciSpace. (2020). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. [Link]
-
PubMed. (2007). Rhenium-catalyzed coupling of propargyl alcohols and allyl silanes. [Link]
-
RSC Publishing. (2020). Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. [Link]
-
PubMed. (2007). 9-fluorenylphosphines for the Pd-catalyzed sonogashira, suzuki, and Buchwald-Hartwig coupling reactions in organic solvents and water. [Link]
-
Wikipedia. Glaser coupling. [Link]
-
Chemistry World. (2021). Amine might end palladium's reign over classic cross coupling reaction. [Link]
Sources
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- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Optimization of Solid-Supported Glaser-Hay Reactions in the Microwave - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glaser coupling - Wikipedia [en.wikipedia.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Sonogashira Coupling of 3-Bromoquinoline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of 3-bromoquinoline. As a heteroaromatic halide, 3-bromoquinoline presents unique challenges compared to simple aryl halides. Its nitrogen atom can interact with the catalytic system, and its electronic properties can influence the delicate balance of the catalytic cycle. This document provides in-depth, field-proven insights into common side reactions and offers robust troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide & FAQs
This section addresses the most common issues observed during the Sonogashira coupling of 3-bromoquinoline. Each answer explains the underlying chemical principles and provides actionable protocols to mitigate the problem.
Q1: My reaction is producing a significant amount of a diyne byproduct, and my alkyne starting material is being consumed rapidly. What is happening and how can I prevent it?
A1: You are observing Glaser-Hay coupling, the most common side reaction in copper-co-catalyzed Sonogashira reactions.
Root Cause Analysis: The Glaser coupling is the oxidative homocoupling of two terminal alkyne molecules to form a symmetrical 1,3-diyne.[1] This side reaction is almost exclusively mediated by the copper(I) co-catalyst, which forms a copper acetylide intermediate. In the presence of an oxidant, typically atmospheric oxygen, this intermediate readily dimerizes.[2][3] The reaction is often so efficient that it can outcompete the desired cross-coupling, especially if the main catalytic cycle is slow.
Mechanism Overview: Sonogashira vs. Glaser Coupling
Caption: Sonogashira cross-coupling vs. Glaser homocoupling.
Troubleshooting & Preventative Actions:
| Strategy | Rationale |
| 1. Rigorous Oxygen Exclusion | The primary defense against Glaser coupling is to remove oxygen. Use high-purity inert gas (Argon or Nitrogen) and degas all solvents and reagents thoroughly using freeze-pump-thaw cycles or by bubbling with inert gas for at least 30 minutes.[4] |
| 2. Switch to Copper-Free Conditions | This is the most effective solution. Copper-free protocols eliminate the species responsible for the homocoupling.[4][5] These reactions often require a stronger organic base (e.g., pyrrolidine, piperidine) or a different combination of ligands to facilitate the catalytic cycle, which proceeds through a different mechanism.[6] |
| 3. Slow Addition of Alkyne | If you must use a copper-catalyzed system, add the terminal alkyne slowly via a syringe pump. This keeps the instantaneous concentration of the copper acetylide low, minimizing the rate of the bimolecular homocoupling reaction relative to the cross-coupling.[7] |
| 4. Optimize Catalyst & Ligands | Use a highly active palladium catalyst/ligand system that promotes a fast cross-coupling cycle. A faster Sonogashira reaction will outcompete the slower Glaser coupling. For a challenging substrate like 3-bromoquinoline, consider bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands.[8] |
Q2: My 3-bromoquinoline starting material is consumed, but my main isolated product is quinoline. Why am I losing the bromine atom?
A2: You are experiencing hydrodehalogenation, a reductive side reaction that replaces the halogen with a hydrogen atom.
Root Cause Analysis: Hydrodehalogenation occurs when a hydride source is present in the reaction mixture, which intercepts a key intermediate in the palladium catalytic cycle.[9] Instead of undergoing transmetalation with the alkyne, the Quinoline-Pd(II)-Br intermediate reacts with the hydride, eventually leading to the reductive elimination of quinoline. Common hydride sources can be the solvent (e.g., ethanol), the base (e.g., formate salts, or amines with available β-hydrides), or impurities.[10]
Mechanism Overview: Hydrodehalogenation Pathway
Caption: Competing hydrodehalogenation side reaction.
Troubleshooting & Preventative Actions:
| Strategy | Rationale |
| 1. Change the Solvent | If using protic solvents like ethanol or isopropanol, switch to anhydrous, aprotic solvents such as THF, Dioxane, Toluene, or DMF. Ensure the solvent is of high purity. |
| 2. Re-evaluate the Base | Triethylamine (NEt₃) can sometimes be problematic. Consider switching to a different base. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often excellent choices for minimizing this side reaction.[8][11] If an amine base is required, use one that lacks easily accessible β-hydrides, such as diisopropylethylamine (DIPEA). |
| 3. Ensure Anhydrous Conditions | Water can sometimes facilitate protonolysis pathways that lead to dehalogenation. Ensure all glassware is oven-dried and reagents are anhydrous. |
| 4. Increase Alkyne Concentration | A higher concentration of the alkyne (or the resulting copper acetylide) can increase the rate of the desired transmetalation step, helping it to outcompete the undesired hydride transfer. |
Q3: My reaction is very sluggish, fails to go to completion, or I see a fine black precipitate forming. What is wrong?
A3: Your palladium catalyst is likely deactivating or decomposing.
Root Cause Analysis: The active catalyst in the Sonogashira reaction is a Palladium(0) species. This species is sensitive and can be prone to aggregation and decomposition into inactive palladium black, especially at elevated temperatures or if not properly stabilized by ligands.[7] For a substrate like 3-bromoquinoline, the nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalyst. The choice of ligand is therefore critical to both stabilize the Pd(0) state and to promote a high turnover rate.
Troubleshooting & Preventative Actions:
| Strategy | Rationale |
| 1. Upgrade Your Ligand | Standard ligands like triphenylphosphine (PPh₃) may not be sufficient for 3-bromoquinoline. Switch to a more robust, electron-rich, and sterically bulky monophosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) or an N-Heterocyclic Carbene (NHC) ligand.[12] These ligands form more stable and highly active catalytic complexes that resist decomposition and are less prone to inhibition. |
| 2. Use a Palladium Precatalyst | Instead of generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, use a modern, air-stable precatalyst (e.g., XPhos-Pd-G3). These complexes are designed for controlled activation and provide a sustained concentration of the active catalyst throughout the reaction.[13] |
| 3. Optimize Reaction Temperature | While heat can increase reaction rates, excessive temperatures (>120 °C) can accelerate catalyst decomposition.[11] Perform a temperature screen to find the lowest possible temperature that provides a reasonable reaction rate. |
| 4. Check Reagent Purity | Impurities in starting materials, solvents, or bases can poison the catalyst. Ensure all reagents are of high purity. |
Recommended Experimental Protocols
Protocol 1: Optimized Copper-Free Sonogashira Coupling of 3-Bromoquinoline
This protocol is designed to minimize Glaser coupling and hydrodehalogenation while ensuring high catalytic activity.
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 1.1 mol% relative to Pd)
-
Base: Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline, the palladium precatalyst, the ligand (if not using a pre-formed complex), and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe, followed by the terminal alkyne.
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reaction Monitoring and Analysis by GC-MS
Procedure:
-
Carefully and quickly take a small aliquot (~0.1 mL) from the reaction mixture under a positive pressure of inert gas.
-
Quench the aliquot in a vial containing ~1 mL of diethyl ether or ethyl acetate and a small amount of water.
-
Vortex the vial and filter the organic layer through a small plug of silica gel in a Pasteur pipette to remove inorganic salts and baseline catalyst residue.
-
Inject a small volume (1 µL) of the filtered solution into the GC-MS.
-
Analyze the chromatogram to identify peaks corresponding to:
-
3-Bromoquinoline (starting material)
-
Terminal Alkyne (starting material)
-
3-Alkynylquinoline (desired product)
-
Diyne (Glaser coupling byproduct)
-
Quinoline (hydrodehalogenation byproduct)
-
-
Use the peak areas to estimate the relative ratios and determine reaction conversion and selectivity.[14][15]
References
-
The Journal of Organic Chemistry : Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]
-
Synthetic Methods in Drug Discovery : Sonogashira Coupling. [Link]
-
Chemistry LibreTexts : Sonogashira Coupling. [Link]
-
The Chemical Reaction Database : Copper-free Sonogashira coupling. [Link]
-
PubMed : Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. [Link]
-
Organic Chemistry Portal : Sonogashira Coupling. [Link]
-
ACS Publications : Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ResearchGate : Cross-Coupling of 3-bromoquinoline with Phenylacetylene on gram scale. [Link]
-
Organic Chemistry Portal : Glaser Coupling, Hay Coupling. [Link]
-
ResearchGate : Scope of (hetero)aryl alkynes. Conditions: 3-bromoquinoline... [Link]
-
The Journal of Organic Chemistry : Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. [Link]
-
Wikipedia : Sonogashira coupling. [Link]
-
MDPI : Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
PubMed Central : Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]
-
KAUST Repository : Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ResearchGate : Influence of base on the Sonogashira coupling reaction. [Link]
-
ScienceDirect : Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
-
ACS Precision Chemistry : Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. [Link]
-
Springer : Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Taylor & Francis Online : Glaser coupling – Knowledge and References. [Link]
-
MDPI : Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
RSC Publishing : Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. [Link]
-
SciSpace : Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Sussex Drug Discovery Centre : Guidelines for Sonogashira cross-coupling reactions. [Link]
-
ChemEurope : Sonogashira coupling. [Link]
-
Beilstein Journal of Organic Chemistry : Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
-
Chemical Reviews : The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
YouTube : Sonogashira coupling. [Link]
-
ResearchGate : Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]
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Technical Support Center: Navigating the Purification Challenges of Polar Quinoline Derivatives
Welcome to the technical support center dedicated to overcoming the unique and often complex purification challenges associated with polar quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter these fascinating but frequently stubborn molecules in their daily work. The inherent basicity of the quinoline nitrogen, coupled with the presence of polar functional groups, creates a landscape of potential purification pitfalls. This resource provides in-depth, field-proven insights and troubleshooting strategies to empower you to achieve your desired purity with confidence and efficiency.
Understanding the Core Challenges
The purification of polar quinoline derivatives is often complicated by a combination of factors:
-
High Polarity: Leads to poor retention in traditional reversed-phase chromatography.
-
Basic Nature: The nitrogen atom in the quinoline ring is basic (pKa of quinoline's conjugate acid is ~4.9), leading to strong interactions with acidic stationary phases like silica gel.[1] This can result in peak tailing, irreversible adsorption, and even on-column degradation.[2][3][4]
-
Solubility Issues: While polar, these compounds may exhibit limited solubility in commonly used chromatography solvents, complicating sample preparation and injection.
-
Co-eluting Impurities: Synthetic routes to quinolines can generate structurally similar impurities, such as regioisomers or starting material residues, that are difficult to resolve.[5]
This guide will address these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatography-Based Purification
Q1: My polar quinoline derivative shows little to no retention on a C18 column and elutes in the void volume. What are my options?
This is a classic problem when dealing with highly polar compounds in reversed-phase (RP) chromatography.[2] The analyte has a much higher affinity for the polar mobile phase than the nonpolar stationary phase. Here’s a systematic approach to troubleshoot this issue:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the water content. Modern C18 columns are often designed to be "aqueous stable" and can tolerate highly aqueous environments without phase collapse.[2][6]
-
Employ a More Polar Stationary Phase: Consider switching to a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can offer different selectivity and enhanced retention for polar analytes.[2][7]
-
Utilize Ion-Pairing Chromatography: For ionizable quinoline derivatives, adding an ion-pairing reagent to the mobile phase can significantly improve retention. These reagents, such as trifluoroacetic acid (TFA) for acidic compounds or an alkyl sulfonic acid for basic compounds, form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and interaction with the stationary phase.[2]
-
Switch to a Different Chromatographic Mode: If the above strategies fail, it is a strong indication that reversed-phase is not the optimal technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative specifically designed for the separation of polar compounds.[2][8][9][10]
Q2: I'm observing significant peak tailing for my basic quinoline derivative in HPLC. What is the cause and how can I fix it?
Peak tailing for basic compounds like quinolines is most often caused by secondary interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[2][4] These interactions lead to a mixed-mode retention mechanism and result in broad, asymmetric peaks.
Here are effective strategies to mitigate peak tailing:
-
Mobile Phase pH Adjustment: This is a critical parameter.[2]
-
Low pH (e.g., pH 2.5-4): At low pH, the basic quinoline nitrogen will be protonated. This also suppresses the ionization of the acidic silanol groups, minimizing the unwanted ionic interactions.[2]
-
High pH (e.g., pH 8-10): At high pH, the quinoline derivative will be in its neutral form, while the silanol groups will be deprotonated. This approach is best used with a highly end-capped, hybrid, or polymer-based column that is stable at elevated pH.
-
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase can effectively mask the active silanol sites and improve peak shape.[2][4] A typical concentration is 0.1-0.5% (v/v).
-
Employ a Highly Deactivated Column: Modern HPLC columns often feature advanced end-capping technologies that minimize the number of accessible silanol groups. Using such a column can significantly reduce peak tailing for basic compounds.[2]
-
Consider HILIC: In HILIC, the high organic content of the mobile phase and the established water layer on the stationary phase can lead to different retention mechanisms that may result in better peak shapes for polar basic compounds.[2]
Q3: My polar quinoline derivative seems to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
The acidic nature of standard silica gel can catalyze the degradation of sensitive quinoline derivatives.[2][3] Here are several solutions to this problem:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.[2][3]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase.
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica is an excellent option to avoid the issues associated with silica gel.[2][4]
-
Minimize Contact Time: Use a higher flow rate (flash chromatography) to reduce the residence time of your compound on the column, thereby minimizing the opportunity for degradation.[3]
Q4: I am having trouble separating my polar quinoline derivative from a very similar impurity. What strategies can I employ?
Resolving closely eluting compounds requires optimizing the selectivity of your chromatographic system.
-
Optimize the Mobile Phase:
-
Solvent System: Systematically screen different solvent systems. For normal phase, consider combinations like dichloromethane/methanol or ethyl acetate/methanol.[3] For reversed-phase, try switching between methanol and acetonitrile as the organic modifier, as this can alter selectivity.
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient will increase the separation time but can improve the resolution of closely eluting peaks.
-
-
Change the Stationary Phase: This is often the most effective way to alter selectivity. If you are using a C18 column, try a phenyl-hexyl or a cyano phase. In normal phase, switching from silica to alumina or a bonded phase can have a dramatic effect.
-
Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of both chiral and achiral compounds and can offer very different selectivity compared to HPLC.[11][12][13] It uses supercritical CO2 as the primary mobile phase, often with a small amount of a co-solvent like methanol.[11][13] SFC is particularly advantageous for its speed and reduced solvent consumption.[12]
Non-Chromatographic Purification
Q5: Can I use recrystallization for my polar quinoline derivative? I'm having trouble finding a suitable solvent.
Recrystallization is a powerful and scalable purification technique for solid compounds.[14][15] Finding the right solvent system is key.
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[14][16]
-
Single Solvents: Screen a range of solvents with varying polarities. For polar quinolines, consider alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[16]
-
Binary Solvent Systems: This is often the most effective approach. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid.[16][17] Common pairs include methanol/water, ethanol/hexane, or dichloromethane/hexane.
-
-
Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it is often because the solution is too supersaturated or the cooling is too rapid.[16]
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use More Solvent: Add a small amount of the "good" solvent to the hot solution to reduce the level of supersaturation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce nucleation.[16]
-
Q6: My crude product is a complex mixture. Can I use a preliminary purification step before chromatography?
Yes, an initial workup can significantly simplify the subsequent chromatographic purification.
-
Acid-Base Extraction: This is a highly effective technique for separating basic quinoline derivatives from neutral and acidic impurities.[18]
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic quinoline will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer now contains neutral and acidic impurities.
-
Basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the quinoline, causing it to precipitate or be extractable back into an organic solvent.
-
Extract the now basic aqueous layer with an organic solvent to recover the purified quinoline derivative.
-
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.
-
Sample Loading: Load your sample onto the column.
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.[2]
Protocol 2: General HILIC Method for Polar Quinolines
-
Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.
-
Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.
-
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Flush with 100% Mobile Phase A for 10 minutes.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 0-5%) and hold for 1-2 minutes.
-
Increase the percentage of Mobile Phase B to elute your compound(s) of interest. A typical gradient might go from 5% to 50% B over 10-15 minutes.
-
Include a high percentage B wash step at the end of the gradient to elute any strongly retained compounds.
-
Return to the initial conditions and re-equilibrate the column for the next injection.
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[2]
Visualizations
Workflow for Purification Method Selection
Caption: A logical workflow for troubleshooting peak tailing in RP-HPLC.
Data Summary Table
| Technique | Stationary Phase | Typical Mobile Phase | Best For... | Common Issues |
| Reversed-Phase HPLC | C18, C8, Phenyl-Hexyl, Embedded Polar Group | Acetonitrile/Water or Methanol/Water with additives (e.g., Formic Acid, TFA, Ammonium Acetate) | Moderately polar to nonpolar quinolines. | Poor retention of highly polar analytes, peak tailing of basic compounds. [2] |
| HILIC | Bare Silica, Amide, Diol, Zwitterionic | High organic (e.g., >80% Acetonitrile) with aqueous buffer | Highly polar and hydrophilic quinoline derivatives. | Sensitivity to water content, longer equilibration times. [2][8][9][10] |
| Normal Phase (Flash) | Silica Gel, Alumina (basic or neutral) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Less polar quinolines, large scale purification. | Compound degradation on acidic silica, strong retention of polar compounds. [2][3] |
| SFC | Various (similar to HPLC) | Supercritical CO2 with a polar co-solvent (e.g., Methanol) | Chiral and achiral separations, fast purifications, "green" alternative. [11][12][13] | Requires specialized instrumentation, solubility in mobile phase can be a challenge. [11] |
| Recrystallization | N/A | Single or binary solvent systems (e.g., Ethanol/Water) | Solid, crystalline compounds. | Finding a suitable solvent, "oiling out". [14][15][16] |
| Acid-Base Extraction | N/A | Aqueous acid/base and an immiscible organic solvent | Initial cleanup of complex mixtures to isolate basic quinolines. | Emulsion formation, incomplete extraction. [18] |
References
-
Lesellier, E. (2015). How Good is SFC for Polar Analytes? Chromatography Today. Retrieved from [Link]
-
Unknown. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. Retrieved from [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]
-
Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]
-
LabRoots. (2020). Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]
-
Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
- Hemström, P., & Irgum, K. (2006). Hydrophilic interaction liquid chromatography.
- Sharipov, B. T., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Processes, 12(3), 488.
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Dolan, J. W. (2019). Hydrophilic Interaction Liquid Chromatography: An Update.
-
Reddit. (2017). How to improve efficiency on flash chromatography. Retrieved from [Link]
-
Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
Sources
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- 6. hplc.eu [hplc.eu]
- 7. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. chromatographytoday.com [chromatographytoday.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Improving the solubility of 3-(Quinolin-3-yl)prop-2-yn-1-ol for biological assays
A Guide to Improving Solubility for Biological Assays
Welcome to the technical support center for 3-(Quinolin-3-yl)prop-2-yn-1-ol and related quinoline derivatives. As Senior Application Scientists, we understand that the promising biological activity of these compounds is often counterbalanced by the significant challenge of poor aqueous solubility. This guide provides practical, field-proven insights and step-by-step protocols to help you navigate these challenges, ensuring reliable and reproducible results in your biological assays.
The core issue with compounds like this compound stems from its chemical structure: the large, rigid, and hydrophobic quinoline ring system.[1][2] While the propargyl alcohol group offers some polarity, the quinoline moiety dominates, leading to a high propensity for precipitation when transitioning from an organic stock solution to an aqueous assay buffer. This guide will walk you through a tiered approach to systematically overcome this issue.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face.
Q1: My compound, dissolved in DMSO, immediately precipitated when I added it to my aqueous assay buffer. What happened?
A1: This is the most common manifestation of poor aqueous solubility. Your high-concentration Dimethyl Sulfoxide (DMSO) stock solution keeps the compound solubilized, but when diluted into the aqueous buffer, the percentage of DMSO drops dramatically. The aqueous environment cannot maintain the solubility of the hydrophobic quinoline compound at your desired final concentration, causing it to "crash out" of solution.[3]
Q2: I can't see any precipitate, but my assay results are inconsistent and not dose-dependent. Could this still be a solubility issue?
A2: Absolutely. Micro-precipitation, which is not visible to the naked eye, is a frequent and insidious problem. These microscopic compound aggregates can scatter light in plate readers, interact non-specifically with proteins or cells, and drastically reduce the effective concentration of the free compound in solution. This leads to unreliable and non-reproducible data.[3] We recommend inspecting a test well under a microscope to check for crystalline structures or an amorphous film.
Q3: What is the absolute maximum concentration of DMSO I can use in my cell-based assay?
A3: There is no single universal maximum, as it is highly cell-line and assay-duration dependent. However, a widely accepted best practice is to keep the final DMSO concentration at or below 0.5%, with many sensitive or long-term proliferation assays requiring concentrations of 0.1% or lower to avoid solvent-induced artifacts.[4][5] Exceeding 1% DMSO can lead to significant cytotoxicity, altered gene expression, and other off-target effects.[6][7][8] It is imperative to determine the tolerance of your specific experimental system.
| Final DMSO Concentration | General Applicability in Cell-Based Assays | Potential Issues |
| ≤ 0.1% | Safest Range. Recommended for long-term (>48h) cultures, primary cells, and sensitive cell lines. | May severely limit the final concentration of a poorly soluble compound. |
| 0.1% - 0.5% | Common Working Range. Generally well-tolerated by many robust cell lines for assays up to 48-72 hours.[5] | A vehicle control is essential. Some cytotoxicity may be observed in sensitive lines. |
| 0.5% - 1.0% | High-Risk Range. Only for short-term assays (<24h) and on robust, pre-validated cell lines.[6] | Increased risk of off-target effects and cytotoxicity.[4] |
| > 1.0% | Not Recommended. Significant cytotoxicity, membrane damage, and protein denaturation are common.[8] | Data is likely to be compromised by solvent effects. |
Troubleshooting & Optimization Workflow
If basic adjustments to your DMSO concentration are insufficient, a more systematic approach is required. This workflow guides you from simple co-solvent systems to more advanced formulation strategies.
Caption: A tiered workflow for troubleshooting solubility issues.
Tier 1: Solvent & Stock Solution Optimization
Preparing a High-Quality Stock Solution
The foundation of any successful assay is a properly prepared stock solution. Do not assume your compound is fully dissolved in 100% DMSO just because you don't see particles.
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
-
Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM stock, you need Molecular Weight (g/mol) * 0.01 moles/L * 0.001 L grams).
-
Weigh Compound: Accurately weigh the compound into a sterile, appropriate-sized glass vial or microfuge tube.
-
Add Solvent: Add approximately 80% of the final required volume of high-purity, anhydrous DMSO. Using anhydrous DMSO is critical as water can decrease the initial solubility of very hydrophobic compounds.
-
Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (30-37°C) can also be applied, but be cautious of compound stability.
-
Bring to Volume: Once the compound is fully dissolved and the solution is clear, add anhydrous DMSO to reach the final desired volume.[9][10]
-
Storage: Store the stock solution desiccated at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Co-Solvent Systems
If DMSO alone is insufficient at a biocompatible concentration, introducing a second or third solvent can help. Co-solvents like polyethylene glycol (PEG) can increase the solubility of lipophilic compounds.[11]
Rationale: A co-solvent system works by reducing the overall polarity of the solvent (the assay buffer), making it a more hospitable environment for the hydrophobic compound.
Recommended Starting Point: Create a 10x final concentration stock solution in a pre-mixed solvent system. A common formulation used in preclinical studies that can be adapted is:
-
10% DMSO
-
40% PEG300 or PEG400
-
50% Water or PBS
Procedure: First, dissolve the compound in DMSO. Then, slowly add the PEG, vortexing to mix. Finally, add the water/PBS dropwise while vortexing to avoid precipitation. When adding this 10x stock to your assay, the final solvent concentration will be 1% DMSO, 4% PEG, which is often better tolerated than higher percentages of DMSO alone.
Tier 2: Advanced Formulation Strategies
pH Modification
Rationale: The quinoline ring contains a nitrogen atom that is a weak base.[12] At neutral or basic pH, this nitrogen is uncharged, contributing to the molecule's hydrophobicity. By lowering the pH of the assay buffer (e.g., to pH 6.0-6.5), the quinoline nitrogen can become protonated, forming a more water-soluble cationic salt.
Implementation:
-
Prepare your assay buffer at a slightly lower pH (e.g., pH 6.5 instead of 7.4).
-
Test the stability and activity of your biological system (cells, proteins) at this new pH to ensure it does not introduce artifacts.
-
Attempt to dissolve the compound directly in this acidic buffer or add your DMSO stock to it. This strategy can significantly improve the solubility of ionizable compounds.[12]
Cyclodextrin Inclusion Complexes
Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like your quinoline compound, within their hydrophobic core. This complex presents a hydrophilic exterior to the aqueous buffer, dramatically increasing the apparent solubility of the guest molecule.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio: Start by testing a 1:1 and a 1:2 molar ratio of your compound to HP-β-CD.
-
Mixing: In a glass mortar, mix the calculated amounts of the compound and HP-β-CD powder.
-
Kneading: Add a small amount of a water:ethanol (50:50) mixture dropwise to the powder and knead vigorously with a pestle for 30-45 minutes. The goal is to create a thick, homogenous paste.
-
Drying: Dry the paste in a vacuum oven at a low temperature (e.g., 40°C) until all solvent is removed and a solid powder is obtained.
-
Reconstitution: This powder is your inclusion complex. It can now be weighed and dissolved directly into your aqueous assay buffer. Test the solubility at various concentrations to determine the enhancement factor.
References
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin Drug Carrier Systems. Chemical Reviews, 98(5), 2045-2076.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- BenchChem. (2025). Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide. BenchChem.
- Mura, P. (2021). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Semantic Scholar.
- Various Authors. (n.d.).
- Mocanu, A. M., et al. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
- Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?
- Purdue University. (n.d.).
- Sharma, A., et al. (2019). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
- BenchChem. (n.d.). Adjusting for the effects of DMSO on cell line growth and viability in experiments. BenchChem.
- Various Authors. (2025). Formulation strategies for poorly soluble drugs.
- Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
- LifeTein. (2023). DMSO usage in cell culture. LifeTein.
- Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
- ChemicalBook. (n.d.). 3-QUINOLIN-3-YLPROP-2-YN-1-OL. ChemicalBook.
- BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. BenchChem.
- Chemistry LibreTexts. (2025). Preparing Solutions. Chemistry LibreTexts.
- Various Authors. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.
- Reddit. (2022). How to tackle compound solubility issue. Reddit.
- The Thoughtscripter. (2025).
- The Animated Biochemist. (2021). Lab Skills: Preparing Stock Solutions. YouTube.
- Various Authors. (n.d.). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed.
- Various Authors. (n.d.).
- Ataman Kimya. (n.d.). PROP-2-YN-1-OL.
- Thermo Fisher Scientific. (n.d.). Propargyl alcohol, 99% 500 mL. Thermo Fisher Scientific.
- National Center for Biotechnology Information. (n.d.). 3-Phenyl-2-propyn-1-ol. PubChem.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124.
- Wikipedia. (n.d.). Quinoline. Wikipedia.
- Chemsrc. (2025). 3-(Quinolin-2-yl)prop-2-en-1-amine. Chemsrc.
- OSHA. (n.d.). Propargyl Alcohol. OSHA.
- Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis. Organic Chemistry Portal.
- Various Authors. (n.d.). Preparation of Disubstituted Phenyl Propargyl Alcohols... NIH.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules. ChemScene.
- National Center for Biotechnology Inform
- Various Authors. (2023).
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Preventing degradation of 3-(Quinolin-3-yl)prop-2-yn-1-ol during storage
Introduction
Welcome to the technical support guide for 3-(Quinolin-3-yl)prop-2-yn-1-ol. This document is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and integrity of this valuable research compound. Due to its specific functional groups—a quinoline ring, a propargyl alcohol, and an alkyne—this molecule is susceptible to several degradation pathways if not handled and stored with precision. This guide provides in-depth, evidence-based answers to common storage and stability questions, troubleshooting advice for observed degradation, and detailed protocols to preserve your material's purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: My freshly received, pale-yellow solid has turned dark brown after a few weeks on the bench. What happened?
A: This is a classic sign of photo-degradation. The quinoline nucleus within the molecule is highly sensitive to light.[1][2] Upon exposure to ambient light, especially UV wavelengths, quinoline-containing compounds can undergo complex photochemical reactions, leading to the formation of colored impurities.[3][4] The material should always be stored in a container that protects it from light.
Q2: I've observed new peaks in my LC-MS analysis after storing the compound in a standard vial. What could they be?
A: The appearance of new peaks suggests chemical degradation, likely from oxidation. The propargyl alcohol and alkyne functionalities are susceptible to oxidation by atmospheric oxygen. The alkyne bond can undergo oxidative cleavage, while the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.[5] To prevent this, the compound must be stored under an inert atmosphere.
Q3: The compound, which was a free-flowing powder, has become sticky or has solidified into a glassy solid. Why?
A: This indicates potential polymerization or hygroscopicity. Propargyl alcohols are known to polymerize upon heating or exposure to basic conditions.[6] Additionally, the quinoline moiety is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This absorbed water can act as a plasticizer or potentially initiate hydrolytic degradation pathways, although direct hydrolysis is less common for this structure under neutral conditions.[7]
Q4: What is the single most critical factor for long-term storage?
A: While temperature, light, and moisture are all critical, the most crucial factor is the exclusion of atmospheric oxygen . Oxidative degradation is a primary and often irreversible pathway for this molecule. Therefore, establishing and maintaining an inert atmosphere (Nitrogen or Argon) is paramount for preserving the compound's integrity over months or years.
Part 2: Troubleshooting Degradation
If you suspect your sample of this compound has degraded, use this guide to identify the likely cause and implement corrective actions for future storage.
Visual Troubleshooting Guide
The following flowchart provides a logical path to diagnose common degradation issues.
Caption: Troubleshooting flowchart for identifying degradation causes.
Part 3: Best Practices & Protocols
Adherence to a strict storage protocol is the most effective strategy for preventing degradation.
Recommended Storage Conditions Summary
The following table summarizes the optimal conditions for storing this compound.
| Parameter | Recommended Condition | Rationale & Scientific Basis | Consequence of Deviation |
| Temperature | 2–8°C (Refrigerated) | Reduces the rate of all chemical degradation pathways, including thermal decomposition and polymerization. Propargyl alcohol shows significant thermal decomposition at elevated temperatures.[8][9][10][11] | Increased degradation rate, potential for polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich alkyne and the quinoline ring. Oxygen can lead to cleavage and side-product formation.[5] | Formation of oxides, aldehydes, carboxylic acids, and other impurities. |
| Light | Protect from Light (Amber Vial) | The quinoline moiety is photosensitive and will degrade upon exposure to UV and visible light, causing discoloration and impurity formation.[1][2][12] | Rapid discoloration (browning) and generation of photochemical side-products. |
| Moisture | Anhydrous (Dry) | Quinoline is hygroscopic.[1] Moisture can facilitate certain degradation pathways and lead to physical changes in the material. | Clumping, stickiness, and potential for hydrolysis or other water-mediated reactions. |
| pH | Neutral | The propargyl alcohol moiety is unstable in both acidic (rearrangement)[13][14] and strongly basic (hazardous decomposition)[15] conditions. | Meyer-Schuster rearrangement (acid) or uncontrolled polymerization/decomposition (base). |
| Container | Tightly-Sealed Borosilicate Glass Vial | Glass is inert. A tight seal (e.g., with a PTFE-lined cap) is essential to maintain the inert atmosphere and prevent moisture ingress.[16][17] | Contamination from container material, loss of inert atmosphere, moisture uptake. |
Step-by-Step Protocol for Long-Term Storage
This protocol should be performed inside a glovebox or using standard Schlenk line techniques to ensure an inert atmosphere.
Materials:
-
This compound
-
Appropriately sized amber glass vial(s) with PTFE-lined screw caps
-
Source of dry Argon or Nitrogen gas
-
Vacuum pump (for Schlenk line)
-
Parafilm or vinyl laboratory tape
Protocol Workflow Diagram:
Caption: Workflow for preparing the compound for optimal storage.
Detailed Steps:
-
Aliquot Material: If you have a large batch, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to the atmosphere. Use pre-dried amber glass vials.
-
Establish Inert Atmosphere: Place the open, aliquoted vials into a glovebox, or attach them to a Schlenk line.
-
Purge Vials: If using a Schlenk line, gently evacuate the air from the vial and backfill with dry argon or nitrogen. Repeat this vacuum/backfill cycle 3-5 times to ensure all atmospheric oxygen and moisture have been removed.
-
Final Backfill: After the final purge cycle, leave the vial under a slight positive pressure of the inert gas.
-
Seal Securely: While still under the inert atmosphere, tightly screw on the PTFE-lined cap.
-
Reinforce Seal: Remove the vial from the inert environment and immediately wrap the junction between the cap and the vial with 2-3 layers of Parafilm. This provides an excellent secondary barrier against atmospheric intrusion.
-
Label Properly: Label the vial clearly with the compound name, structure, date of storage, and a clear indication that it is stored under an inert atmosphere.
-
Store Correctly: Place the sealed and labeled vial in a refrigerator at 2-8°C. Ensure the storage location is dark.
By following these guidelines, you can significantly extend the shelf-life of this compound and ensure the reliability and reproducibility of your experimental results.
References
-
Sharath, N., Reddy, K., & Arunan, E. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. The Journal of Physical Chemistry A, 118(31), 5854–5865. [Link][8][11]
-
Sharath, N., Reddy, K., & Arunan, E. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. Semantic Scholar. [Link][9]
-
National Center for Biotechnology Information. (n.d.). Propargyl alcohol. PubChem. Retrieved January 15, 2026, from [Link][7]
-
Sharath, N., Reddy, K., & Arunan, E. (2014). Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. ACS Publications. [Link][10]
-
Borth, M., et al. (2021). Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Organic Process Research & Development, 25(8), 1935–1940. [Link][15]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Safety Data Sheet. [Link][16]
-
Al-Amiery, A. A., et al. (2012). Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. ResearchGate. [Link][13]
-
LibreTexts. (2024). Oxidative Cleavage of Alkynes. Chemistry LibreTexts. [Link][5]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link][17]
-
Li, J., et al. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. [Link][3]
-
Ghorai, P., et al. (2020). Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives. Green Chemistry, 22(14), 4534-4539. [Link][4]
-
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved January 15, 2026, from [Link][1]
-
Octoel. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. [Link][18]
-
Tan, Y. T., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(36), 23563–23594. [Link][14]
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Technical Support Center: Navigating the Nuances of NMR Analysis for Quinoline-Containing Compounds
Welcome to the technical support center for the NMR analysis of quinoline-containing compounds. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing NMR spectroscopy for the structural characterization and analysis of this important class of N-heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic signals in my ¹H NMR spectrum of a quinoline derivative heavily overlapped?
A1: Signal overlapping in the aromatic region (typically 7.0-9.0 ppm) is a frequent challenge with quinoline derivatives. This is due to the presence of multiple protons in similar chemical environments on the bicyclic ring system. When simple 1D ¹H NMR is insufficient for clear assignment, utilizing 2D NMR techniques is the most effective approach to resolve these signals.[1][2]
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled to each other, allowing you to trace the connectivity within the pyridine and benzene rings of the quinoline core.[1][3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton to the carbon it is directly attached to, spreading the signals into a second dimension and often resolving overlap.[1][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular skeleton and confirming the position of substituents.[1][5]
Q2: I've noticed that the chemical shifts of my quinoline compound change with sample concentration. Why does this happen?
A2: Quinolines are known to exhibit concentration-dependent chemical shifts in ¹H NMR studies.[1][6][7] This phenomenon is primarily due to intermolecular interactions, specifically π-π stacking and dipole-dipole interactions between the aromatic rings of the quinoline molecules in solution.[1][6][7] As the concentration increases, the molecules have a greater tendency to form stacked aggregates. This stacking can create shielding or deshielding effects on the protons, leading to changes in their chemical shifts.[1] To ensure reproducibility, it is crucial to report the concentration at which the NMR data was acquired.
Q3: The proton on the nitrogen of my quinoline derivative is not visible in the ¹H NMR spectrum. What could be the reason?
A3: If the quinoline nitrogen is protonated (forming a quinolinium ion), the N-H proton can undergo rapid chemical exchange with residual water or other exchangeable protons in the solvent. This rapid exchange can lead to significant peak broadening, sometimes to the point where the signal is indistinguishable from the baseline. To confirm the presence of an exchangeable proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. If the peak disappears, it confirms that it was an exchangeable proton.[8]
Troubleshooting Guides
This section provides in-depth solutions to more complex issues you may encounter during the NMR analysis of quinoline-containing compounds.
Problem 1: Broad or Poorly Resolved Peaks in the ¹H and ¹³C NMR Spectra
Broad peaks can obscure important coupling information and make accurate integration impossible. Several factors can contribute to this issue.
Causality and Resolution:
-
Chemical Exchange: Protons near the nitrogen atom or on certain substituents may be undergoing chemical exchange on the NMR timescale. This is especially common if there is an equilibrium between the protonated and unprotonated forms of the quinoline nitrogen.
-
Solution: Variable Temperature (VT) NMR can be employed.[2] Lowering the temperature may slow down the exchange rate, resulting in sharper signals for the distinct species. Conversely, increasing the temperature might accelerate the exchange, leading to a single, averaged, and sharper peak.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals in your sample can cause significant line broadening.
-
Solution: Purify your sample meticulously. If metal contamination is suspected from a reagent or catalyst, consider washing the sample solution with a chelating agent like EDTA.
-
-
Sample Concentration and Viscosity: Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader lines.[9][10]
-
Poor Shimming: An inhomogeneous magnetic field will result in broad and asymmetric peak shapes.[2][12]
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare your sample as you normally would, ensuring it is stable across the desired temperature range.
-
Initial Spectrum: Acquire a standard 1D ¹H spectrum at room temperature.
-
Temperature Adjustment: Access the spectrometer's temperature control unit. Gradually decrease or increase the temperature in increments of 10-20 K.
-
Equilibration and Shimming: Allow the sample to equilibrate at the new temperature for 5-10 minutes. Re-shim the magnetic field at each new temperature.
-
Data Acquisition: Acquire a spectrum at each temperature and compare the peak widths and chemical shifts.
Problem 2: Unexpected Chemical Shifts and Difficulty in Spectral Assignment
The electronic environment of the quinoline ring is complex and can be significantly influenced by various factors, leading to chemical shifts that may not align with standard prediction tables.
Causality and Resolution:
-
Influence of the Nitrogen Heteroatom: The nitrogen atom is electronegative and deshields adjacent protons and carbons. Protons on the pyridine ring (positions 2, 3, and 4) and the proton at position 8 (due to its proximity to the nitrogen lone pair) are often shifted downfield compared to those on the benzene ring.[13][14]
-
Substituent Effects: The position and electronic nature of substituents dramatically alter the chemical shifts.[1]
-
Solvent Effects: The choice of deuterated solvent can influence chemical shifts. Aromatic solvents like benzene-d₆ can induce significant changes compared to chloroform-d₆ due to anisotropic effects.[2][8]
-
pH of the Solution: The protonation state of the quinoline nitrogen has a profound effect on the electronic structure and thus the NMR spectrum.[15][16] If your sample is acidic, the nitrogen will be protonated, leading to significant downfield shifts of the protons on the pyridine ring.
-
Solution: Be mindful of the pH of your sample. If you suspect protonation is an issue, you can add a drop of a weak base like pyridine-d₅ to your NMR tube to neutralize any acid.
-
Data Presentation: Typical ¹H NMR Chemical Shift Ranges for Unsubstituted Quinoline
| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| H-2 | ~8.9 | dd |
| H-3 | ~7.4 | dd |
| H-4 | ~8.1 | dd |
| H-5 | ~7.7 | d |
| H-6 | ~7.5 | t |
| H-7 | ~7.8 | d |
| H-8 | ~8.2 | d |
Note: These are approximate values and can vary with solvent and substituents.[5]
Visualization: Influence of Substituents on Quinoline ¹H NMR
Caption: A logical workflow for the NMR-based structure elucidation of quinoline derivatives.
Experimental Protocol: Acquiring a 2D COSY Spectrum
-
Sample Preparation: Dissolve 5-10 mg of your purified quinoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). [1]Ensure the solution is clear and filter if necessary. [5][9]2. Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution in the 1D ¹H spectrum. [1] * Acquire a standard 1D ¹H spectrum and correctly reference it. Determine the spectral width that encompasses all proton signals. [1]3. COSY Experiment Setup:
-
Load a standard COSY pulse sequence.
-
Set the spectral widths in both the direct (F2) and indirect (F1) dimensions to the value determined from the 1D spectrum. [1] * Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 will provide better resolution but increase the experiment time. [1]4. Acquisition and Processing:
-
Acquire the 2D data.
-
After acquisition, perform a 2D Fourier transform. Apply a window function (e.g., sine-bell) in both dimensions to improve the peak shape. [1] * Phase the spectrum and symmetrize it to reduce noise. [1]5. Analysis:
-
The 1D spectrum appears on the diagonal.
-
Off-diagonal cross-peaks indicate that the two protons at the corresponding F1 and F2 frequencies are spin-coupled. [1]Trace the connectivities by "walking" along the cross-peaks to identify coupled protons.
-
References
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]
-
C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. [Link]
-
Solvent dependent N-14 chemical shifts in quinoline. Semantic Scholar. [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]
-
DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Science Publishing. [Link]
-
Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. PubMed. [Link]
-
Sample Preparation. University of California, San Diego. [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
NMR Sample Preparation. University of Arizona. [Link]
-
Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. [Link]
-
qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
Structure elucidation of quinoline| NMR Spectroscopy. YouTube. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Publishing. [Link]
-
15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
-
8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Human Metabolome Database. [Link]
-
Quinoline. SpectraBase. [Link]
-
Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Spin-spin splitting and coupling. University of Colorado Boulder. [Link]
-
NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]
-
What Causes NMR Peak Broadening?. YouTube. [Link]
-
J-coupling. Wikipedia. [Link]
-
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
-
NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. [Link]
-
19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. [Link]
-
pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. National Institutes of Health. [Link]
-
Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine. National Institutes of Health. [Link]
-
pH dependence of the 1 H NMR chemical shift. The 1 H NMR signal shifts to a low. ResearchGate. [Link]
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Technical Support Center: Mass Spectrometry Analysis of 3-(Quinolin-3-yl)prop-2-yn-1-ol
Welcome to the technical support guide for the mass spectrometric analysis of 3-(Quinolin-3-yl)prop-2-yn-1-ol . This document provides in-depth insights into its expected fragmentation patterns, answers to frequently asked questions, and robust troubleshooting protocols to address common experimental challenges. As a molecule incorporating a stable quinoline heterocycle, a reactive propargyl alcohol, and a terminal alkyne, its behavior under mass spectrometric conditions is predictable yet requires careful interpretation. This guide is designed to equip you with the expertise to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs) on Fragmentation Patterns
This section addresses the most common questions regarding the expected mass spectrum of this compound. Understanding these foundational patterns is the first step in successful data interpretation and troubleshooting.
Q1: What is the expected molecular ion peak for this compound?
The molecular formula for this compound is C₁₂H₉NO, giving it a monoisotopic mass of 183.0684 g/mol . In a mass spectrum, you should look for the molecular ion (M⁺•) or the protonated molecule ([M+H]⁺) at m/z 183 and m/z 184, respectively, depending on the ionization technique used.
-
Electron Ionization (EI): Expect to see the radical cation M⁺• at m/z 183. However, due to the presence of the alcohol, this peak may be weak or even absent as it readily undergoes fragmentation.[1][2]
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 184 will be the most prominent ion in the full scan spectrum, often with high intensity due to the basic nitrogen on the quinoline ring.[3][4]
Q2: What are the primary fragmentation pathways originating from the propargyl alcohol side chain?
The propargyl alcohol moiety is the most reactive part of the molecule and is expected to direct the initial fragmentation events.
-
Loss of Water ([M-18]): This is a classic fragmentation pathway for alcohols.[2][5] The molecular ion can easily lose a molecule of H₂O, resulting in a significant peak at m/z 165. This fragment is often very stable and can be more abundant than the molecular ion itself, especially in EI-MS.
-
Loss of the Acetylenic Hydrogen ([M-1]): Terminal alkynes are known to readily lose their acidic hydrogen atom, resulting in an intense [M-1]⁺ peak.[6][7] Expect a strong signal at m/z 182.
-
Alpha-Cleavage (Loss of •CH₂OH, [M-31]): Cleavage of the bond between the alkyne and the hydroxymethyl group is a common pathway for primary alcohols.[1] This results in the loss of a •CH₂OH radical, yielding a fragment at m/z 152, corresponding to the 3-ethynylquinoline cation.
-
Formation of the Propargyl Cation: The fragmentation of alkynes often occurs at the C-C bond between the α and β carbons relative to the triple bond, creating a resonance-stabilized propargyl cation.[7] This can lead to various smaller fragments.
Q3: What are the characteristic fragment ions from the quinoline ring?
The quinoline ring is a stable aromatic system, but it has a well-documented fragmentation signature. This pattern is typically observed after initial losses from the more labile side chain.
-
Loss of Hydrogen Cyanide (HCN): The most important fragmentation of the quinoline core involves the expulsion of a neutral HCN molecule (27 Da).[8][9] For example, the quinoline cation itself (m/z 128) fragments to an ion at m/z 101. You may observe this loss from other quinoline-containing fragments as well. The fragment at m/z 152 (3-ethynylquinoline) could lose HCN to produce a fragment at m/z 125.
Q4: How will the choice of ionization technique (EI vs. ESI) affect the observed spectrum?
The ionization method is critical as it determines the amount of energy imparted to the molecule, which directly influences the extent of fragmentation.
-
Hard Ionization (e.g., Electron Impact - EI): EI is a high-energy technique that causes extensive fragmentation.[10] You will observe a complex spectrum with many fragment ions and potentially a weak or absent molecular ion peak. This is useful for detailed structural elucidation.
-
Soft Ionization (e.g., Electrospray Ionization - ESI): ESI is a low-energy technique that results in very little fragmentation.[10] The spectrum is typically dominated by the protonated molecule ([M+H]⁺ at m/z 184). To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID).
Part 2: Data Interpretation and Visualization
Summary of Predicted Fragments
For quick reference, the table below summarizes the key ions expected in the mass spectrum of this compound.
| m/z (EI) | m/z (ESI, [M+H]⁺) | Proposed Fragment Ion | Fragmentation Pathway | Notes |
| 183 | 184 | [C₁₂H₉NO]⁺• | Molecular Ion (M⁺•) or Protonated Molecule ([M+H]⁺) | May be weak or absent in EI.[1][2] |
| 182 | 183 | [C₁₂H₈NO]⁺ | Loss of •H | Characteristic of terminal alkynes.[6][7] |
| 166 | 167 | [C₁₂H₈N]⁺ | Loss of •OH | Cleavage of the C-O bond. |
| 165 | 166 | [C₁₂H₇N]⁺• | Loss of H₂O | Common dehydration of alcohols.[2][5] |
| 154 | 155 | [C₁₁H₈N]⁺ | Loss of CHO | Loss of the formyl group from the side chain. |
| 152 | 153 | [C₁₁H₆N]⁺ | Loss of •CH₂OH | Alpha-cleavage at the alcohol. |
| 128 | 129 | [C₉H₇N]⁺• | Quinoline Cation | Cleavage of the entire side chain. |
| 101 | 102 | [C₈H₅]⁺ | [Quinoline - HCN]⁺ | Characteristic loss from the quinoline ring.[8][9] |
| 31 | - | [CH₂OH]⁺ | Alpha-Cleavage | Characteristic ion for primary alcohols.[5] |
Predicted Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation routes for this compound under electron ionization (EI) conditions.
Caption: Key EI-MS fragmentation pathways of this compound.
Part 3: Troubleshooting Guide
Even with a clear understanding of the expected fragmentation, experimental issues can arise. This guide provides a systematic approach to diagnosing and resolving common problems.
Issue 1: Weak or Absent Molecular Ion Peak
Q: My molecular ion peak at m/z 183 (EI) or 184 (ESI) is extremely weak or completely missing. What's wrong?
A: This is a frequent observation for alcohols and can be attributed to several factors.
-
Probable Cause 1: High Ionization Energy (EI).
-
Explanation: The energy supplied during electron ionization is often sufficient to cause immediate fragmentation of the unstable alcohol molecular ion.[1][2] The molecule fragments before it can be detected.
-
Solution:
-
Confirm by looking for related fragments: Check for the presence of a strong [M-18]⁺• peak at m/z 165. Its presence is a strong indicator that the parent molecule was there but underwent dehydration.
-
Switch to a softer ionization technique: If available, analyze the sample using ESI or Chemical Ionization (CI).[10] These methods impart less energy and are much more likely to yield an abundant molecular ion.
-
-
-
Probable Cause 2: In-Source Thermal Degradation.
-
Explanation: The temperatures of the ion source or transfer line may be too high, causing the alcohol to dehydrate thermally before it is even ionized.
-
Solution:
-
Reduce temperatures: Methodically lower the ion source temperature and/or heated capillary temperature in 10-20°C increments and re-acquire the spectrum.
-
Optimize flow rate: If using GC-MS, ensure the carrier gas flow rate is optimal to minimize the analyte's residence time in heated zones.
-
-
Issue 2: My Spectrum is Dominated by Unexpected Peaks
Q: I'm seeing many intense peaks that don't match any of the predicted fragments. How do I identify the source?
A: Extraneous peaks usually point to contamination or unintended side reactions like adduct formation.
-
Probable Cause 1: Sample Contamination.
-
Explanation: Contaminants can originate from synthesis starting materials, reagents, solvents used during workup, or even the LC/GC system itself.
-
Solution:
-
Run a blank: Inject a solvent blank to identify peaks originating from your system or solvents.
-
Review synthesis: Check the purity of your starting materials and reagents. Ensure the final product was adequately purified.
-
Check for common contaminants: Common lab contaminants include plasticizers (phthalates, e.g., m/z 149), slip agents (e.g., erucamide), and siloxanes from column bleed.
-
-
-
Probable Cause 2: Adduct Formation (Primarily ESI).
-
Explanation: In ESI, ions other than protons (H⁺) can attach to the analyte. Common adducts are formed with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).
-
Solution:
-
Calculate expected adduct masses: Look for peaks at m/z 206 ([M+Na]⁺), m/z 222 ([M+K]⁺), and m/z 201 ([M+NH₄]⁺).
-
Clean up mobile phase: Use high-purity solvents and additives. Sodium and potassium can leach from glassware, so consider using polypropylene vials.
-
-
Issue 3: Poor Signal Intensity and/or High Background Noise
Q: My peaks are very small and the baseline is noisy, making interpretation difficult. How can I improve my data quality?
A: This is a classic signal-to-noise ratio problem. The solution involves either boosting the signal or reducing the noise.
-
Probable Cause 1: Suboptimal Instrument Conditions.
-
Explanation: The mass spectrometer requires regular tuning and calibration to perform optimally. Instrument parameters may not be optimized for your specific analyte.[11]
-
Solution:
-
Tune and Calibrate: Perform the manufacturer's recommended tuning and calibration procedures.[11] This ensures mass accuracy and sensitivity are within specification.
-
Optimize Source Parameters: Adjust ion source parameters such as capillary voltage, nebulizer pressure, and drying gas flow (for ESI) to maximize the ion signal for a compound of similar mass.
-
-
-
Probable Cause 2: Low Sample Concentration or Ion Suppression.
-
Explanation: The sample may be too dilute to produce a strong signal.[11] Alternatively, in ESI, other components in the sample (salts, buffers, contaminants) can compete with your analyte for ionization, a phenomenon known as ion suppression.
-
Solution:
-
Concentrate the sample: If the sample is clean, carefully concentrate it and re-inject.
-
Dilute the sample: This may seem counterintuitive, but if ion suppression is the issue, diluting the sample can reduce the concentration of interfering species, thereby increasing the signal of your target analyte.
-
Improve Chromatography: Enhance the chromatographic separation to ensure the analyte elutes in a region free from interfering compounds.
-
-
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing common MS issues.
Caption: A systematic workflow for troubleshooting MS data of the target analyte.
Part 4: Reference Experimental Protocol
Protocol: Analysis by ESI-MS
This protocol provides a general starting point for analyzing this compound using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Drying Gas (N₂): Flow 10 L/min, Temperature 350 °C.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 50 - 400.
-
Data Acquisition: Acquire in both full scan mode to find the parent ion (m/z 184) and in tandem MS (MS/MS) mode. For MS/MS, isolate m/z 184 and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
-
References
- Google. (n.d.). Current time information in Bangkok, TH.
- Móricz, Á. M., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH.
- Dolejš, L., & Hanuš, V. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry.
- Lee, J. W., et al. (n.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing).
- Clugston, D. M., & MacLean, D. B. (n.d.). Mass Spectra of oxygenated quinolines. ResearchGate.
- Lee, J. W., et al. (n.d.). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. ResearchGate.
- Caleb, et al. (n.d.). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.
- Digital Lehren. (2021, April 27). Mass spectroscopy Fragmentation of alkynes and alcohol. YouTube.
- Organomation. (n.d.). 5 Common Nitrogen Issues in LC-MS.
- Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. SpringerLink.
- Manian, B. S., et al. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Clugston, D. M., & MacLean, D. B. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
- ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry.
- G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
- Al-Wahaibi, L. H., et al. (n.d.). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PMC - PubMed Central.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry.
- JoVE. (n.d.). Video: Mass Spectrometry: Alkyne Fragmentation.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
- National Institute of Standards and Technology. (n.d.). Quinoline - the NIST WebBook.
- ResearchGate. (n.d.). (PDF) Synthesis of 3-(Quinolin-2-Yl)- And.
- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.
- University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation.
- Larghi, E. L., et al. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. PMC.
- Prakash Raja. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube.
- ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube.
- ChemicalBook. (n.d.). 3-QUINOLIN-3-YLPROP-2-YN-1-OL.
- Weisz, A., et al. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry.
- Suresh, M., et al. (n.d.). (PDF) Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. ResearchGate.
- Suresh, M., et al. (2015). Synthesis, Spectral Characterization and Density Functional Theory Exploration of 1-(quinolin-3-yl)piperidin-2-ol. PubMed.
- U.S. Environmental Protection Agency. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH.
- Radojković, J., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. MDPI.
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- 11. gmi-inc.com [gmi-inc.com]
Optimizing reaction conditions for the functionalization of the alkyne group
Technical Support Center: Optimizing Alkyne Functionalization Reactions
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The functionalization of alkynes represents a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures found in pharmaceuticals, functional materials, and biological probes. The unique linear geometry and electron-rich triple bond of alkynes offer a versatile handle for a wide array of chemical transformations. However, the path to a successful and optimized reaction is often paved with challenges, from sluggish conversions to unexpected side products.
This guide is structured to provide direct, actionable solutions to common problems encountered during alkyne functionalization. It moves beyond simple procedural lists to explain the chemical reasoning behind each troubleshooting step, empowering you to make informed decisions in your own experiments.
Section 1: General Troubleshooting Principles for Alkyne Reactions
Before diving into reaction-specific issues, it's crucial to ensure the fundamentals are sound. Many failed reactions can be traced back to a few common, overarching problems.
Q: My reaction is sluggish, stalls before completion, or fails entirely. What are the first things I should check?
A: When a reaction underperforms, begin with a systematic check of the basics. Often, the issue is not with the core chemistry but with the experimental setup and reagents.
-
Reagent Purity and Integrity:
-
Solvents: Anhydrous, degassed solvents are critical for many transition-metal-catalyzed reactions (e.g., Sonogashira, hydrofunctionalization). Trace water or oxygen can deactivate catalysts.[1] Always use freshly purified or high-quality commercial anhydrous solvents.
-
Catalysts: Palladium and copper catalysts can degrade over time, especially if not stored properly under an inert atmosphere. A black precipitate of "palladium black" is a clear indicator of catalyst decomposition.[1] Use a fresh batch or a trusted source.
-
Starting Materials: Impurities in your alkyne or coupling partner can poison the catalyst.[1] If you suspect this, purify the starting materials by chromatography or recrystallization before use.
-
-
Atmospheric Control:
-
Many alkyne functionalization catalysts, particularly Pd(0) and Cu(I) species, are sensitive to oxygen.[1] Ensure your reaction is performed under a robust inert atmosphere (Argon or Nitrogen). This involves using proper techniques like flame-drying glassware and employing Schlenk lines or gloveboxes.[2][3] For less sensitive reactions, a well-sealed flask with an inert gas balloon may suffice.[3]
-
-
Reaction Temperature:
-
Some reactions, like Sonogashira couplings with less reactive aryl bromides, are limited by the initial oxidative addition step and may require heating to proceed at a reasonable rate.[4] Conversely, some reactions are exothermic, and excessive temperatures can lead to side reactions or catalyst decomposition. Monitor the internal temperature where possible.
-
Q: How do I properly set up a reaction under an inert atmosphere without a glovebox?
A: A Schlenk line or a simple gas manifold with balloons provides an effective way to exclude air and moisture.[2]
Workflow for Inert Atmosphere Setup
Caption: Workflow for setting up an inert atmosphere reaction.
Section 2: Troubleshooting Specific Alkyne Functionalizations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry")
This reaction is prized for its reliability, but issues can still arise, particularly in complex biological or materials science applications.
Q: My CuAAC reaction is not working. What are the primary suspects?
A: The most common failure mode in CuAAC is the loss of the active Cu(I) catalyst.
-
Copper Oxidation: The active catalyst is Cu(I). In the presence of oxygen, it is readily oxidized to the inactive Cu(II) state.[5] This is why an in situ reducing agent, most commonly sodium ascorbate, is essential in protocols starting from a Cu(II) salt like CuSO₄.[6]
-
Solution: Ensure you have added a fresh solution of sodium ascorbate. The reaction should be initiated by the addition of the ascorbate to the mixture of all other components.[6]
-
-
Ligand Choice and Ratio: Ligands are crucial for stabilizing the Cu(I) state, accelerating the reaction, and preventing damage to biomolecules from reactive oxygen species generated by the ascorbate/copper/oxygen system.[5][6][7]
-
Inhibitors: Certain functional groups can interfere. For example, free thiols (e.g., from cysteine residues in proteins) can bind strongly to copper and inhibit catalysis.[7]
-
Solution: If working with thiol-containing molecules, consider using an excess of the copper/ligand complex or adding sacrificial metals like Zn(II) to occupy the thiols.[7]
-
Q: I'm observing a significant amount of a side product, especially with terminal alkynes. What is it and how can I stop it?
A: You are likely observing oxidative homo-coupling of your alkyne, known as the Glaser coupling , which produces a symmetrical 1,3-diyne.[9][10] This side reaction is also mediated by copper and is promoted by the presence of oxygen.
-
Cause: Glaser coupling requires the oxidation of the Cu(I) catalyst.[9] It becomes prominent when the conditions are not sufficiently reducing.
-
Prevention:
-
Increase Reducing Agent: Add an excess of sodium ascorbate to maintain a strongly reducing environment, which prevents the oxidation of Cu(I) necessary for the Glaser pathway.[9]
-
Maintain Low Temperatures: If the reaction is exposed to air during workup, keeping the mixture cold (e.g., below -20 °C) can suppress this side reaction.[9]
-
Ensure Anaerobic Conditions: Thoroughly degassing solvents and maintaining a good inert atmosphere minimizes the oxygen required for this side reaction.[9]
-
Catalytic Cycle of CuAAC```dot
Caption: A decision tree for troubleshooting a failed Sonogashira coupling.
Q: Can I run a Sonogashira coupling without copper?
A: Yes, copper-free Sonogashira protocols are well-established and are often preferred to completely avoid the issue of alkyne homocoupling. [1][11]These reactions typically require a different set of conditions, often involving a palladium catalyst with specific ligands and a different base, and may require higher temperatures. [11]
Comparison of Key Sonogashira Parameters
| Parameter | Standard (Cu-catalyzed) | Copper-Free | Rationale & Key Considerations |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂, PdCl₂(dppf) | Choice depends on stability and reactivity of aryl halide. [1] |
| Cu Co-catalyst | CuI (1-5 mol%) | None | Eliminates Glaser coupling side product. [1] |
| Base | Et₃N, i-Pr₂NH | Cs₂CO₃, K₂CO₃, DBU | Amine base acts as solvent and reactant; inorganic bases are often used in copper-free systems. [1][12] |
| Ligand | PPh₃ (often from catalyst) | Bulky phosphines (e.g., dppf) | Ligands stabilize the Pd center and facilitate oxidative addition/reductive elimination. [4] |
| Temperature | Room Temp to 80 °C | Often higher (50-120 °C) | Higher energy input may be needed without the copper co-catalyst. [4] |
Alkyne Hydrofunctionalization & Semireduction
These reactions add a hydrogen and another atom/group across the triple bond. Controlling selectivity (regio- and stereo-) is the primary challenge.
Q: My alkyne hydrofunctionalization (e.g., hydroamination, hydrosilylation) is giving a mixture of products. How can I control regioselectivity?
A: Regioselectivity in hydrofunctionalization (i.e., Markovnikov vs. anti-Markovnikov addition) is a complex interplay of steric and electronic effects, governed primarily by the catalyst and ligand system. [13][14]
-
Steric Control: Bulky ligands on the metal center or a bulky substituent on the alkyne can direct the incoming nucleophile to the less sterically hindered position. [13][15]* Electronic Control: The choice of metal catalyst (e.g., Rh, Au, Ni, Ru) and the electronic properties of the ligands can favor the formation of intermediates that lead to a specific regioisomer. [16][17]For example, in gold-catalyzed hydroalkoxylation, the addition is typically observed at the internal carbon of a terminal alkyne (Markovnikov selectivity). [14]* Solution: There is no universal solution. A systematic screen of different catalysts and ligands is the most effective approach. Consult the literature for systems known to favor the desired regioselectivity for your specific substrate class. [18][19] Q: I am trying to reduce an alkyne to a Z- or cis-alkene, but I'm getting over-reduction to the alkane or a mixture of isomers.
A: Selective semireduction requires "poisoned" or deactivated catalysts to prevent the reaction from proceeding all the way to the alkane. [20][21]
-
For Z-(cis)-Alkenes:
-
Lindlar's Catalyst: This is the classic choice. It consists of palladium on CaCO₃, poisoned with lead acetate and quinoline. [21]The poison deactivates the catalyst just enough to stop the reaction at the alkene stage. Over-reduction can occur if the catalyst is too active or the reaction is run for too long.
-
Copper-Catalyzed Systems: Modern methods using copper catalysts can provide excellent selectivity for the Z-alkene with no over-reduction or isomerization. [20][22]* For E-(trans)-Alkenes:
-
Dissolving Metal Reduction: The use of sodium or lithium metal in liquid ammonia at low temperatures (-78 °C) is the standard method for producing trans-alkenes via a radical anion intermediate. [21]This reaction is not catalytic.
-
Section 3: Key Experimental Protocols
General Protocol for a Small-Scale CuAAC Bioconjugation
This protocol is adapted for conjugating a small molecule azide to an alkyne-modified protein. [6][7]
-
Prepare Stock Solutions:
-
Alkyne-Protein: 1 mg/mL (~20-50 µM, depending on MW) in phosphate buffer (pH 7.4).
-
Azide Probe: 5 mM in DMSO.
-
Copper(II) Sulfate: 20 mM in water.
-
Ligand (THPTA): 100 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Assembly: In a microcentrifuge tube, add the components in the following order:
-
435 µL of the Alkyne-Protein solution.
-
10 µL of the Azide Probe stock (final concentration ~100 µM).
-
Premix Catalyst: In a separate tube, mix 2.5 µL of CuSO₄ stock and 12.5 µL of THPTA stock. Add this 15 µL premix to the reaction tube. (Final concentrations: 50 µM Cu, 250 µM Ligand).
-
Initiate: Add 40 µL of the freshly prepared Sodium Ascorbate stock (Final concentration ~4 mM).
-
-
Incubation: Gently mix the tube and allow it to react for 1-2 hours at room temperature.
-
Workup: The product can be purified from excess reagents using size exclusion chromatography, dialysis, or spin filtration.
General Protocol for a Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol describes the coupling of an aryl bromide with phenylacetylene. [1]
-
Setup: To an oven-dried Schlenk flask equipped with a stir bar, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), CuI (4 mg, 0.02 mmol, 2 mol%), and the aryl bromide (1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add degassed triethylamine (3 mL) via syringe, followed by phenylacetylene (110 µL, 1.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature (or heat to 50-80 °C if no reaction is observed) and monitor by TLC or GC-MS.
-
Workup: Upon completion, dilute the mixture with ethyl acetate, and filter through a short plug of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
References
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]
-
Copper-Catalyzed Semi-Reduction of Alkynes. Organic Syntheses. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Chemistry Department. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (NIH). [Link]
-
Semireduction of Alkynes. ChemistryViews. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Institutes of Health (NIH). [Link]
-
Ligand-Controlled Regioselectivity in the Hydrothiolation of Alkynes by Rhodium N-Heterocyclic Carbene Catalysts. Journal of the American Chemical Society. [Link]
-
Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings of Alkynes and Aldehydes. National Institutes of Health (NIH). [Link]
-
Optimization of the click reaction conditions. ResearchGate. [Link]
-
How to set up a reactor in an inert atmosphere. Quora. [Link]
-
Setting up reactor in inert atmosphere. Chemistry Stack Exchange. [Link]
-
Protocol for (E)-selective semihydrogenation of alkynes using iridium-based catalyst. ResearchGate. [Link]
-
Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis. [Link]
-
Electrochemical-induced hydrofunctionalizations of alkenes and alkynes. Green Synthesis and Catalysis. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
-
Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes. National Institutes of Health (NIH). [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. ResearchGate. [Link]
-
Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. MDPI. [Link]
-
Alkene synthesis by alkyne semireduction. Organic Chemistry Portal. [Link]
-
How To Run A Reaction: The Setup. University of Rochester Chemistry Department. [Link]
-
Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Origin of Stability and Inhibition of Cooperative Alkyne Hydrofunctionalization Catalysts. Chemistry – A European Journal. [Link]
-
Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. National Institutes of Health (NIH). [Link]
-
Alkynes to Alkenes. Chemistry Steps. [Link]
-
Addition reactions of alkynes—approaches for regioselectivity control. ResearchGate. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. [Link]
-
Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. [Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations. National Institutes of Health (NIH). [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Sonogashira troubleshooting help needed. Reddit. [Link]
-
Origins of Regioselectivity and Alkene-Directing Effects in Nickel- Catalyzed Reductive Couplings of Al. MIT Open Access Articles. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]
-
Help with Alkyne Reactions. Varsity Tutors. [Link]
-
Control of Axial Chirality through NiH-Catalyzed Atroposelective Hydrofunctionalization of Alkynes. ACS Catalysis. [Link]
-
Approach to Synthesis Problems. Organic Chemistry: How to…. [Link]
-
Common sources of mistake in organic synthesis. Reddit. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
-
Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. [Link]
-
Alkyne Reactions (Live Recording) Organic Chemistry Practice Session. YouTube. [Link]
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Technical Support Center: Addressing Poor Regioselectivity in Quinoline C-H Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for quinoline C-H functionalization. Quinoline is a cornerstone scaffold in pharmaceuticals and materials science, and its direct functionalization via C-H activation offers an atom-economical synthetic route.[1][2] However, controlling the site of functionalization is a significant challenge due to the multiple, electronically distinct C-H bonds present in the heterocyclic system.[3][4]
This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to poor regioselectivity. It provides field-proven insights and actionable protocols to help you steer your reaction toward the desired constitutional isomer.
Troubleshooting Guide
This section addresses specific, common problems encountered during experimental work.
Question 1: My palladium-catalyzed reaction on a quinoline N-oxide substrate is exclusively yielding the C2-functionalized product, but my target is the C8 isomer. How can I switch the selectivity?
Answer: This is a classic challenge in quinoline C-H functionalization. The C2 position is often kinetically favored in many palladium-catalyzed systems due to the electronic influence of the adjacent nitrogen atom.[3][4] However, achieving high C8 selectivity is possible by carefully tuning the reaction conditions to favor the thermodynamically more stable C8-metallacycle intermediate.
Causality: The switch from C2 to C8 selectivity is governed by the stability of the palladacycle intermediate. The C8-palladacycle is a stable five-membered ring, whereas the C2-palladacycle is a more strained four-membered ring.[5] Your current conditions likely favor a pathway that doesn't rely on N-oxide chelation (e.g., an inner-sphere concerted metalation-deprotonation pathway), leading to the electronically preferred C2 product.[5][6] To favor C8, you must promote a mechanism where the N-oxide oxygen atom acts as an effective directing group.
Troubleshooting Steps & Protocol:
-
Solvent and Additive Modification (Critical): The choice of solvent is paramount. Many successful C8-selective arylations with palladium rely on acidic media.
-
Switch to Acetic Acid (AcOH): Acetic acid has been shown to be crucial in promoting C8 selectivity in the palladium-catalyzed arylation of quinoline N-oxides.[5] It is believed to participate in the C-H activation step.
-
Introduce Water: The addition of water as a co-solvent can dramatically enhance C8 selectivity and reaction rates.[5][6]
-
Avoid Aprotic Polar Solvents: Solvents like DMF, which you may be using, can favor C2 functionalization or lead to non-selective reactions.[5]
-
-
Catalyst and Ligand Screening: While many C2-selective methods use sterically demanding phosphine ligands, C8-selectivity can often be achieved with a "ligandless" palladium source where the solvent or other additives play a more significant role.
-
Start with Pd(OAc)₂: This is the most commonly reported successful palladium source for C8-selective arylation.[5][6]
-
Avoid Bulky Phosphine Ligands: Ligands like P(t-Bu)₃ are often associated with C2-selective methods developed by researchers like Fagnou and may hinder the formation of the required C8-palladacycle.[5][6]
-
Recommended Protocol for C8-Selective Arylation:
-
Reactants: Quinoline N-oxide (1.0 equiv), Aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv).
-
Solvent: Acetic Acid (AcOH) with H₂O (e.g., 40 equivalents relative to the limiting reagent).[6]
-
Temperature: 120-140 °C. Microwave irradiation can significantly shorten reaction times to under an hour.[5][6]
-
Atmosphere: Air or Nitrogen.
Table 1: Comparison of Typical Conditions for C2 vs. C8 Arylation of Quinoline N-Oxides
| Parameter | Typical C2-Selective Conditions | Recommended C8-Selective Conditions | Rationale for Change |
| Catalyst | Pd(OAc)₂ with bulky phosphine ligands | Pd(OAc)₂ (ligandless) | Avoids ligands that favor non-chelation-controlled pathways.[5][6] |
| Solvent | Aprotic polar (e.g., DMF, Toluene) | Acetic Acid (AcOH) | Promotes the C8-selective C-H activation mechanism.[5] |
| Additive | Organic bases (e.g., Cs₂CO₃, PivOH) | Inorganic bases (e.g., K₂CO₃) + H₂O | Water is a key additive to enhance C8 selectivity and rate.[5][6] |
Question 2: I need to functionalize the C3 position, but my attempts result in a mixture of C2 and C8 products, or no reaction. What strategies can overcome the intrinsic reactivity of the quinoline core?
Answer: Functionalizing the C3 position is significantly more challenging because it requires overriding the inherent electronic bias towards C2 and the chelation-favored C8 position.[2][4] Standard C-H activation conditions will rarely yield the C3 product selectively. Success requires a substrate-modification strategy.
Causality: The C3 position is neither the most acidic nor sterically accessible for typical chelation-assisted C-H activation. Therefore, a directing group strategy must be employed that specifically places the metal catalyst in proximity to the C3-H bond. A common successful approach involves reducing the quinoline to a 1,2-dihydroquinoline, installing a directing group on the nitrogen, performing the C-H functionalization, and then re-aromatizing.
Troubleshooting Steps & Protocol:
-
Substrate Pre-functionalization: The key is to change the structure of the quinoline to favor C3 activation.
-
Step A: Reduction & N-Acylation: Reduce the quinoline substrate to the corresponding 1,2-dihydroquinoline using a reagent like NaBH₄. In the same pot, acylate the nitrogen atom with an acyl chloride or anhydride. This N-acyl group will serve as the directing group.[7]
-
Step B: C3-H Functionalization: Use a palladium catalyst to perform the C-H functionalization. The N-acyl group directs the palladation to the C3 position.[7]
-
Step C: Aromatization: After the C-C bond is formed, the N-acyl group is removed, and the dihydroquinoline is oxidized back to the quinoline, revealing the C3-functionalized product. This can often be done in a one-pot sequence.[7]
-
-
Optimization of the C-H Functionalization Step:
Question 3: My goal is remote C-H functionalization at the C5 or C7 position, but all attempts have failed. Is this feasible?
Answer: Yes, but this is at the frontier of C-H activation chemistry and requires highly specialized strategies. The C5, C6, and C7 positions are the most difficult to functionalize due to their distance from the coordinating nitrogen atom and the lack of strong electronic bias.[4][8] Success hinges on using a "long-reach" or traceless directing group.
Causality: Standard directing groups like N-oxides or simple amides cannot physically reach these distal positions. You need to engineer a directing group that is long and conformationally predisposed to form a large macrocyclic transition state, which places the catalyst over the desired C-H bond.[8]
Strategies to Consider:
-
Bifunctional Templates: Employ a template that binds to the quinoline nitrogen and possesses a second catalytic moiety or directing arm that can reach the distal position.[9]
-
Traceless Directing Groups: A powerful strategy involves using a directing group that can be removed after the reaction, effectively achieving a formal C-H functionalization of the parent quinoline. An N-acyl group has been successfully used as a traceless directing group for the copper-catalyzed C7-arylation of quinolines.[9]
-
Consult Recent Literature: This is a rapidly evolving area. Novel catalyst systems and directing group strategies are continuously being developed.[10] It is essential to search for the latest publications on "distal C-H functionalization of quinolines" or "remote C-H activation."
// Invisible nodes for positioning node [style=invis, width=0.1, height=0.1]; p_N [pos="1.1,1.5!"]; p_C7 [pos="3.5,0.5!"];
edge [style=dashed, arrowhead=none, color="#34A853"]; p_N -> DG; Catalyst -> p_C7; } ondot Caption: Conceptual diagram of a long directing group enabling distal C7 functionalization.
Frequently Asked Questions (FAQs)
Question 1: What is the fundamental reason for the preferential C2 and C8 functionalization of quinolines?
Answer: The high reactivity of the C2 and C8 positions stems from two distinct electronic and structural factors.[3]
-
C2 Position: This position is electronically activated. It is ortho to the nitrogen atom in the electron-deficient pyridine ring, making the C2-H bond more acidic and susceptible to deprotonation during a concerted metalation-deprotonation (CMD) step.[4]
-
C8 Position: This position is favored due to chelation. The C8-H bond is peri to the nitrogen atom, allowing for the formation of a stable, five-membered metallacycle intermediate when a metal catalyst coordinates to the quinoline nitrogen.[3][5] This structural advantage often makes C8 functionalization thermodynamically preferred if the reaction conditions allow for chelation control.
Question 2: How does the choice of metal catalyst (e.g., Palladium vs. Rhodium) influence regioselectivity?
Answer: The identity of the transition metal is a critical factor as it dictates the plausible mechanistic pathways.
-
Palladium (Pd): Palladium(II) catalysts are widely used and can be directed to various positions, but often show a preference for C2.[1][11] However, as discussed in the troubleshooting guide, specific conditions can leverage the N-oxide directing group to achieve high C8 selectivity.[5][6] The mechanism often involves a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle.[12]
-
Rhodium (Rh): Rhodium(III) catalysts, often Cp*Rh(III) complexes, are particularly effective for C8 functionalization via chelation assistance from the quinoline nitrogen or N-oxide.[10] The mechanism typically involves a CMD step to form a five-membered rhodacycle, followed by insertion of the coupling partner and reductive elimination.[13][14] Cationic Rh(I) catalysts have also been used for C8 alkenylation.[2]
-
Ruthenium (Ru) and Iridium (Ir): These metals are also employed, often for functionalizations at less conventional positions. For example, Ir-catalyzed borylation can be controlled by steric factors, offering regioselectivity complementary to other methods.[4][5]
Question 3: How do substituents already on the quinoline ring affect the regioselectivity of a new functionalization?
Answer: Substituents exert powerful steric and electronic effects that can either reinforce or compete with the intrinsic directorial effects of the quinoline core.
-
Steric Effects: A bulky substituent at a given position will generally disfavor or completely block functionalization at adjacent positions. For example, a substituent at C2 would likely inhibit C3 functionalization. Conversely, sterics can be used strategically; bulky ligands on a catalyst can favor reaction at a less hindered site.[1]
-
Electronic Effects: The electronic nature of a substituent can modify the acidity and reactivity of all C-H bonds in the ring.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CF₃) make the ring more electron-deficient, which can increase the acidity of C-H bonds and potentially alter the preferred site of metalation.[1]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OMe, -CH₃) make the ring more electron-rich, which can enhance reactivity towards electrophilic metalation pathways.
-
In practice, the outcome is a complex interplay of these factors with the chosen catalyst and conditions. A substituent's effect is not always intuitive and may require experimental screening to determine its impact on regioselectivity.
References
-
G. Evano, C. Theunissen, I. Pero, "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review," Molecules, [Online]. Available: [Link]
-
D. G. G. D. D. C. de Souza, et al., "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies," ACS Catalysis, [Online]. Available: [Link]
-
D. G. G. D. D. C. de Souza, et al., "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies," National Institutes of Health, [Online]. Available: [Link]
-
S. M. A. H. Siddiki, et al., "Heteroatom-Guided, Palladium-Catalyzed Regioselective C–H Functionalization in the Synthesis of 3-Arylquinolines," Organic Letters, [Online]. Available: [Link]
-
S. Manna, et al., "Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy," ResearchGate, [Online]. Available: [Link]
-
T. Kochi, et al., "Transition-Metal-Catalyzed Site-Selective C−H Functionalization of Quinolines beyond C2 Selectivity," ACS Catalysis, [Online]. Available: [Link]
-
D. G. G. D. D. C. de Souza, et al., "Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines," National Institutes of Health, [Online]. Available: [Link]
-
I. Kumar, et al., "Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress," Organic & Biomolecular Chemistry, [Online]. Available: [Link]
-
G. Evano, C. Theunissen, I. Pero, "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review," Semantic Scholar, [Online]. Available: [Link]
-
I. Kumar, et al., "Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress," Organic & Biomolecular Chemistry, [Online]. Available: [Link]
-
F. Mongin, et al., "Multiple Regioselective Functionalizations of Quinolines via Magnesiations," Organic Letters, [Online]. Available: [Link]
-
Z. Wang, et al., "Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation," PubMed, [Online]. Available: [Link]
-
S. I. Gorelsky, D. Lapointe, K. Fagnou, "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions," National Institutes of Health, [Online]. Available: [Link]
-
F. Chen, et al., "Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation," MDPI, [Online]. Available: [Link]
-
G. Evano, C. Theunissen, I. Pero, "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review," Semantic Scholar, [Online]. Available: [Link]
-
Z. Wang, et al., "Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation," Accounts of Chemical Research, [Online]. Available: [Link]
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Validation & Comparative
A Comparative Analysis of 3-(Quinolin-3-yl)prop-2-yn-1-ol: A Novel Kinase Inhibitor Candidate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Novel Kinase Inhibitors
The field of oncology has been revolutionized by the development of small molecule kinase inhibitors, which target the aberrant signaling pathways that drive cancer cell proliferation and survival.[1][2] Protein kinases are a large family of enzymes that play critical roles in cellular processes, and their dysregulation is a hallmark of many cancers.[3] The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors due to its favorable pharmacological properties.[4][5][6] This guide introduces a novel investigational compound, 3-(Quinolin-3-yl)prop-2-yn-1-ol, and provides a comparative analysis with established kinase inhibitors, offering a framework for its preclinical evaluation.
Based on the prevalence of the quinoline core in known inhibitors of the Epidermal Growth Factor Receptor (EGFR), we hypothesize that this compound may exert its effects through the inhibition of this key oncogenic driver.[4][7] EGFR is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, leading to cell proliferation, survival, and metastasis.[8][9] This guide will compare the hypothetical preclinical data of this compound with two well-characterized EGFR inhibitors, Gefitinib (a first-generation inhibitor) and Afatinib (a second-generation inhibitor), to contextualize its potential therapeutic value.
Comparative Kinase Inhibitors: A Brief Overview
To provide a robust comparison, we have selected two FDA-approved EGFR inhibitors with distinct mechanisms of action:
-
Gefitinib (Iressa®): A first-generation, reversible inhibitor of the EGFR tyrosine kinase. It primarily targets the ATP-binding site of wild-type and certain activating mutants of EGFR.
-
Afatinib (Gilotrif®): A second-generation, irreversible inhibitor that covalently binds to the kinase domains of EGFR, HER2, and HER4, providing a broader and more sustained inhibition.
Experimental Data: A Head-to-Head Comparison
The following sections present a hypothetical, yet plausible, dataset for this compound, benchmarked against Gefitinib and Afatinib.
Biochemical Kinase Inhibition Profile
The inhibitory activity of a compound against a panel of kinases is crucial for determining its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment.
| Compound | EGFR (WT) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (T790M) IC50 (nM) | VEGFR2 IC50 (nM) | Src IC50 (nM) |
| This compound | 25 | 15 | 850 | >10,000 | 5,200 |
| Gefitinib | 30 | 20 | 5,000 | >10,000 | >10,000 |
| Afatinib | 1 | 0.5 | 10 | 15 | 2 |
This data is hypothetical for this compound for illustrative purposes.
Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of wild-type and L858R mutant EGFR, with activity comparable to Gefitinib. However, like Gefitinib, it shows significantly reduced activity against the T790M resistance mutation. Its selectivity appears high, with minimal off-target inhibition of VEGFR2 and Src at concentrations where it effectively inhibits EGFR.
Cellular Activity: Anti-proliferative Effects
The ability of a compound to inhibit the proliferation of cancer cells is a critical indicator of its potential therapeutic efficacy. The following table summarizes the hypothetical IC50 values of this compound in various cancer cell lines with different EGFR mutation statuses.
| Cell Line | EGFR Status | This compound IC50 (µM) | Gefitinib IC50 (µM) | Afatinib IC50 (µM) |
| A431 | WT (overexpressed) | 0.8 | 1.2 | 0.1 |
| HCC827 | Exon 19 deletion | 0.5 | 0.6 | 0.05 |
| H1975 | L858R/T790M | 15 | 20 | 0.1 |
| MCF-7 | EGFR-negative | >50 | >50 | >50 |
This data is hypothetical for this compound for illustrative purposes.
Interpretation: The fabricated cellular data aligns with the biochemical profile, indicating that this compound effectively inhibits the growth of cancer cells with wild-type (overexpressed) and activating EGFR mutations. Its lack of potency against the H1975 cell line suggests a potential limitation in overcoming T790M-mediated resistance. The inactivity in EGFR-negative MCF-7 cells supports its on-target effect.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase assay.
Step-by-Step Protocol: [10][11][12]
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).
-
Prepare serial dilutions of this compound and control inhibitors in the kinase assay buffer with a constant final DMSO concentration (e.g., 1%).
-
Prepare a solution of the purified kinase (e.g., EGFR) in kinase assay buffer.
-
Prepare a substrate/ATP mixture. The final concentrations should be at or near the Km for ATP and the substrate peptide.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted kinase to each well, except for the "no enzyme" control wells.
-
Add 2.5 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Gently mix and incubate for 20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (e.g., using ADP-Glo™ Kinase Assay):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][13][14][15]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control inhibitors in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Western Blot Analysis of EGFR Signaling
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.[16][17]
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Step-by-Step Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed cells and treat with the desired concentrations of inhibitors for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Perform densitometric analysis to quantify the band intensities.
-
Mechanism of Action: Elucidating the Signaling Impact
The hypothetical data suggests that this compound inhibits the EGFR signaling pathway. Western blot analysis would be instrumental in confirming this mechanism. A dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors, such as ERK and Akt, would provide strong evidence for its on-target activity.
EGFR Signaling Pathway Diagram:
Caption: Simplified EGFR signaling pathway and the putative target of the novel inhibitor.
Conclusion and Future Directions
This guide provides a comparative framework for the initial preclinical evaluation of the novel compound, this compound. Based on our hypothetical data, this compound demonstrates promise as a selective inhibitor of wild-type and activated EGFR, with a profile similar to first-generation inhibitors.
Further investigations are warranted to fully characterize its potential. These include:
-
Comprehensive Kinome Profiling: To definitively establish its selectivity.
-
Structural Biology Studies: To elucidate its binding mode within the EGFR kinase domain.
-
In Vivo Efficacy Studies: To assess its anti-tumor activity in animal models.
-
Pharmacokinetic and Toxicological Profiling: To evaluate its drug-like properties.
The insights and methodologies presented herein offer a robust starting point for researchers and drug developers to rigorously assess the therapeutic potential of this compound and other novel kinase inhibitor candidates.
References
Sources
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A Researcher's Guide to the In Vitro Validation of 3-(Quinolin-3-yl)prop-2-yn-1-ol: A Comparative Anticancer Activity Analysis
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties, including anticancer activity.[1][2] This guide presents a comprehensive framework for the in vitro validation of a novel quinoline derivative, 3-(Quinolin-3-yl)prop-2-yn-1-ol. We provide an objective comparison of its potential anticancer performance against established chemotherapeutic agents, Doxorubicin and Cisplatin. This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and mechanistic insights. The narrative emphasizes the causality behind experimental choices, ensuring a robust and logical workflow from initial cytotoxicity screening to the elucidation of potential molecular mechanisms.
Introduction: Rationale for Investigation
The search for more effective and selective anticancer agents is a cornerstone of modern drug discovery.[3] Quinoline derivatives have emerged as a promising class of compounds, known to exert their anticancer effects through diverse mechanisms such as DNA intercalation, apoptosis induction, cell cycle modification, and the inhibition of critical signaling pathways.[1][2][4] The specific compound of interest, this compound, combines the established quinoline core with a propargyl alcohol moiety, a functional group often utilized in "click" chemistry and as a reactive handle for covalent inhibitors, making it a compelling candidate for investigation.
To rigorously evaluate its potential, a direct comparison with well-characterized, broad-spectrum anticancer drugs is essential. We have selected:
-
Doxorubicin: An anthracycline antibiotic that primarily works by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[5][6]
-
Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and subsequent cell death.[5][7]
This guide will delineate a multi-stage validation process, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies to understand how the compound elicits its effects.
Overall Experimental Design and Workflow
A logical, phased approach is critical for the efficient evaluation of a novel compound. The workflow is designed to first confirm general anticancer activity and then to systematically investigate the underlying biological mechanisms. This ensures that resources are directed toward the most promising candidates. Poor correlation between preclinical in vitro and in vivo data with clinical trials remains a major challenge; therefore, a robust initial in vitro assessment is paramount.[8]
Caption: High-level workflow for in vitro validation of a novel anticancer compound.
Phase 1: Cytotoxicity Assessment
The initial step is to determine the compound's ability to inhibit the growth of cancer cells. This is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.[5] We employ two common colorimetric assays for this purpose.
Rationale for Assay Choice:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. It is a widely used and well-established method.[9]
-
Sulforhodamine B (SRB) Assay: Measures cell density based on the staining of total cellular protein content.[7] It is less prone to interference from compounds that affect mitochondrial function and is considered a reliable alternative to the MTT assay.[10]
Comparative Cytotoxicity Data (Hypothetical)
The following table presents hypothetical IC50 values for this compound compared to Doxorubicin and Cisplatin across three human cancer cell lines after 48 hours of exposure.
| Compound | IC50 in MCF-7 (Breast, µM) | IC50 in A549 (Lung, µM) | IC50 in HepG2 (Liver, µM) |
| This compound | 8.5 | 12.3 | 15.1 |
| Doxorubicin (Standard) | 0.9[5] | 1.2[5] | 1.5 |
| Cisplatin (Standard) | 5.2[5] | 7.8[5] | 9.3 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin. Add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control and wells with vehicle (e.g., DMSO) as a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Phase 2: Elucidating the Mode of Action
Once cytotoxic activity is confirmed, the next crucial step is to determine how the compound kills the cancer cells. The primary mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
Apoptosis Induction
Apoptosis is a controlled, non-inflammatory form of cell death, and its induction is a hallmark of most effective cancer therapies. We use a dual-staining flow cytometry method to distinguish between different stages of cell death.
Rationale for Assay Choice:
-
Annexin V Staining: Annexin V is a protein that has a high affinity for phosphatidylserine (PS). In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane.[11] Fluorescently labeled Annexin V can then bind to the exposed PS, identifying early apoptotic cells.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic or necrotic cells, where it intercalates with DNA.[12]
Experimental Protocol: Annexin V/PI Dual Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be segregated into four quadrants:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
Cell Cycle Analysis
Dysregulation of the cell cycle is a fundamental characteristic of cancer, leading to uncontrolled proliferation.[13] Many anticancer drugs exert their effect by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing the cell from dividing.[14]
Rationale for Assay Choice: Flow cytometry with PI staining is a standard and robust technique for analyzing the cell cycle.[12] The amount of DNA in a cell changes as it progresses through the cycle: cells in the G0/G1 phase have a 2N DNA content, cells in the S phase have an intermediate amount, and cells in the G2/M phase have a 4N DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[15]
Experimental Protocol: Cell Cycle Analysis with PI Staining
-
Cell Treatment: Seed cells and treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated using appropriate software.[14]
Comparative Mechanistic Data (Hypothetical)
| Treatment (MCF-7 cells) | Apoptotic Cells (%) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Untreated Control | 4.8 | 65.2 | 20.5 | 14.3 |
| This compound (IC50) | 45.7 | 25.1 | 15.8 | 59.1 |
| Doxorubicin (IC50) | 52.3 | 30.4 | 10.2 | 59.4 |
Phase 3: Identifying Molecular Targets
Based on the established literature for quinoline derivatives, two of the most frequently dysregulated signaling pathways in cancer, PI3K/Akt and MAPK/ERK, are plausible targets.[16][17] These pathways are crucial regulators of cell proliferation, survival, and growth.[18][19][20] Investigating the phosphorylation status of key proteins in these cascades can reveal if the compound engages these targets.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and growth.[21][22] Its aberrant activation is a frequent event in many cancers.[23]
Caption: The PI3K/Akt signaling pathway, a potential target for anticancer drugs.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another ubiquitous signaling cascade that regulates cell proliferation and differentiation.[24] Its constitutive activation due to mutations in proteins like RAS or RAF is common in many cancers, driving uncontrolled cell growth.[25][26]
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A Researcher's Guide to Target Validation for Novel Anticancer Compounds: The Case of 3-(Quinolin-3-yl)prop-2-yn-1-ol
In the landscape of oncology drug discovery, the identification of novel small molecules with potent anti-proliferative activity is a critical first step. Phenotypic screens often yield promising hits, yet the journey from a hit compound to a validated therapeutic strategy is contingent on a crucial and often arduous process: target identification and validation. This guide provides a comprehensive, technically-grounded framework for researchers to navigate this process, using the hypothetical, yet chemically plausible, anticancer agent 3-(Quinolin-3-yl)prop-2-yn-1-ol as our central case study.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating efficacy as anticancer agents by targeting a range of proteins, including kinases and tubulin.[1][2] This inherent potential makes our subject compound a compelling candidate for investigation. However, without a known biological target, it remains a solution in search of a problem. This guide will therefore not simply list protocols, but will walk through the logical progression of inquiry, from broad, unbiased screening to definitive target engagement and functional validation, equipping the reader with the rationale to make informed experimental decisions.
Phase 1: Unbiased Target Identification - Casting a Wide Net
When the target of a bioactive compound is unknown, the initial phase of investigation must employ methods that can survey the entire proteome for potential interactions. The goal here is hypothesis generation—to identify a shortlist of candidate proteins that directly bind to this compound in a cellular environment. We will compare two powerful and complementary chemical proteomics approaches: Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).
Comparative Strategy 1: Thermal Proteome Profiling vs. Protease Susceptibility
Cellular Thermal Shift Assay (CETSA): This method is predicated on the principle that the binding of a small molecule to a protein increases the protein's thermal stability.[3][4][5] When cells are treated with a compound and then heated, the target protein will remain soluble at higher temperatures compared to its unbound state. By coupling this with quantitative mass spectrometry, we can perform a proteome-wide screen to identify which proteins are stabilized by this compound.[6]
Drug Affinity Responsive Target Stability (DARTS): This technique leverages a similar concept but uses proteases instead of heat. The binding of a small molecule can shield a protein from proteolytic degradation.[7][8] Cell lysates are treated with the compound and then subjected to limited proteolysis. Proteins that are protected from being cleaved are then identified by mass spectrometry.[7][9]
Table 1: Hypothetical Comparison of Unbiased Target Identification Outcomes
| Feature | Proteome-Wide CETSA | DARTS | Rationale & Causality |
| Principle | Ligand-induced thermal stabilization | Ligand-induced protease resistance | Both methods rely on the biophysical change a protein undergoes upon ligand binding, providing direct evidence of interaction. |
| Cellular Context | Can be performed on intact cells or lysates[4] | Typically performed on cell lysates[7] | CETSA in intact cells is advantageous as it accounts for cell permeability and intracellular drug metabolism. |
| Hypothetical Hit | Cyclin-Dependent Kinase 2 (CDK2) | Cyclin-Dependent Kinase 2 (CDK2) | The convergence of results from two orthogonal methods significantly increases confidence in a candidate target. |
| Other Top Hits | Heat Shock Protein 90 (HSP90), Pyruvate Kinase (PKM2) | Aldolase A, Tubulin Beta Chain | Discrepant hits may represent false positives or reflect the different biophysical stresses applied (heat vs. protease). |
| Follow-up Action | Proceed to validate CDK2, HSP90, and PKM2 via orthogonal methods. | Confirm CDK2 as a primary candidate due to its identification in both screens. |
Experimental Protocol: Proteome-Wide CETSA
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., at 10x GI50 concentration) or DMSO (vehicle control) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Clarification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.
-
Sample Preparation for MS: Collect the supernatant (soluble fraction), reduce, alkylate, and digest the proteins (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry to determine the relative abundance of each protein at each temperature point for both treated and control samples.
-
Data Analysis: Identify proteins that exhibit a significant shift in their melting curves to higher temperatures in the compound-treated samples.
Strategy 2: Kinome Profiling
Given that a vast number of anticancer agents target protein kinases, a parallel and highly efficient approach is to screen this compound against a large panel of purified kinases.[10][11] This directly assesses the compound's effect on enzymatic activity and can rapidly determine if it is a kinase inhibitor, providing a clear path for subsequent validation.[12][13]
Table 2: Hypothetical Kinase Profiling Data for this compound (at 1 µM)
| Kinase Target | % Inhibition | Kinase Family | Implication |
| CDK2 | 95% | CMGC | Strong Hit. Corroborates proteomics data. A primary candidate for validation. |
| CDK9 | 88% | CMGC | Strong hit. Suggests potential activity against multiple CDKs. |
| GSK3B | 75% | CMGC | Moderate hit. Also in the CMGC family, indicating possible family-wide selectivity. |
| VEGFR2 | 15% | Tyrosine Kinase | Low activity. Likely not a primary target at this concentration. |
| AKT1 | 5% | AGC | No significant activity. |
| (...and 300+ other kinases) | <10% | Various | Demonstrates a degree of selectivity for the CMGC kinase family. |
Phase 2: Target Validation - From Candidate to Confirmed Target
The hypothesis-generating phase has pointed strongly towards CDK2 as the primary target. Now, we must rigorously validate this interaction and demonstrate that the engagement of CDK2 is responsible for the compound's anticancer effects. This involves two complementary pillars: direct biophysical confirmation and genetic validation.[14]
Pillar 1: Confirming Direct Target Engagement in Cells
While proteome-wide CETSA suggested CDK2 stabilization, a more focused and quantitative version of the assay, the isothermal dose-response (ITDR) CETSA, can confirm this in intact cells.[3] This experiment measures the amount of soluble protein at a fixed temperature (a temperature that denatures a significant portion of the target) across a range of compound concentrations. A dose-dependent increase in protein stability provides strong evidence of target engagement in a physiological context.
Pillar 2: Genetic Validation - Linking Target to Phenotype
The most definitive way to validate a drug target is to demonstrate that genetically removing or reducing the target protein mimics the effect of the drug.[15] If inhibiting CDK2 with our compound kills cancer cells, then knocking out the CDK2 gene should have a similar effect and, crucially, should render the cells less sensitive to further treatment with the compound. We will compare two mainstream genetic techniques: CRISPR/Cas9 knockout and siRNA knockdown.[16][17]
CRISPR/Cas9 Knockout: This technology allows for the permanent and complete removal of the target protein by editing its gene.[18][19] This provides a "clean" phenotype but can sometimes induce compensatory mechanisms.[14]
siRNA Knockdown: This approach uses small interfering RNAs to temporarily reduce the expression of the target protein by degrading its mRNA.[20] The effect is transient and often incomplete, which can more closely mimic the partial inhibition achieved by a drug.[19]
Table 3: Comparative Guide to Genetic Validation of CDK2 as the Target
| Experimental Arm | Expected Effect on Cell Viability | Rationale & Interpretation |
| Parental Cells + Compound | High cell death | Establishes the baseline phenotypic effect of the compound. |
| Parental Cells + Control siRNA | Minimal effect | Negative control for the transfection process. |
| Parental Cells + CDK2 siRNA | Moderate cell death | Mimics pharmacological inhibition. The degree of cell death should correlate with knockdown efficiency. Validates that reducing CDK2 levels is detrimental to the cells. |
| CDK2 Knockout Cells (CRISPR) | Moderate to high cell death | Confirms that CDK2 is essential for cell viability in this context. The phenotype should be more pronounced than with siRNA due to complete protein loss.[18] |
| CDK2 Knockout Cells + Compound | Minimal additional cell death | Crucial Validation Step. If the compound's primary mechanism is through CDK2, removing the target should confer resistance to the drug. |
Experimental Protocol: CRISPR/Cas9-Mediated Knockout of CDK2
-
gRNA Design and Cloning: Design and clone two to three validated single guide RNAs (sgRNAs) targeting early exons of the CDK2 gene into a Cas9-expressing lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA/Cas9 vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cancer cell line (e.g., MCF-7) with the lentivirus.
-
Selection and Clonal Isolation: Select transduced cells (e.g., with puromycin) and perform single-cell sorting to isolate and expand individual clones.
-
Validation of Knockout: Screen individual clones by Western blot to confirm the complete absence of CDK2 protein. Sequence the genomic DNA of validated clones to confirm frameshift mutations.
-
Phenotypic Assays: Use the validated CDK2 knockout cell line and the parental line in cell viability assays (e.g., CellTiter-Glo) to compare their response to this compound.
Phase 3: Pathway Analysis and Competitive Benchmarking
With CDK2 validated as a direct target, the final phase is to understand the functional consequences of its inhibition and to compare our novel compound against existing standards.
Signaling Pathway Analysis
CDK2 is a key regulator of the cell cycle, primarily through its phosphorylation of substrates like Retinoblastoma protein (pRb). Inhibition of CDK2 should lead to hypo-phosphorylation of pRb, causing cell cycle arrest. This can be readily tested by Western blot.
Comparative Analysis with a Known CDK2 Inhibitor
To understand the unique properties of this compound, it is essential to benchmark it against a well-characterized, selective CDK2 inhibitor (e.g., Milciclib or a research-grade tool compound).
Table 4: Comparative Performance Data
| Parameter | This compound | Alternative (Milciclib) | Supporting Experiment |
| Cell Viability IC50 (MCF-7) | 50 nM | 100 nM | CellTiter-Glo Assay |
| CDK2 Target Engagement (EC50) | 75 nM | 120 nM | Isothermal Dose-Response CETSA |
| pRb Phosphorylation IC50 | 60 nM | 110 nM | In-Cell Western / Western Blot |
| Kinome Selectivity (Selectivity Score) | 0.25 | 0.15 | Kinome-wide activity screen |
| Off-Target Liabilities | Potential HSP90 activity (from proteomics) | Known off-targets (e.g., other CDKs) | Proteome-wide CETSA, Kinome Profiling |
Conclusion
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Overcoming the Hurdle of Resistance: A Comparative Analysis of 3-(Quinolin-3-yl)prop-2-yn-1-ol's Efficacy in Drug-Resistant Cancer Models
A Senior Application Scientist's Guide to Evaluating Cross-Resistance
For researchers, scientists, and drug development professionals, the emergence of multidrug resistance (MDR) is a primary obstacle to successful cancer chemotherapy. Novel therapeutic agents must not only exhibit potent cytotoxicity against sensitive cancer cells but also maintain their efficacy against resistant phenotypes. This guide provides a comprehensive framework for evaluating the cross-resistance profile of a promising novel quinoline derivative, 3-(Quinolin-3-yl)prop-2-yn-1-ol. We will delve into the rationale behind experimental design, present detailed methodologies for assessing cross-resistance, and interpret hypothetical data to build a compelling case for a compound's potential to overcome common resistance mechanisms.
The Rationale: Why Cross-Resistance Profiling is Critical
Cancer cells develop resistance to chemotherapy through a variety of mechanisms, often involving the overexpression of efflux pumps, enhanced DNA repair pathways, or the evasion of apoptosis.[1][2][3] A new drug candidate that is susceptible to these same resistance mechanisms offers little advantage over existing therapies. Therefore, a thorough cross-resistance profile is a critical step in preclinical drug development.
This guide will use a hypothetical scenario to illustrate the evaluation of this compound against cancer cell lines with well-defined resistance mechanisms to standard-of-care chemotherapeutics such as doxorubicin and cisplatin.
Establishing the Battlefield: Development of Drug-Resistant Cell Lines
To assess cross-resistance, we must first have a relevant model system. The generation of drug-resistant cancer cell lines is a foundational step. This is typically achieved through continuous exposure of a parental cancer cell line to increasing concentrations of a specific chemotherapeutic agent over a prolonged period.[4][5]
Experimental Protocol: Generating a Doxorubicin-Resistant Cell Line (e.g., MCF-7/DOX)
-
Initial Culture: Begin by culturing the parental human breast cancer cell line, MCF-7, in standard conditions (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Initial Drug Exposure: Determine the initial IC50 (half-maximal inhibitory concentration) of doxorubicin for the parental MCF-7 cells using a standard cytotoxicity assay (see MTT assay protocol below). Begin exposing the cells to doxorubicin at a concentration of approximately one-tenth of the IC50.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of doxorubicin in the culture medium. This process of selection may take several months.
-
Verification of Resistance: Periodically assess the IC50 of doxorubicin in the treated cell population. A significant increase in the IC50 value (typically >10-fold) compared to the parental line indicates the development of a resistant phenotype (MCF-7/DOX).
-
Characterization of Resistance Mechanism: It is crucial to characterize the mechanism of resistance in the newly generated cell line. For doxorubicin resistance, this often involves the overexpression of the P-glycoprotein (P-gp/MDR1) efflux pump. This can be confirmed by Western blot analysis.
Assessing Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8][9] It is a robust and widely used technique to determine the cytotoxic effects of a compound on both sensitive and resistant cancer cell lines.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed the parental (MCF-7) and resistant (MCF-7/DOX) cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound, doxorubicin (as a positive control for resistance), and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 values are then determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Cytotoxicity Data (Hypothetical)
| Cell Line | Compound | IC50 (µM) | Resistance Factor (RF) |
| MCF-7 (Parental) | Doxorubicin | 0.1 | - |
| MCF-7/DOX (Resistant) | Doxorubicin | 2.5 | 25 |
| MCF-7 (Parental) | This compound | 0.5 | - |
| MCF-7/DOX (Resistant) | This compound | 0.7 | 1.4 |
Interpretation: The hypothetical data in the table above demonstrates that the MCF-7/DOX cell line exhibits significant resistance to doxorubicin (RF = 25). In contrast, the resistance factor for this compound is only 1.4, suggesting that this compound is able to largely overcome the resistance mechanism present in the MCF-7/DOX cells. This lack of cross-resistance is a highly desirable characteristic for a novel anticancer agent.
Delving Deeper: Investigating the Induction of Apoptosis
A common mechanism of drug resistance is the evasion of apoptosis.[1] Therefore, it is essential to determine if this compound can effectively induce apoptosis in both sensitive and resistant cell lines. Western blotting for key apoptotic markers is a standard method for this investigation.[10][11][12][13][14]
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for Western Blot Analysis of Apoptotic Markers.
Key Apoptotic Markers to Investigate
-
Cleaved Caspase-3: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its cleavage from an inactive pro-form to an active form is a hallmark of apoptosis.
-
Cleaved PARP: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. Its cleavage is another indicator of apoptosis.
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate. A decrease in Bcl-2 expression upon drug treatment would suggest a pro-apoptotic effect.
Visualizing the Molecular Impact: Signaling Pathways
The development of drug resistance often involves the upregulation of specific signaling pathways that promote cell survival and inhibit apoptosis. A diagram illustrating these pathways can provide a clear conceptual framework for understanding the mechanisms of resistance and how a novel compound might overcome them.
Caption: Hypothetical Signaling in Sensitive vs. Resistant Cells.
Conclusion: Building a Strong Case for a Novel Anticancer Agent
A comprehensive cross-resistance profile is indispensable for the preclinical evaluation of any new anticancer drug candidate. By demonstrating that this compound retains its cytotoxic and pro-apoptotic activity in cell lines that are resistant to standard chemotherapeutic agents, we can build a strong case for its continued development. The methodologies and frameworks presented in this guide provide a robust approach to generating the necessary data to support the advancement of promising novel compounds towards clinical application. The ability to overcome multidrug resistance is a key differentiator that can translate into significant therapeutic advantages for cancer patients.
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A Comparative Efficacy Analysis of 3-(Quinolin-3-yl)prop-2-yn-1-ol and Other Quinoline-Based Drugs: A Guide for Drug Development Professionals
Introduction: The Quinoline Scaffold - A Cornerstone of Modern Chemotherapy
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.[3][4][5] Historically, quinoline-based compounds like quinine, isolated from cinchona bark, were pivotal in the fight against malaria.[1][2] Modern drug discovery has expanded the therapeutic applications of quinoline derivatives to include anticancer, antibacterial, and antiviral agents.[6][7][8]
The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse range of biological effects. This guide provides a comparative overview of the efficacy of established quinoline-based drugs and offers a prospective analysis of a novel compound, 3-(Quinolin-3-yl)prop-2-yn-1-ol . Due to the novelty of this compound, publicly available experimental data on its efficacy is limited. Therefore, this guide will leverage established structure-activity relationships (SAR) of the quinoline scaffold to hypothesize its potential therapeutic value and outline the experimental protocols required for its comprehensive evaluation.
Prospective Analysis of this compound
The structure of this compound combines the established quinoline core with a propargyl alcohol moiety. This unique combination suggests several potential avenues for biological activity.
-
The Quinoline-3-yl Core: Substituents at the 3-position of the quinoline ring have been shown to be critical for biological activity in various contexts.[9][10] This position is often involved in crucial interactions with biological targets.
-
The Propargyl Alcohol Moiety: Propargyl groups are versatile functional groups in medicinal chemistry. The terminal alkyne can participate in "click chemistry" for creating more complex molecules and can also be involved in covalent bonding with enzyme targets.[11][12] Propargyl alcohol derivatives have been explored in the synthesis of heterocycles and other bioactive molecules.[11][13]
Based on these structural features, this compound could potentially exhibit anticancer, antimalarial, or antibacterial properties, warranting the experimental investigations outlined later in this guide.
Comparative Efficacy of Established Quinoline-Based Drugs
To provide a context for the potential efficacy of novel compounds, this section summarizes the performance of well-characterized quinoline-based drugs across different therapeutic areas.
Antimalarial Quinoline Derivatives
The primary mechanism of action for many quinoline antimalarials, such as chloroquine, is the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[1] This leads to the accumulation of toxic free heme, resulting in parasite death.[1]
| Drug | P. falciparum Strain | IC50 (nM) | Reference(s) |
| Chloroquine | 3D7 (CQ-S) | ~20 | [14] |
| K1 (CQ-R) | ~300 | [14] | |
| Quinine | Various | 50-250 | [2] |
| Mefloquine | Various | 20-50 | [1] |
| Piperaquine | Dd2 (CQ-R) | 157 | [15] |
| Quinoline-Isatin Conjugate (16) | W2 (CQ-R) | 11.8 | [15] |
IC50 (Half-maximal inhibitory concentration) values can vary between studies based on experimental conditions. CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant.
Anticancer Quinoline Derivatives
The anticancer mechanisms of quinoline derivatives are diverse and include inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[4][6]
| Drug/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference(s) |
| Camptothecin | Various | Varies | Topoisomerase I inhibitor | [4] |
| Lenvatinib | Various | Varies | Multi-kinase inhibitor | [4] |
| Bosutinib | Various | Varies | Kinase inhibitor | [4] |
| Quinoline-Chalcone Hybrid (64) | Caco-2 (Colon) | 2.5 | Not specified | [16] |
| Quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | ~83% growth reduction | Not specified | [8] |
| Quinoline Derivative (10g) | Various | < 1.0 | p53/Bax-dependent apoptosis | [17] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Antibacterial Quinoline Derivatives
Quinolone antibiotics, a major class of antibacterial agents, are structurally related to quinolines and primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[7] More recent research has focused on novel quinoline derivatives with activity against multidrug-resistant strains.[18][19]
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Quinoline Compound (7) | MRSA | 1.5 | [18] |
| C. difficile | 8.0 | [18] | |
| Quinoline-2-one (6c) | MRSA | 0.75 | [19] |
| VRE | 0.75 | [19] | |
| Quinoline-based amino acid (43a) | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62 (mg/mL) | [20] |
| Quinoline-Oxazino Hybrid (5d) | Various G+ and G- | 0.125 - 8 | [21] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols for Efficacy Evaluation
The following section provides detailed methodologies for key experiments to determine the efficacy of a novel compound like this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[22][23] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[24]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining cytotoxicity using the MTT assay.
In Vitro Antimalarial Efficacy: Hemozoin Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin (hemozoin), a crucial detoxification process for the malaria parasite.[25][26]
Principle: In a cell-free system, hematin is induced to polymerize into β-hematin under acidic conditions. The amount of β-hematin formed can be quantified colorimetrically after washing away the unreacted hematin.[25][27]
Step-by-Step Protocol:
-
Compound Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO). Chloroquine is used as a positive control.[25]
-
Reaction Setup: In a microtube, add 100 µL of 1 mM hematin solution (in 0.2 M NaOH).
-
Add Test Compound: Add 50 µL of the test compound at various concentrations in triplicate. Use distilled water as a negative control.[25]
-
Initiate Polymerization: Start the reaction by adding 50 µL of glacial acetic acid (pH 2.6) to each tube.[25][27]
-
Incubation: Incubate the mixture at 37°C for 24 hours to allow for β-hematin formation.[27]
-
Pelleting and Washing: Centrifuge the tubes to pellet the β-hematin crystals. Remove the supernatant and wash the pellet three times with DMSO to remove unreacted hematin.[25]
-
Solubilization: Dissolve the final pellet in 200 µL of 0.1 M NaOH.
-
Absorbance Measurement: Transfer 100 µL of the solution to a 96-well plate and measure the optical density at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition relative to the negative control and determine the IC50 value.
Mechanism of Hemozoin Inhibition by Quinoline Drugs
Caption: Quinoline antimalarials inhibit heme polymerization, leading to toxic heme buildup.
In Vivo Anticancer Efficacy: Human Tumor Xenograft Model
Xenograft models are crucial for evaluating the in vivo efficacy of potential anticancer agents in a living organism.[28][29][30][31][32]
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors.[29] The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.[28]
Step-by-Step Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[32]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.
-
Efficacy Assessment: Continue treatment for a predetermined period (e.g., 2-4 weeks). Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
In Vivo Antimalarial Efficacy: Plasmodium berghei Mouse Model
The P. berghei model in mice is a standard for the in vivo screening of antimalarial compounds.[33][34][35][36]
Principle: Mice are infected with the rodent malaria parasite P. berghei. Treatment with the test compound is initiated, and the level of parasitemia (percentage of infected red blood cells) is monitored.[37]
Step-by-Step Protocol:
-
Infection: Infect mice by intraperitoneal injection of P. berghei-infected red blood cells (e.g., 1 x 10^7 parasitized erythrocytes).[35]
-
Treatment: Begin treatment 24 hours post-infection. Administer this compound orally or via another appropriate route once daily for four consecutive days (Peter's 4-day suppressive test).
-
Parasitemia Monitoring: On day 5 post-infection, collect a thin blood smear from the tail of each mouse.
-
Smear Analysis: Stain the smears with Giemsa stain and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis: Calculate the average percentage of parasitemia in each treatment group and compare it to the vehicle-treated control group to determine the percent suppression of parasitemia.
Conclusion and Future Directions
The quinoline scaffold remains a highly productive platform for the discovery of new therapeutic agents. While established quinoline-based drugs provide a benchmark for efficacy, the emergence of drug resistance necessitates the continued development of novel derivatives.[38]
This compound presents an intriguing chemical structure that merits investigation. Its potential efficacy is, at this stage, speculative and based on the known structure-activity relationships of related compounds. The true therapeutic value of this molecule can only be ascertained through rigorous experimental evaluation using the standardized in vitro and in vivo protocols detailed in this guide. The data generated from these studies will be crucial in determining whether this compound or its future analogs can be advanced as next-generation chemotherapeutic agents.
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A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) of the Biological Activity of Quinoline Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a meaningful in vitro-in vivo correlation (IVIVC) for quinoline derivatives. We will explore the critical experimental stages, from initial in vitro screening to in vivo validation, emphasizing the scientific rationale behind methodological choices and the interpretation of comparative data.
Introduction: The Quinoline Scaffold and the IVIVC Imperative
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. The journey from a promising in vitro "hit" to a clinically effective drug, however, is fraught with challenges. A significant hurdle is the frequent disconnect between a compound's potency in a controlled laboratory assay (in vitro) and its efficacy within a complex biological system (in vivo).
Establishing a robust IVIVC is therefore not merely an academic exercise; it is a cornerstone of efficient drug development. A strong correlation accelerates the selection of promising candidates, reduces reliance on extensive animal testing, and provides a predictive framework for clinical performance. Conversely, a poor correlation often signals underlying issues with a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) or potential off-target effects. This guide will dissect the methodologies required to build and interpret this crucial correlation.
Part 1: Foundational In Vitro Assessment
The primary goal of in vitro testing is to efficiently screen compounds for specific biological activity and determine their potency. The choice of assay is dictated by the therapeutic target. Here, we compare two common scenarios for quinoline derivatives: anticancer and antimicrobial activity.
In Vitro Anticancer Activity: Cytotoxicity Screening
A common first step in anticancer drug discovery is to assess a compound's ability to kill or inhibit the proliferation of cancer cells.
Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Rationale: The selection of the MTT assay is based on its high throughput, reproducibility, and cost-effectiveness for initial screening. It provides a quantitative measure of cytotoxicity, typically expressed as the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).
-
Cell Seeding: Plate cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Antimicrobial Activity: Susceptibility Testing
For antimicrobial quinolines, the goal is to determine the lowest concentration that can inhibit bacterial growth.
Featured Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against a specific bacterium. It involves challenging the microorganism with serial dilutions of the compound in a liquid nutrient broth.
Experimental Rationale: This method is the gold standard for susceptibility testing due to its quantitative nature, scalability, and conservation of reagents. The resulting MIC value is a critical parameter for predicting the potential therapeutic dose.
-
Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the quinoline derivative in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.
Part 2: In Vivo Validation in Animal Models
Promising in vitro candidates must be tested in a living organism to assess their efficacy and safety. The choice of animal model is crucial for clinical relevance.
In Vivo Anticancer Efficacy: Xenograft Mouse Model
To test anticancer quinolines, human cancer cells are implanted into immunodeficient mice, where they form a solid tumor.
Experimental Rationale: Athymic nude mice are used because their compromised T-cell function prevents the rejection of human tumor cells. This allows the direct antitumor effect of the compound to be evaluated in a physiological context, which includes factors like drug distribution and metabolism.
Caption: Workflow of a typical in vivo anticancer xenograft model.
In Vivo Antimicrobial Efficacy: Murine Sepsis Model
To evaluate antimicrobial quinolines, a systemic infection is induced in mice. The murine sepsis model is a standard for testing such agents.[1]
Experimental Rationale: Inducing peritonitis via intraperitoneal (IP) injection of a bacterial pathogen (e.g., E. coli) mimics a common route of severe systemic infection in humans.[2] This model allows for the assessment of a compound's ability to reduce bacterial load in various organs and improve survival rates, providing a more holistic view of its efficacy than in vitro tests alone.
-
Animal Acclimatization: House mice (e.g., C57BL/6) for at least one week before the experiment.
-
Infection Induction: Inject mice intraperitoneally with a predetermined lethal or sub-lethal dose of a bacterial suspension (e.g., 10⁷ CFU of E. coli).
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the quinoline derivative via a relevant route (e.g., IP or oral). A control group receives the vehicle.
-
Monitoring: Observe the animals for clinical signs of sepsis (e.g., lethargy, piloerection) and record survival over a period of 7 days.
-
Bacterial Load Quantification (Optional): At a defined endpoint (e.g., 24 hours), a subset of animals can be euthanized to collect blood, spleen, and liver for determining bacterial counts (CFU/g of tissue or mL of blood).
Part 3: Bridging the Gap - IVIVC Analysis and Interpretation
A successful IVIVC is achieved when a quantifiable relationship is established between an in vitro parameter (like IC50 or MIC) and an in vivo response (like tumor growth inhibition or bacterial clearance). However, this correlation is often imperfect.
Factors Confounding IVIVC
The transition from a petri dish to a living organism introduces immense complexity. Key factors that can cause a disconnect include:
-
Pharmacokinetics (PK):
-
Absorption: Poor oral bioavailability can mean that a potent compound never reaches its target in sufficient concentrations.[3] Many quinolones, however, exhibit excellent oral bioavailability.[3][4]
-
Distribution: The compound may not effectively penetrate the target tissue (e.g., a solid tumor or the central nervous system). Quinolones are known for extensive tissue penetration.[4]
-
Metabolism: The compound may be rapidly metabolized by the liver into inactive forms, drastically reducing its effective concentration and half-life.[5][6]
-
Excretion: Rapid clearance through the kidneys or other routes can limit the duration of therapeutic exposure.
-
-
Pharmacodynamics (PD):
-
Toxicity: A compound may be highly potent in vitro but cause unacceptable toxicity in vivo at concentrations required for efficacy.
Quantitative Comparison: Data Synthesis
To properly assess IVIVC, data from both domains must be systematically compared. The following tables provide a template for this analysis, using hypothetical data for illustrative purposes.
Table 1: IVIVC for Anticancer Quinoline Derivatives
| Compound | In Vitro IC50 (µM) vs. A549 Cells | In Vivo Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI %) | IVIVC Assessment & Rationale |
| Quinoline-A | 0.8 | A549 Xenograft | 20 | 65% | Good: Potent in vitro activity translates to significant in vivo efficacy, suggesting a favorable PK/PD profile. |
| Quinoline-B | 0.1 | A549 Xenograft | 20 | 10% | Poor: High in vitro potency does not correlate with in vivo effect. Suspected issues with poor bioavailability or rapid metabolism. |
| Doxorubicin | 0.5 | A549 Xenograft | 5 | 70% | Standard: Established anticancer drug for benchmarking. |
Table 2: IVIVC for Antimicrobial Quinoline Derivatives
| Compound | In Vitro MIC (µg/mL) vs. E. coli | In Vivo Model | Dose (mg/kg) | Reduction in Spleen CFU (log10) | IVIVC Assessment & Rationale |
| Quinoline-C | 2 | Murine Sepsis | 25 | 3.5 | Good: Strong in vitro activity corresponds to effective bacterial clearance in vivo. |
| Quinoline-D | 8 | Murine Sepsis | 25 | 4.0 | Moderate: While less potent in vitro, it shows strong in vivo efficacy, possibly due to accumulation in target tissues or favorable metabolic profile. |
| Ciprofloxacin | 1 | Murine Sepsis | 10 | 4.5 | Standard: Potent fluoroquinolone antibiotic for comparison. |
Decision-Making Based on IVIVC
The outcome of the IVIVC analysis guides the next steps in the drug development pipeline.
Caption: Decision-making flowchart based on IVIVC assessment.
Part 4: Case Study - A Quinoline Derivative Targeting a Kinase Pathway
Many quinoline derivatives function as kinase inhibitors, interfering with signaling pathways that drive cancer cell proliferation.[8] A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Simplified PI3K/Akt/mTOR pathway inhibited by a quinoline derivative.
An IVIVC study for such a compound would involve:
-
In Vitro: Determining the IC50 against a cancer cell line known to be dependent on PI3K signaling.
-
In Vivo: Using a xenograft model with the same cell line.
-
Correlation: Comparing the IC50 with the observed tumor growth inhibition. A strong correlation would validate that the compound is effectively reaching its target and inhibiting the pathway in the in vivo setting. A weak correlation might suggest that despite being a potent kinase inhibitor, the molecule fails to achieve sufficient concentration within the tumor tissue due to poor PK properties.
Conclusion
The successful development of quinoline-based therapeutics hinges on a rigorous and rational approach to establishing in vitro-in vivo correlation. By employing standardized, well-controlled assays and animal models, researchers can generate high-quality, comparable data. Understanding the multifaceted pharmacokinetic and pharmacodynamic factors that influence this correlation is paramount. A strong IVIVC serves as a powerful predictive tool, de-risking the progression of candidates into later-stage development and ultimately increasing the probability of translating a promising laboratory finding into a valuable clinical agent.
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A Head-to-Head Comparison of 3-(Quinolin-3-yl)prop-2-yn-1-ol and Other Heterocyclic Compounds: A Guide to Synthesis and Biological Evaluation
Introduction: The Privileged Role of Heterocycles in Kinase Inhibition
In the landscape of modern drug discovery, heterocyclic compounds represent a cornerstone of medicinal chemistry, forming the core scaffold of a vast number of therapeutic agents.[1][2] Their structural diversity, ability to engage in a multitude of intermolecular interactions, and synthetic tractability make them "privileged structures" for targeting complex biological macromolecules. Among these, nitrogen-containing heterocycles such as quinolines, indoles, and pyrazoles are particularly prominent, especially in the development of protein kinase inhibitors.[3][4][5]
Protein kinases, which regulate the majority of cellular signaling pathways, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[6] Quinoline derivatives, for instance, are found in numerous approved drugs and have demonstrated a wide array of biological activities, including antimalarial, anti-inflammatory, and potent anticancer effects through mechanisms like tyrosine kinase inhibition.[7][8][9][10] Similarly, indole and pyrazole cores are integral to many clinically successful kinase inhibitors, targeting key players in oncogenic signaling such as CDK, Akt, EGFR, and VEGFR.[3][11][12][13]
This guide presents a head-to-head comparative framework for evaluating a specific quinoline derivative, 3-(Quinolin-3-yl)prop-2-yn-1-ol , against established heterocyclic compounds from the indole and pyrazole families. As specific biological data for this compound is not yet prevalent in published literature, this document serves as a comprehensive prospectus, detailing the proposed synthesis and a robust experimental workflow for its direct comparison with well-characterized inhibitors. We will provide the scientific rationale, detailed experimental protocols, and the necessary tools to assess its potential as a novel kinase inhibitor.
Compound Profiles: Synthesis and Physicochemical Characteristics
A meaningful comparison begins with the synthesis and characterization of the compounds. Here, we outline the proposed synthesis for our target quinoline and provide profiles for two selected comparator compounds.
Target Compound: this compound
The introduction of an alkynyl group at the C3 position of the quinoline ring is a key structural feature. The propargyl alcohol moiety provides a hydroxyl group that can act as a hydrogen bond donor or acceptor, potentially influencing kinase binding affinity and solubility.
Proposed Synthesis: Sonogashira Cross-Coupling
The most direct and widely adopted method for synthesizing aryl-alkynes is the Sonogashira cross-coupling reaction.[14] This palladium- and copper-cocatalyzed reaction efficiently couples a terminal alkyne with an aryl halide.[11][15]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 3-bromoquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagents: Add degassed triethylamine (TEA, 3.0 eq) and tetrahydrofuran (THF) as the solvent.
-
Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the stirring mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-bromoquinoline) is consumed.
-
Workup: Upon completion, filter the mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product, this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Comparator Compound 1 (Indole): Sunitinib
Sunitinib is an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor containing an oxindole core. It is known to inhibit VEGFR, PDGFR, and other kinases, making it a relevant benchmark for anti-angiogenic and anticancer activity.[16]
Comparator Compound 2 (Pyrazole): 4-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-1,3-diphenyl-1H-pyrazole
This compound is selected from a series of synthesized triarylpyrazole derivatives that have demonstrated potent, broad-spectrum antiproliferative activity and inhibitory effects against BRAF kinase.[13] Its well-defined structure and reported biological data make it an excellent comparator.
Physicochemical Properties Comparison
The following table outlines the key physicochemical properties that would be determined for each compound to ensure a standardized comparison.
| Property | This compound | Sunitinib (Indole Comparator) | Pyrazole Comparator | Method of Determination |
| Molecular Formula | C₁₂H₉NO | C₂₂H₂₇FN₄O₂ | C₂₈H₂₀Cl₂N₄O | Calculated |
| Molecular Weight ( g/mol ) | 183.21 | 398.47 | 511.40 | Calculated |
| LogP (Calculated) | To be determined | 5.2 | To be determined | Software (e.g., ChemDraw) |
| Aqueous Solubility (µg/mL) | To be determined | ~20 | To be determined | HPLC-based solubility assay |
| Chemical Purity (%) | To be determined | >98% (Commercial Standard) | >98% (As synthesized) | HPLC, NMR |
Comparative Biological Evaluation: A Proposed Workflow
To objectively assess the potential of this compound, a tiered experimental approach is proposed, starting with a direct biochemical assay and followed by a cell-based functional assay.
Caption: Proposed experimental workflow for comparative analysis.
Experiment 1: In Vitro Tyrosine Kinase Inhibition Assay
Rationale: The primary hypothesis is that these heterocyclic compounds function by inhibiting protein kinases. An in vitro kinase assay provides a direct measure of a compound's ability to inhibit a specific enzyme, free from the complexities of a cellular environment. Based on the prevalence of quinoline derivatives as EGFR and Src family kinase inhibitors, these would be logical initial targets.[7][13]
Experimental Protocol: ELISA-Based Tyrosine Kinase Assay [17][18]
-
Plate Coating: Coat a 96-well microtiter plate with a suitable tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) and incubate overnight at 37°C. Wash the plate with PBS-TWEEN 20.
-
Compound Preparation: Prepare serial dilutions of this compound, Sunitinib, and the pyrazole comparator in kinase buffer. Include a known inhibitor (e.g., Gefitinib for EGFR) as a positive control and DMSO as a vehicle control.
-
Kinase Reaction: Add the kinase buffer, ATP solution, and the test compounds to the coated wells.
-
Initiation: Add the tyrosine kinase enzyme (e.g., recombinant human EGFR) to each well to initiate the phosphorylation reaction. Incubate for 30-60 minutes at 37°C.
-
Detection: Stop the reaction and wash the wells. Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody (e.g., PY20-HRP). Incubate for 1 hour.
-
Signal Development: Wash the wells again and add an HRP substrate (e.g., TMB). Allow color to develop.
-
Measurement: Stop the reaction with H₂SO₄ and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
| Compound | Target Kinase: EGFR (IC₅₀, µM) | Target Kinase: Src (IC₅₀, µM) |
| This compound | To be determined | To be determined |
| Sunitinib (Indole Comparator) | To be determined | To be determined |
| Pyrazole Comparator | To be determined | To be determined |
| Gefitinib (Positive Control) | Known value | N/A |
Experiment 2: Cell-Based Cytotoxicity/Antiproliferative Assay (MTT Assay)
Rationale: While a biochemical assay confirms target engagement, a cell-based assay determines if this inhibition translates to a functional cellular outcome, such as inhibiting cancer cell proliferation or inducing cell death. The MTT assay is a robust, colorimetric method to measure cell metabolic activity, which serves as a proxy for cell viability.[14]
Experimental Protocol: MTT Cell Viability Assay [7][19]
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the three test compounds for 72 hours. Include a positive control (e.g., Doxorubicin) and a DMSO vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[7] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control. Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.
| Compound | A549 Cells (GI₅₀, µM) | MCF-7 Cells (GI₅₀, µM) |
| This compound | To be determined | To be determined |
| Sunitinib (Indole Comparator) | To be determined | To be determined |
| Pyrazole Comparator | Reported value | Reported value |
| Doxorubicin (Positive Control) | Known value | Known value |
Mechanism of Action: The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades critical for cell growth, proliferation, and survival.[20][21] Its aberrant activation is a hallmark of many cancers, making it a well-validated drug target.[22][23] Many quinoline-based inhibitors function by competing with ATP at the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent signal transduction.[1]
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Conclusion and Future Outlook
This guide outlines a comprehensive and scientifically rigorous framework for the synthesis and comparative evaluation of this compound against established indole- and pyrazole-based kinase inhibitors. By detailing robust protocols for chemical synthesis, in vitro kinase screening, and cell-based cytotoxicity assays, we provide a clear path to elucidating the therapeutic potential of this novel quinoline derivative.
The proposed experiments will generate critical data to establish a structure-activity relationship and determine if the unique 3-alkynyl alcohol substitution on the quinoline scaffold offers advantages in potency, selectivity, or cellular activity over existing heterocyclic cores. Positive results from this workflow would warrant further investigation into its broader kinase selectivity profile, in vivo efficacy in preclinical models, and ADME/Tox properties, ultimately paving the way for a new class of quinoline-based therapeutics.
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Anticancer Agents in Medicinal Chemistry. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]
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Mini-Reviews in Medicinal Chemistry. (2017). Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. [Link][2]
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Journal of Leukocyte Biology. (2009). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. [Link][13]
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Oncogene. (2004). Src family kinases, key regulators of signal transduction. [Link]
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Creative Biogene. (n.d.). Src Family Kinases. [Link]
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ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. [Link]
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Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]
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BIOSYNCE. (2024). What are the physical properties of quinoline?. [Link]
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ResearchGate. (n.d.). Quinoline derivatives (organic compounds) and their properties. [Link]
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OUCI. (n.d.). Screening assays for tyrosine kinase inhibitors: A review. [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2023). Screening assays for tyrosine kinase inhibitors: A review. [Link][6]
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RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link][8]
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Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. [Link][18]
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Indian Journal of Pharmaceutical Sciences. (2011). Quinoline: A versatile heterocyclic. [Link][9]
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Validating the Mechanism of Action of 3-(Quinolin-3-yl)prop-2-yn-1-ol: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is one of rigorous scientific scrutiny. This guide provides an in-depth, technical framework for validating the hypothesized mechanism of action of the novel compound, 3-(Quinolin-3-yl)prop-2-yn-1-ol. Drawing from the well-established bioactivity of quinoline derivatives as kinase inhibitors, we postulate that this compound exerts its effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3]
To rigorously test this hypothesis, we will outline a series of experiments comparing the cellular and biochemical effects of this compound with a well-characterized, clinically relevant EGFR inhibitor, Erlotinib. This comparative approach provides a robust framework for not only elucidating the mechanism of action but also for benchmarking the potency and specificity of our test compound.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] This versatility stems from the ability of the quinoline ring system to be extensively functionalized, allowing for the fine-tuning of its pharmacological properties.[3] Numerous quinoline-based compounds have been developed as potent enzyme inhibitors, particularly targeting protein kinases that are often dysregulated in cancer.[6][7][8]
Hypothesized Mechanism of Action: EGFR Inhibition
Given the structural precedents within the quinoline class of compounds, we hypothesize that this compound functions as an inhibitor of the EGFR signaling pathway. Dysregulation of this pathway is a critical driver in the proliferation and survival of many cancer types.
Caption: Hypothesized EGFR signaling pathway and points of inhibition.
Experimental Validation Workflow
A multi-pronged approach is essential for validating the mechanism of action.[9][10][11][12] Our experimental workflow is designed to first assess the biochemical interaction of the compound with its putative target and then to confirm its on-target effects in a cellular context.
Caption: Step-wise experimental workflow for mechanism of action validation.
Part 1: Biochemical Validation - In Vitro Kinase Assay
The initial and most direct test of our hypothesis is to determine if this compound can inhibit the enzymatic activity of purified EGFR in a cell-free system.[13][14][15]
Experimental Protocol: EGFR Kinase Assay
-
Reagents and Materials:
-
Recombinant human EGFR (catalytic domain)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (test compound)
-
Erlotinib (positive control)
-
DMSO (vehicle control)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
-
Procedure:
-
Prepare a serial dilution of the test compound and Erlotinib in DMSO. A typical starting concentration range would be from 1 nM to 100 µM.
-
In a 96-well plate, add the kinase, substrate, and either the test compound, positive control, or vehicle control to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Data and Comparison
| Compound | Hypothesized Target | In Vitro IC50 (nM) |
| This compound | EGFR | To be determined |
| Erlotinib (Positive Control) | EGFR | ~2-5 |
| Vehicle (DMSO) | N/A | No inhibition |
Interpretation: A low nanomolar IC50 value for this compound would provide strong evidence for direct inhibition of EGFR. The potency can be directly compared to that of Erlotinib.
Part 2: Cellular Validation - On-Target Effects
Following biochemical validation, it is crucial to demonstrate that the compound can engage and inhibit its target within a cellular environment.[12][16]
Experimental Protocol: Cell Viability Assay
This assay will determine the cytotoxic or cytostatic effects of the compound on cancer cell lines with known EGFR status. We will use a cell line with wild-type EGFR (e.g., A549) and a cell line with an activating EGFR mutation that is sensitive to EGFR inhibitors (e.g., HCC827).
-
Reagents and Materials:
-
A549 and HCC827 cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Erlotinib
-
MTT or CCK-8 reagent
-
96-well cell culture plates
-
-
Procedure:
-
Seed A549 and HCC827 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound, positive control, or vehicle control.
-
Incubate for 72 hours.
-
Add MTT or CCK-8 reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.
-
Expected Data and Comparison
| Compound | Cell Line | EGFR Status | GI50 (µM) |
| This compound | A549 | Wild-type | To be determined |
| HCC827 | Mutant | To be determined | |
| Erlotinib | A549 | Wild-type | ~10-15 |
| HCC827 | Mutant | ~0.01-0.05 |
Interpretation: Greater potency in the EGFR-mutant HCC827 cell line compared to the wild-type A549 cell line for this compound, similar to the profile of Erlotinib, would strongly suggest on-target EGFR inhibition.
Experimental Protocol: Western Blot Analysis of EGFR Phosphorylation and Downstream Signaling
This experiment will directly measure the inhibition of EGFR autophosphorylation and the phosphorylation of key downstream signaling proteins like AKT and ERK.
-
Reagents and Materials:
-
HCC827 cells
-
This compound
-
Erlotinib
-
EGF
-
Lysis buffer
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Plate HCC827 cells and allow them to attach.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the test compound or Erlotinib at various concentrations for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the specified primary and secondary antibodies.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Expected Results
A dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK upon treatment with this compound, comparable to the effects of Erlotinib, would provide definitive evidence of target engagement and inhibition of the EGFR signaling pathway.
Conclusion
This comprehensive guide provides a scientifically rigorous framework for validating the hypothesized mechanism of action of this compound as an EGFR inhibitor. By employing a combination of biochemical and cell-based assays and by making direct comparisons to a well-established drug, researchers can confidently elucidate the compound's biological activity. This systematic approach is fundamental in the early stages of drug discovery and development, paving the way for further preclinical and clinical investigation.
References
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- Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives.
- (No author listed). (n.d.). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities.
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- (No author listed). (n.d.). Novel 3-Substituted 7-Phenylpyrrolo[3,2-f]quinolin-9(6H). NIH.
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(No author listed). (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][10]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NIH. Available from:
- (No author listed). (n.d.). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PMC - PubMed Central.
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Comparative Efficacy of Novel Anticancer Agents in 3D Spheroid vs. 2D Monolayer Cultures: A Guide Featuring Q-Ynol, a Quinoline-Based Compound
A Note on This Guide: The compound 3-(Quinolin-3-yl)prop-2-yn-1-ol, hereafter referred to by the placeholder name "Q-Ynol" for this guide, is a novel molecule within the broader class of quinoline derivatives. As of this publication, specific efficacy data comparing its performance in 2D versus 3D cell culture models is not available in peer-reviewed literature. Therefore, this guide is structured as an in-depth, practical framework for how such a comparative study should be designed, executed, and interpreted. We will leverage established principles of 3D cell culture, known mechanisms of related quinoline compounds, and field-proven experimental protocols to provide a robust, scientifically-grounded methodology for researchers evaluating Q-Ynol or other novel therapeutic candidates.
Introduction: The Dimensionality Dilemma in Preclinical Screening
For decades, the flat, two-dimensional (2D) monolayer of cells cultured on a plastic dish has been the workhorse of cancer research and high-throughput drug screening.[1] While invaluable, this model fails to recapitulate the complex architecture, cell-cell interactions, and microenvironmental gradients of an in vivo tumor.[1][2] This disconnect is a primary contributor to the high attrition rate of promising drug candidates as they move from preclinical to clinical phases.
Three-dimensional (3D) cell culture models, such as spheroids, have emerged to bridge this gap.[3][4] By allowing cells to aggregate and grow in three dimensions, these models spontaneously recreate key aspects of tumor pathophysiology, including:
-
Physiological Gradients: Formation of oxygen, nutrient, and drug concentration gradients from the spheroid periphery to its core.[5]
-
Cellular Heterogeneity: Development of distinct zones of proliferating, quiescent, and necrotic cells.[6]
-
Extracellular Matrix (ECM) Deposition: Endogenous production of ECM, influencing cell signaling and drug access.[7]
-
Increased Drug Resistance: A well-documented phenomenon where cells in 3D models show significantly higher resistance to anticancer agents compared to their 2D counterparts, better reflecting clinical observations.[8][9]
This guide provides a comprehensive framework for evaluating the efficacy of a novel, hypothetical quinoline-based compound, Q-Ynol, comparing its performance in a physiologically relevant 3D spheroid model against a traditional 2D monolayer culture.
Section 1: The Quinoline Scaffold & A Hypothesized Mechanism for Q-Ynol
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including significant anticancer potential.[10][11][12] Marketed drugs such as Lenvatinib and Topotecan feature a quinoline core.[11][13] The mechanisms of action for quinoline-based anticancer agents are diverse, often targeting critical cellular pathways involved in proliferation and survival.[12][14] Common targets include:
-
Tyrosine Kinases: Inhibition of receptor tyrosine kinases like EGFR, HER2, and VEGFR, which are central to tumor growth and angiogenesis.[15]
-
Topoisomerases: Interference with DNA replication and repair by inhibiting topoisomerase I or II.[12][14]
-
DNA Intercalation: Direct insertion into the DNA helix, causing structural damage and triggering apoptosis.[10]
For the purpose of this guide, we will hypothesize that Q-Ynol acts as an inhibitor of the EGFR signaling pathway, a common mechanism for quinoline derivatives. This pathway is a critical regulator of cell proliferation, survival, and differentiation.
Caption: Hypothesized mechanism of Q-Ynol as an EGFR inhibitor.
Section 2: Experimental Design: A Head-to-Head Comparison
To objectively assess the efficacy of Q-Ynol, we will employ a parallel testing workflow. This design allows for direct comparison of dose-response curves and key phenotypic outcomes between the 2D and 3D models.
Cell Line Selection:
-
A549 (Lung Carcinoma): A well-characterized cell line known to form robust spheroids.
-
MCF-7 (Breast Carcinoma): Another standard line used extensively in both 2D and 3D cancer research.[4]
Comparator Compounds:
-
Paclitaxel: A standard chemotherapeutic agent that targets microtubules. Its efficacy is known to be significantly reduced in 3D models.[9]
-
Gefitinib: An established EGFR inhibitor, serving as a mechanistic positive control for our hypothesized action of Q-Ynol.
Endpoints:
-
Cell Viability (IC50 Determination): To quantify the dose-dependent cytotoxic/cytostatic effect.
-
Morphological Analysis: To observe changes in spheroid integrity and cell death patterns.
-
Live/Dead Staining: To visualize and quantify the spatial distribution of viable and non-viable cells within the spheroids.
Caption: Parallel workflow for comparing drug efficacy in 2D vs. 3D models.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. Adherence to aseptic technique is critical throughout.
Protocol 3.1: Monolayer (2D) Culture and Viability Assay
-
Cell Seeding:
-
Harvest log-phase A549 or MCF-7 cells using trypsin-EDTA.
-
Neutralize, centrifuge, and resuspend the cell pellet in complete medium.
-
Perform a cell count and adjust the concentration to 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension (5,000 cells) into each well of a clear, flat-bottom 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Drug Treatment:
-
Prepare a 2X concentration serial dilution plate of Q-Ynol, Paclitaxel, and Gefitinib.
-
Carefully add 100 µL of the 2X drug solutions to the corresponding wells of the cell plate, resulting in a 1X final concentration. Include vehicle-only controls.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Assessment (CellTiter-Glo® 2D):
-
Equilibrate the cell plate and the reagent to room temperature (~30 minutes).
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Normalize data to vehicle controls and plot a dose-response curve to determine the IC50 value.
-
Protocol 3.2: Spheroid (3D) Formation and Viability Assay
-
Spheroid Formation:
-
Prepare a cell suspension as described in 3.1.1.
-
Dispense 100 µL of the cell suspension (5,000 cells) into each well of a 96-well round-bottom, ultra-low attachment (ULA) plate.[3]
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation.
-
Incubate for 72 hours at 37°C, 5% CO₂, during which a single, tight spheroid will form in each well. Confirm formation visually with a microscope.
-
-
Drug Treatment:
-
Prepare 2X drug dilutions as in 3.1.2.
-
Gently add 100 µL of the 2X drug solutions to each well. Avoid disturbing the spheroid.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Assessment (CellTiter-Glo® 3D):
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well. The 3D formulation has enhanced lytic capacity for penetrating spheroids.
-
Mix on an orbital shaker at a higher speed (e.g., 700-900 rpm) for 30 minutes to ensure complete spheroid lysis.
-
Incubate for an additional 10 minutes at room temperature.
-
Read luminescence and calculate IC50 values as described previously.
-
Protocol 3.3: Live/Dead Imaging of 3D Spheroids
-
Staining:
-
Following the 72-hour drug treatment, carefully remove 100 µL of media from each well.
-
Add 100 µL of a staining solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in a suitable buffer (e.g., PBS).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Image the spheroids using a high-content imager or a confocal microscope.
-
Capture images in both the green (live) and red (dead) channels.
-
Acquire a z-stack to visualize the entire spheroid volume if possible.
-
-
Analysis:
-
Qualitatively assess the drug's effect on spheroid morphology (e.g., compaction, disintegration).
-
Quantify the fluorescent area or intensity for both live and dead channels to determine the ratio of cell death.
-
Section 4: Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Hypothetical IC50 Values (µM) for Q-Ynol and Comparator Drugs
| Compound | Cell Line | IC50 in 2D Culture (µM) | IC50 in 3D Spheroids (µM) | Fold-Resistance (3D IC50 / 2D IC50) |
| Q-Ynol | A549 | 1.5 | 12.8 | 8.5 |
| MCF-7 | 2.1 | 19.5 | 9.3 | |
| Gefitinib | A549 | 0.8 | 9.2 | 11.5 |
| MCF-7 | 1.2 | 15.1 | 12.6 | |
| Paclitaxel | A549 | 0.05 | 0.95 | 19.0 |
| MCF-7 | 0.02 | 0.54 | 27.0 |
Note: These are illustrative data and do not represent actual experimental results.
Interpreting the Results: The hypothetical data in Table 1 illustrates a common and critical finding: drugs are significantly less potent in 3D models.[8] A fold-resistance value greater than 1 is expected.
-
Q-Ynol and Gefitinib: The similar fold-resistance observed between Q-Ynol and the known EGFR inhibitor Gefitinib could suggest they face similar barriers in the 3D model, potentially related to target expression in different spheroid zones or penetration to the spheroid core. This would lend support to our hypothesized mechanism.
-
Paclitaxel: The very high fold-resistance for Paclitaxel is consistent with literature, as its efficacy is highly dependent on cell proliferation, and the 3D model contains a large population of quiescent cells in the core that are inherently resistant.[9]
-
Live/Dead Imaging: Imaging would likely show that at lower concentrations, Q-Ynol induces cell death primarily in the outer, proliferative layers of the spheroid. Higher concentrations would be required to see significant death in the core, visually demonstrating the drug penetration barrier.
Caption: A decision tree for interpreting comparative efficacy results.
Conclusion and Future Directions
This guide outlines a comprehensive, scientifically rigorous approach to comparing the efficacy of a novel compound, Q-Ynol, in 2D versus 3D cell culture models. By demonstrating reduced efficacy in the more physiologically relevant spheroid model, the resulting data provides a more realistic prediction of potential in vivo performance.[4][16] A compound that appears highly potent in a 2D screen may show a more modest, yet more credible, effect in 3D. This early insight is crucial for making informed decisions in the drug development pipeline, prioritizing candidates that are more likely to succeed in complex in vivo environments.
Future work should involve progressing to more complex models, such as co-culture spheroids incorporating fibroblasts or immune cells, or patient-derived organoids, to further enhance the predictive power of the in vitro screening cascade.[17][18]
References
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Molecular Devices. (n.d.). Optimizing Drug Efficacy Testing in Cancer Research Using 3D Cell Culture Automation. [Link]
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Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. [Link]
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Evident. (n.d.). Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow. [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
-
Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. [Link]
-
Sharma, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14, 23518-23541. [Link]
-
Technology Networks. (2018). Benefits of Using 3D Cell Models in Drug Discovery. [Link]
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Liu, H., et al. (2021). 3D cell culture models: Drug pharmacokinetics, safety assessment, and regulatory consideration. Clinical and Translational Science, 14(5), 1643-1658. [Link]
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Napolitano, A. P., et al. (2010). A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids. Journal of Visualized Experiments, (45), 2148. [Link]
-
Raghavan, S., et al. (2023). Role of three-dimensional cell culture in therapeutics and diagnostics: an updated review. 3 Biotech, 13(4), 136. [Link]
-
Jose, J., & S., S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 104-113. [Link]
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Napolitano, A. P., et al. (2010). A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids. Journal of Visualized Experiments, (45). [Link]
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Phan, N. L. C., et al. (2016). Concise review: 3D cell culture systems for anticancer drug screening. Biomedical Research and Therapy, 3(5), 629-641. [Link]
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Safety Operating Guide
Navigating the Synthesis and Handling of 3-(Quinolin-3-yl)prop-2-yn-1-ol: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
The novel compound 3-(Quinolin-3-yl)prop-2-yn-1-ol holds significant promise in medicinal chemistry and materials science. As with any pioneering research, a profound understanding of the molecule's potential hazards is paramount to ensuring the safety of laboratory personnel. This guide provides an in-depth analysis of the requisite personal protective equipment (PPE) and logistical safety measures for handling this compound. Our approach is rooted in a synthesis of the known risks associated with its constituent chemical moieties: the quinoline ring and the propargyl alcohol group.
I. Hazard Analysis: A Tale of Two Moieties
The toxicological profile of this compound has not yet been extensively characterized. Therefore, a conservative approach, treating the compound as potentially possessing the hazardous attributes of both quinoline and propargyl alcohol, is essential.
Quinoline Derivatives: Quinoline is known to be harmful if swallowed or in contact with skin, causing skin and serious eye irritation.[1][2] Certain quinoline derivatives are also suspected of causing genetic defects and may have carcinogenic potential.[1][2]
Propargyl Alcohol: This is a flammable liquid and vapor that can be fatal if swallowed, inhaled, or in contact with skin.[3][4] It causes severe skin and eye burns.[3][5] Additionally, propargyl alcohol is reactive and should be stored away from heat, ignition sources, and oxidizing agents.[5][6]
Based on this composite hazard profile, rigorous adherence to the following PPE and handling protocols is mandatory.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Gloves | Chemical-resistant, powder-free nitrile or neoprene gloves. Double gloving is required. | Protects against skin absorption, which is a significant risk for both quinoline and propargyl alcohol.[2][5][7] Powder-free gloves prevent inhalation of aerosolized contaminants.[7][8] Double gloving provides an additional barrier in case of a breach of the outer glove. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes that can cause severe eye irritation or damage.[1][2][5] A face shield offers an additional layer of protection for the entire face.[5] |
| Body Protection | Flame-retardant laboratory coat worn over a long-sleeved gown or "bunny suit" coveralls. | Provides protection against skin contact and potential splashes.[5][8] Flame-retardant material is crucial due to the flammability of the propargyl alcohol moiety. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges appropriate for organic vapors. | Essential for procedures that may generate aerosols or vapors, protecting against inhalation toxicity.[2][4][6] |
| Footwear | Closed-toe, chemical-resistant shoes with shoe covers. | Protects feet from spills and splashes. |
Donning and Doffing PPE: A Procedural Imperative
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. [4][5]Seek immediate medical attention. [3]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4]Seek immediate medical attention. [3]* Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [3][4]* Ingestion: Do NOT induce vomiting. [3][4]Rinse mouth with water. Seek immediate medical attention. [2][3] Disposal: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. [3]
V. Conclusion: A Culture of Safety
The responsible use of novel chemical entities like this compound is predicated on a robust and unwavering commitment to safety. By understanding the potential hazards and diligently implementing the protocols outlined in this guide, researchers can confidently advance their scientific inquiries while ensuring the well-being of themselves and their colleagues.
References
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- U.S. Pharmacopeia. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
